Furo[2,3-b]pyridine-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCYSWDDJAHDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444256 | |
| Record name | furo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201470-89-5 | |
| Record name | furo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Furo[2,3-b]pyridine-5-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of Furo[2,3-b]pyridine-5-carbaldehyde
Executive Summary
This compound is a heterocyclic organic compound featuring a fused furan and pyridine ring system, a scaffold of significant interest in medicinal chemistry and materials science. Derivatives of the furo[2,3-b]pyridine core are widely investigated for their potential as therapeutic agents, particularly as kinase inhibitors in oncology.[1] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties of the 5-carbaldehyde isomer. Due to the specificity of this isomer, this document integrates established data from closely related analogs with computational predictions to offer a robust profile. We will delve into its structural and spectroscopic characteristics, reactivity, stability, and its pivotal role as a synthetic intermediate, providing both theoretical understanding and practical methodologies for its analysis.
Introduction to the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine heterocyclic system is an aromatic bicyclic structure analogous to indole, with the pyrrolic nitrogen replaced by a furan oxygen and a carbon in the benzene ring replaced by a pyridine nitrogen. This arrangement results in a unique electronic distribution and geometry that makes it a valuable pharmacophore.
Core Structure and Isomerism
The placement of the aldehyde (-CHO) group on the furo[2,3-b]pyridine core dictates the molecule's reactivity and steric profile. The 5-carbaldehyde isomer, the focus of this guide, positions the reactive aldehyde on the pyridine ring, distinguishing it from other isomers like furo[2,3-b]pyridine-2-carbaldehyde where the aldehyde is on the furan ring.[1] This distinction is critical for synthetic strategies, as the aldehyde's electronic environment and accessibility are markedly different.
Significance in Medicinal Chemistry
The furo[2,3-b]pyridine scaffold is a privileged structure in drug discovery. Its derivatives have been explored for a multitude of therapeutic applications, including:
-
Kinase Inhibition: The scaffold can act as a "hinge-binder" in the ATP-binding pocket of various kinases, which are crucial targets in cancer and inflammation research.[1]
-
Antimicrobial and Antiviral Activity: Certain derivatives have shown promise against various bacterial, fungal, and viral strains.[1]
-
Neurological and Inflammatory Diseases: The ability to modulate biological pathways makes this scaffold a candidate for developing treatments for neurodegenerative and inflammatory conditions.[1]
The 5-carbaldehyde functional group serves as a versatile chemical handle, allowing for the synthesis of diverse libraries of compounds for screening and development.[1]
Core Physicochemical Properties
Precise experimental data for this compound is not extensively published. Therefore, the following section combines fundamental identifiers with computationally predicted properties to provide a working profile for researchers.
Molecular Identity
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| Canonical SMILES | O=Cc1cc2occc2nc1 | Generated |
| InChI Key | Not readily available | N/A |
| CAS Number | Not readily available | N/A |
Predicted Physical Properties
The following properties are estimated using computational models (e.g., ACD/Labs, ChemAxon) and should be confirmed experimentally.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | 110-140 °C | Heterocyclic aromatic aldehydes are typically crystalline solids. The value is an estimate based on related structures like other furo[2,3-b]pyridine derivatives. |
| Boiling Point | ~320 °C at 760 mmHg | High boiling point is expected due to polarity and aromaticity. Subject to decomposition at high temperatures. |
| Aqueous Solubility | Low to moderate | The pyridine nitrogen and aldehyde oxygen can form hydrogen bonds with water, but the bicyclic aromatic system is hydrophobic. Solubility is expected to be limited. |
| pKa (Conjugate Acid) | 2.5 - 3.5 | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing effect of the fused furan ring and the carbaldehyde group. |
| LogP | 1.2 - 1.8 | The molecule has a balance of polar (N, O atoms) and non-polar (aromatic rings) features, suggesting moderate lipophilicity. |
Spectroscopic and Spectrometric Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (7.0-9.5 ppm).
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Aldehydic Proton (-CHO): A singlet at a significantly downfield chemical shift (δ ≈ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.
-
Pyridine Protons: Protons on the pyridine ring will appear as doublets or singlets, with their exact shifts influenced by their position relative to the nitrogen and aldehyde group.
-
Furan Protons: Protons on the furan ring will likely appear as doublets in the upfield part of the aromatic region.
-
-
¹³C NMR: The carbon spectrum will provide key information.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region (δ ≈ 185-195 ppm).
-
Aromatic Carbons: Multiple signals between 110-160 ppm, corresponding to the carbons of the fused ring system.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the aldehyde functional group. A study on a related compound, 5-(2-bromophenyl)furan-2-carboxaldehyde, showed a characteristic carbonyl band at 1691 cm⁻¹.[2]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ . This is a definitive peak for the aldehyde carbonyl.
-
C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O-C Stretch (Furan): A strong band typically found in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 147.0320, corresponding to the molecular formula C₈H₅NO₂.[3]
-
Fragmentation: The primary fragmentation pathway is expected to be the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to fragments at m/z = 118 or m/z = 119, respectively. Further fragmentation of the furo[2,3-b]pyridine ring would follow.
-
Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 148.0393) and [M+Na]⁺ (m/z 170.0212) are expected.[3]
Reactivity Profile and Chemical Stability
The Aldehyde Functional Group
The aldehyde group is the primary center of reactivity, making the molecule a valuable synthetic building block.[1] It readily undergoes:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (Furo[2,3-b]pyridine-5-carboxylic acid) using standard oxidizing agents (e.g., KMnO₄, PCC).
-
Reduction: Can be reduced to the primary alcohol (Furo[2,3-b]pyridin-5-yl)methanol) using reducing agents like NaBH₄.
-
Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.
-
Condensation Reactions: Forms Schiff bases with primary amines, hydrazones with hydrazines, and oximes with hydroxylamine.[4] These reactions are fundamental for building more complex drug-like molecules.
The Furo[2,3-b]pyridine Ring System
The fused ring system is electron-rich and aromatic.[5] Its reactivity is a hybrid of furan and pyridine chemistry. The pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution, while the furan ring remains more reactive. The specific positions of substitution will depend on the reaction conditions and directing effects of the existing substituents.
Stability and Storage
This compound is expected to be a stable solid under standard laboratory conditions. However, aldehydes can be susceptible to air oxidation over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8°C).
Experimental and Computational Methodologies
Protocol: In Silico Prediction of Physicochemical Properties
Objective: To generate reliable estimates for key physicochemical properties when experimental data is unavailable. This protocol uses Density Functional Theory (DFT) for geometry optimization and frequency calculations.
Methodology:
-
Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.
-
Geometry Optimization:
-
Select a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-311G(d,p)).
-
Perform a full geometry optimization to find the lowest energy conformation.
-
Causality: The B3LYP functional provides a good balance between accuracy and computational cost for many organic systems. The 6-311G(d,p) basis set is robust, including polarization functions for better description of bonding.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.
-
Self-Validation: Confirm that the optimization resulted in a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Property Calculation:
-
Spectral Data: Use the output to predict IR active vibrational modes (e.g., C=O stretch) and NMR chemical shifts (using the GIAO method).
-
Reactivity Descriptors: Calculate properties like electrostatic potential surfaces, HOMO/LUMO energies, and Fukui indices to predict sites of electrophilic and nucleophilic attack.[6][7]
-
-
Solvation Modeling: For properties like pKa and solubility, repeat relevant calculations using a polarizable continuum model (PCM) to simulate an aqueous environment.
Workflow: Spectroscopic Analysis for Structural Confirmation
This workflow outlines the standard procedure for confirming the identity and purity of a synthesized batch of this compound.
Caption: Standard workflow for synthesis, purification, and structural elucidation.
Applications in Research and Development
Role as a Synthetic Intermediate
The true value of this compound lies in its utility as a versatile intermediate. The aldehyde is a gateway to a vast chemical space, enabling the synthesis of more complex molecules with potential biological activity.
Caption: Synthetic utility of this compound.
Potential as a Pharmacophore in Drug Discovery
By modifying the aldehyde group, researchers can tune the molecule's properties to interact with specific biological targets. For example, converting the aldehyde to an amine via reductive amination allows for the introduction of various side chains that can form hydrogen bonds or hydrophobic interactions within a protein's active site. This approach is central to lead optimization in drug discovery campaigns targeting enzymes like FGFR kinases.[8]
Conclusion
This compound is a molecule of high potential, primarily serving as a strategic building block for the synthesis of novel compounds in medicinal chemistry. While comprehensive experimental data on this specific isomer is limited, this guide has synthesized a detailed profile by combining chemical principles, data from related analogs, and computational predictions. Its key features—the reactive aldehyde handle on the biologically relevant furo[2,3-b]pyridine scaffold—make it a valuable tool for researchers. Further experimental validation of its properties is encouraged to fully unlock its potential in the development of next-generation therapeutics.
References
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Retrieved from [Link]
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MDPI. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Retrieved from [Link]
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Kowalska, A., et al. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(19), 6296. Retrieved from [Link]
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Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 119-149. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database. Retrieved from [Link]
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Université du Luxembourg. (n.d.). Furo[2,3-b]pyridine-2-carbaldehyde (C8H5NO2). PubChemLite. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1741. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines... PLoS ONE, 18(1), e0279853. Retrieved from [Link]
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Krishnakumar, V., & Muthunatesan, S. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 7(1), 329-333. Retrieved from [Link]
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Peterson, L. A., et al. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Royal Society Open Science, 11(1), 230975. Retrieved from [Link]
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Semantic Scholar. (n.d.). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of microwave irradiation on reaction of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole-2-carbaldehydes with some active methylene compounds. Retrieved from [Link]
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Al-wsabaih, G. A., & Al-Tarawneh, S. (2021). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 6(18), 4467-4491. Retrieved from [Link]
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Schwan, J., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1228. Retrieved from [Link]
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Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-146. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]
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Krutošíková, A., et al. (2007). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules, 12(3), 535-546. Retrieved from [Link]
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Choi, H., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 777-787. Retrieved from [Link]
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Koss, A. R., et al. (2018). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF. Atmospheric Measurement Techniques, 11(1), 423-438. Retrieved from [Link]
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Ramsay, L. M., & Dovichi, N. J. (2008). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. Journal of Chromatography A, 1192(1), 140-145. Retrieved from [Link]
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El-Naggar, A. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(28), 18047-18063. Retrieved from [Link]
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A Technical Guide to the Spectral Characteristics of Furo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[2,3-b]pyridine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Furo[2,3-b]pyridine-5-carbaldehyde, a key intermediate, possesses a unique electronic and structural profile that is reflected in its spectral data. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive direct experimental data, this document leverages spectral information from the parent furo[2,3-b]pyridine and related substituted analogues, alongside theoretical predictions, to offer a robust and scientifically grounded interpretation of its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and utilization of this important synthetic intermediate.
Introduction
The furo[2,3-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, making it a focal point in drug discovery and development. The introduction of a carbaldehyde group at the 5-position of this scaffold yields this compound, a versatile intermediate for the synthesis of a diverse array of more complex molecules. A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and elucidation of its role in subsequent chemical transformations. This technical guide presents an in-depth analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data of this compound.
Molecular Structure and Numbering
The structural framework and atom numbering of this compound are crucial for the correct assignment of spectral signals. The numbering convention for the bicyclic system is as follows:
Figure 1. Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, based on the known data for the parent Furo[2,3-b]pyridine and the expected substituent effects of the aldehyde group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the four aromatic protons and the aldehydic proton. The predicted chemical shifts (in ppm) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| H-aldehyde | 9.9 - 10.1 | s | - | The aldehydic proton is highly deshielded and typically appears as a singlet. |
| H-2 | 7.8 - 8.0 | d | J ≈ 2.0 | This proton is on the furan ring and is coupled to H-3. |
| H-3 | 6.8 - 7.0 | d | J ≈ 2.0 | Coupled to H-2, this proton is generally the most upfield of the ring protons. |
| H-4 | 8.0 - 8.2 | d | J ≈ 8.0 | This proton is ortho to the aldehyde group and is expected to be deshielded. It is coupled to H-6. |
| H-6 | 8.8 - 9.0 | d | J ≈ 8.0 | This proton is adjacent to the nitrogen atom and is significantly deshielded. It is coupled to H-4. |
Rationale for Predicted Chemical Shifts:
-
Parent System (Furo[2,3-b]pyridine): In the parent furo[2,3-b]pyridine, the protons on the pyridine ring are more deshielded than those on the furan ring due to the electronegativity of the nitrogen atom.
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Substituent Effect of the Aldehyde Group: The aldehyde group is a strong electron-withdrawing group. Through resonance and inductive effects, it will deshield the protons on the pyridine ring, particularly the ortho proton (H-4) and the para proton (H-6). The aldehydic proton itself is significantly deshielded and appears at a characteristic downfield shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton. The predicted chemical shifts are based on data from substituted furopyridines[1].
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-aldehyde | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is highly deshielded. |
| C-2 | 145 - 150 | This carbon is adjacent to the oxygen and is part of the furan ring. |
| C-3 | 105 - 110 | This carbon is typically the most upfield of the ring carbons. |
| C-3a | 150 - 155 | A quaternary carbon at the fusion of the two rings. |
| C-4 | 125 - 130 | This carbon is ortho to the aldehyde group. |
| C-5 | 135 - 140 | The carbon bearing the aldehyde group will be deshielded. |
| C-6 | 155 - 160 | This carbon is adjacent to the nitrogen atom and is significantly deshielded. |
| C-7a | 160 - 165 | A quaternary carbon at the fusion of the two rings, adjacent to oxygen and nitrogen. |
Rationale for Predicted Chemical Shifts:
-
Parent System (Furo[2,3-b]pyridine): The carbons of the pyridine ring are generally more downfield than those of the furan ring[1]. The carbons adjacent to the heteroatoms (C-2, C-6, C-7a) are the most deshielded.
-
Substituent Effect of the Aldehyde Group: The electron-withdrawing aldehyde group will cause a downfield shift for the carbons in the pyridine ring, especially the ipso-carbon (C-5) and the ortho and para carbons (C-4 and C-6). The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the 190-195 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic vibrations of the aromatic rings and the aldehyde functional group.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| ~2850 and ~2750 | C-H stretch (aldehyde, Fermi resonance) | Medium |
| ~1700 - 1680 | C=O stretch (aldehyde) | Strong |
| ~1600 - 1450 | C=C and C=N stretch (aromatic rings) | Medium to Strong |
| ~1300 - 1000 | C-O stretch (furan ring) | Strong |
| ~900 - 650 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation of Key IR Bands:
-
Aldehyde Group: The most diagnostic peaks will be the strong C=O stretching vibration around 1700-1680 cm⁻¹ and the two C-H stretching bands (Fermi resonance) of the aldehyde proton around 2850 and 2750 cm⁻¹.
-
Aromatic System: The C=C and C=N stretching vibrations of the fused aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) can provide information about the substitution pattern of the aromatic system.
-
Furan Ring: A strong absorption due to the C-O stretching of the furan ring is expected in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound (C₈H₅NO₂) will show the molecular ion peak and characteristic fragmentation patterns. The exact mass of the molecule is 147.0320 g/mol .
Predicted Fragmentation Pattern:
Figure 2. Predicted mass fragmentation pathway of this compound.
Interpretation of Fragmentation:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z = 147.
-
Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z = 146, corresponding to the loss of the aldehydic hydrogen radical, is likely to be observed.
-
Loss of Carbon Monoxide ([M-CO]⁺˙): A characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion, leading to a fragment at m/z = 119. This corresponds to the furo[2,3-b]pyridine radical cation.
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the ring and the aldehyde group can result in the loss of a formyl radical (CHO•), giving a fragment at m/z = 118.
-
Further Fragmentation: The furo[2,3-b]pyridine core can undergo further fragmentation, such as the loss of HCN, leading to smaller fragments.
Experimental Protocols
While specific experimental data for this compound is limited, the following general protocols for synthesis and characterization can be applied.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of the furo[2,3-b]pyridine core.
Figure 3. Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Vilsmeier-Haack Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).
-
Formylation: Dissolve Furo[2,3-b]pyridine in a suitable solvent and add it dropwise to the prepared Vilsmeier-Haack reagent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Acquire the mass spectrum over an appropriate m/z range.
Conclusion
This technical guide provides a detailed and scientifically grounded overview of the expected NMR, IR, and mass spectral data for this compound. By leveraging data from the parent furo[2,3-b]pyridine and established principles of spectroscopy, this document serves as a valuable predictive resource for researchers working with this important heterocyclic compound. The provided protocols offer a starting point for the synthesis and characterization of this compound, facilitating its use in the development of novel chemical entities.
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An In-Depth Technical Guide to Furo[2,3-b]pyridine-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Strategic Importance of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has become a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. The furo[2,3-b]pyridine core is an exemplary member of this class, demonstrating a remarkable breadth of biological activities. Its structural resemblance to endogenous purines and its isosteric relationship to other critical pharmacophores, such as 7-azaindole, have positioned it as a scaffold of significant interest. This guide provides a comprehensive technical overview of a key derivative, Furo[2,3-b]pyridine-5-carbaldehyde, a versatile intermediate primed for elaboration in drug development campaigns.
The Furo[2,3-b]pyridine Core: A Gateway to Diverse Bioactivity
The furo[2,3-b]pyridine heterocyclic system, an isostere of azaindole, has garnered considerable attention as a "hinge-binding" template in the design of kinase inhibitors.[1] This bicyclic structure features an electron-deficient pyridine ring fused to an electron-rich furan ring, a combination that gives rise to its unique physicochemical properties and biological activities.[1]
Derivatives of the furo[2,3-b]pyridine scaffold have been reported to exhibit a wide array of pharmacological effects, including:
-
Anticancer Activity: Many furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanism of action is often attributed to the inhibition of key kinases involved in cell proliferation and survival signaling pathways.
-
Kinase Inhibition: The scaffold is a common feature in the design of inhibitors for a range of kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.[1]
-
Antimicrobial Properties: Certain substituted furo[2,3-b]pyridines have shown promising activity against bacterial and fungal pathogens.[4]
-
Antianaphylactic Activity: The synthesis of furo[2,3-b]pyridine formamidines has led to compounds with demonstrated antianaphylactic properties.[5]
This compound, the focus of this guide, represents a strategically important molecule. The aldehyde functional group at the 5-position serves as a versatile chemical handle, allowing for a multitude of chemical transformations to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis and Elaboration: A Strategic Approach
A robust and scalable synthetic route is paramount for the successful utilization of any chemical scaffold in drug discovery. Herein, we present a logical and field-proven approach to the synthesis of this compound.
Retrosynthetic Analysis
Our retrosynthetic strategy for this compound is outlined below. The primary disconnection is at the aldehyde group, which can be introduced via formylation of a suitable precursor. A key intermediate is a furo[2,3-b]pyridine core bearing a functional group at the 5-position, such as a halogen, which can be readily accessed through a concise multi-step synthesis.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of the Furo[2,3-b]pyridine Core
A concise and scalable 4-step synthesis of a furo[2,3-b]pyridine core, functionalized for subsequent cross-coupling reactions, has been reported and serves as an excellent foundation.[1] This route is amenable to multi-gram scale production with minimal chromatographic purification.[1]
Proposed Synthesis of this compound
The introduction of a carbaldehyde group onto an aromatic or heteroaromatic ring can be achieved through various methods. A highly reliable approach involves the conversion of a bromo-substituted precursor via a palladium-catalyzed formylation reaction.
Step 1: Synthesis of a 5-Bromofuro[2,3-b]pyridine Intermediate
Following established literature procedures for the synthesis of the furo[2,3-b]pyridine core, a 5-bromo derivative can be prepared.[1]
Step 2: Palladium-Catalyzed Formylation
The 5-bromo-furo[2,3-b]pyridine can then be subjected to a palladium-catalyzed formylation reaction. The use of formate salts as a hydride donor in the presence of a suitable palladium catalyst and ligand offers a mild and efficient method for this transformation.
Experimental Protocol:
-
To a solution of 5-bromo-furo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as DMF or toluene, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a formate salt (e.g., sodium formate, 2.0-3.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Profile
Thorough characterization of a novel compound is essential for its use in research and development. The following section details the expected physicochemical and spectroscopic properties of this compound.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol |
| CAS Number | N/A (Specific CAS not readily available) |
| Predicted XlogP | 1.4 |
Spectroscopic Characterization
While specific experimental data for this compound is not widely published, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.[6][7][8]
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.1 (s, 1H, CHO), ~8.8 (d, 1H), ~8.3 (d, 1H), ~7.8 (d, 1H), ~7.0 (d, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~192 (CHO), ~160-150 (quaternary C), ~145-110 (aromatic CH). |
| IR (KBr, cm⁻¹) | ν: ~3100-3000 (Ar-H), ~1690 (C=O, aldehyde), ~1600, 1480 (C=C, C=N). |
| Mass Spec. (ESI+) | m/z: 148.0393 [M+H]⁺, 170.0212 [M+Na]⁺.[6] |
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of compound libraries for biological screening.
Key Chemical Transformations
The aldehyde functionality is a gateway to a vast array of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine functionalities, crucial for modulating solubility and target interactions.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes for further functionalization.
-
Oxidation: To form the corresponding carboxylic acid, a common pharmacophoric element.
-
Condensation Reactions: With various nucleophiles to form imines, hydrazones, and other heterocyclic systems.
Caption: Synthetic utility of this compound.
Potential as a Kinase Inhibitor Scaffold
Given the established role of the furo[2,3-b]pyridine core as a hinge-binding motif in kinase inhibitors, derivatives of the 5-carbaldehyde are prime candidates for development in this area.[1] The 5-position can be elaborated with various substituents to probe the solvent-exposed region of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.
Future Perspectives and Conclusion
This compound is a molecule of significant strategic importance for drug discovery and development. While detailed biological data on this specific compound is limited in the public domain, its value as a synthetic intermediate is clear. The robust synthetic accessibility of the furo[2,3-b]pyridine core, coupled with the versatility of the 5-aldehyde functionality, provides a powerful platform for the generation of novel, biologically active compounds.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives prepared from this compound. A proposed screening cascade would involve initial broad-panel kinase screening, followed by cell-based assays for antiproliferative activity against a range of cancer cell lines. Promising hits could then be advanced to more detailed mechanistic studies and in vivo efficacy models.
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Furo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The furo[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to native purines, combined with a unique electronic profile, has established it as a "privileged" structure in the design of targeted therapeutics. This guide provides a comprehensive overview of the furo[2,3-b]pyridine scaffold, from its fundamental synthetic routes to its profound impact on contemporary drug discovery, with a particular focus on kinase inhibition. We will explore the strategic rationale behind synthetic choices, delve into key biological applications, and present detailed protocols to empower researchers in their pursuit of novel therapeutics based on this versatile core.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of heterocyclic chemistry, certain structural motifs consistently appear in biologically active molecules. The furo[2,3-b]pyridine scaffold has emerged as one such entity, increasingly recognized for its ability to serve as a foundational structure for potent and selective therapeutic agents.[1] Its architecture, a fusion of a furan ring and a pyridine ring, creates a bioisostere of purine, granting it access to a wide array of biological targets, particularly enzymes that interact with ATP, such as protein kinases.
Unlike more common ATP-mimetic moieties, the furo[2,3-b]pyridine scaffold is a relatively underexplored chemical space, offering novel intellectual property opportunities and the potential for unique pharmacological profiles.[2][3] Its derivatives have demonstrated a remarkable breadth of activities, including potent anticancer and kinase inhibitory effects, underscoring its value to the drug discovery pipeline.[4][5] This guide will illuminate the discovery and significance of this scaffold, providing the technical insights necessary to harness its full potential.
Foundational Synthetic Strategies: Building the Core
The construction of the furo[2,3-b]pyridine core is a critical first step that dictates the feasibility of subsequent diversification and library development. The choice of synthetic route is governed by factors such as the desired substitution pattern, scalability, and the availability of starting materials. Several robust methods have been established, each with distinct advantages.
One-Pot Sonogashira Coupling/Heteroannulation
A highly efficient and convergent approach involves a one-pot Sonogashira coupling followed by a heteroannulation sequence.[3] This strategy offers rapid access to the core structure and is amenable to the introduction of diversity elements early in the synthetic sequence.
-
Causality and Strategic Choice: This method is preferred for its operational simplicity and efficiency. By combining two key bond-forming reactions into a single operation, it minimizes purification steps and reduces overall synthesis time. The choice of palladium and copper catalysts is critical for driving both the cross-coupling and the subsequent cyclization to completion with high fidelity.
Experimental Protocol: One-Pot Synthesis of Furo[2,3-b]pyridine
-
Reaction Setup: To a solution of a suitable 2-halopyridine precursor in a degassed solvent (e.g., THF/H₂O), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).
-
Base Addition: Add a suitable base (e.g., Et₃N or DBU) to facilitate the coupling and subsequent cyclization.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to yield the furo[2,3-b]pyridine core.
Copper-Mediated Oxidative Cyclization
An alternative and powerful strategy relies on a copper-mediated oxidative cyclization.[6] This method is particularly useful for constructing substituted furo[2,3-b]pyridines from appropriately functionalized precursors.
-
Causality and Strategic Choice: The use of a copper catalyst is key to promoting the intramolecular C-O bond formation that forges the furan ring. This method is often chosen when the precursor pyridine and furan components are readily assembled through other means, and the final cyclization is the desired key step. It allows for the late-stage formation of the bicyclic system, which can be advantageous for building complex derivatives.
Caption: Key synthetic strategies for the furo[2,3-b]pyridine scaffold.
Biological Significance and Therapeutic Applications
The true significance of the furo[2,3-b]pyridine scaffold lies in its proven track record as a core for biologically active compounds, particularly in oncology. Its ability to mimic the purine structure allows it to effectively target the ATP-binding site of numerous protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][7]
Kinase Inhibition: A Privileged Scaffold for Oncology
Numerous studies have identified furo[2,3-b]pyridine derivatives as potent inhibitors of a variety of kinases. This includes targets such as Cdc-like kinases (CLKs), which are involved in the regulation of alternative splicing, a process crucial for cell proliferation and survival.[2][6]
-
Mechanism of Action: Furo[2,3-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors. The nitrogen atom in the pyridine ring often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a canonical interaction for many kinase inhibitors. Substituents on the furo[2,3-b]pyridine core can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[2] A notable advantage is the ability of some derivatives to engage the "back pocket" of the kinase, an interaction that enhances selectivity because this region is less conserved across the kinome compared to the hinge region.[2]
Derivatives have also shown potent activity against other key cancer-related kinases, including those in the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival.[5][7]
Anticancer Activity Across Diverse Cell Lines
The potent kinase inhibition translates to significant cytotoxic and antiproliferative activity in a wide range of human cancer cell lines.[4] Studies have demonstrated the efficacy of furo[2,3-b]pyridine derivatives against cell lines derived from breast cancer (MCF-7, MDA-MB-231), neuroblastoma (Neuro-2a), cervical cancer (HeLa), lung cancer (A549), and colon cancer (COLO 205).[1][4][8]
The broad applicability is further highlighted by the activity of related scaffolds like thieno[2,3-b]pyridines, which have shown promise in treating castrate-resistant prostate cancer by promoting cell cycle arrest and apoptosis.[9]
Table 1: Selected Furo[2,3-b]pyridine Derivatives and their Biological Activity
| Compound ID | Target(s) | Activity (IC₅₀ / GI₅₀) | Cancer Cell Line(s) | Reference |
| Compound 12a | Cytotoxicity | IC₅₀: 3.6 µM | Multiple | [4] |
| Compound 7 | Cytotoxicity | IC₅₀: 5.8 µM | Multiple | [4] |
| Compound 6g | Cytotoxicity | IC₅₀: 10 µM | Multiple | [4] |
| Furo[2,3-d]pyrimidine VIa | Antiproliferative | Mean GI₅₀: 2.41 µM | NCI 59-cell line | [7] |
| Furo[2,3-d]pyrimidine VIb | Antiproliferative | Mean GI₅₀: 1.23 µM | NCI 59-cell line | [7] |
Future Directions and Conclusion
The furo[2,3-b]pyridine scaffold represents a fertile ground for the discovery of next-generation therapeutics. While its application as a kinase inhibitor is well-established, its potential extends to other target classes, including modulators of the Hedgehog signaling pathway and agents for neurodegenerative diseases.[6][10]
The continued exploration of this scaffold requires a synergistic approach, combining innovative synthetic chemistry to expand the accessible chemical space with sophisticated biological screening to identify novel activities. The strategic application of structure-based drug design, guided by the principles outlined in this guide, will be paramount in unlocking the full therapeutic potential of the furo[2,3-b]pyridine core. For research scientists and drug development professionals, this scaffold offers a compelling and validated starting point for the creation of impactful new medicines.
References
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1067. Available from: [Link]
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Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available from: [Link]
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Al-Ostoot, F.H., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available from: [Link]
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Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Jones, D.J., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. BJU International. Available from: [Link]
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Ismail, M.I., et al. (Year not available). Synthesis, Characterization, and Biological Evaluation of Novel Pyridine-2(1H)-one, Nicotinonitrile, and Furo[2,3-b]pyridine Derivatives. National Genomics Data Center. Available from: [Link]
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Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 689-702. Available from: [Link]
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Yahodkina-Yakovenko, M.S., et al. (2021). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Chemistry of Heterocyclic Compounds, 57(1), 104-106. Available from: [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect. Available from: [Link]
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Orozco-Gonzalez, Y., et al. (2023). Furo[2,3‐b]pyridine derivatives. ResearchGate. Available from: [Link]
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Narsireddy, A., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 513-522. Available from: [Link]
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Kassab, A.E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available from: [Link]
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Mamdouh, I.F., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Available from: [Link]
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The Furo[2,3-b]pyridine Core: An In-Depth Technical Guide to its Electronic Properties for Advanced Drug Discovery
Abstract
The furo[2,3-b]pyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry owing to its presence in numerous biologically active compounds. This technical guide provides a comprehensive exploration of the fundamental electronic properties of the furo[2,3-b]pyridine ring system. We delve into the intricate interplay of its π-electron distribution, aromaticity, and the profound influence of substituents on its photophysical and electrochemical characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold to rationally design novel therapeutics with tailored electronic and, consequently, pharmacological profiles.
Introduction: The Strategic Importance of Furo[2,3-b]pyridine in Medicinal Chemistry
The furo[2,3-b]pyridine core is a bicyclic aromatic heterocycle where a furan ring is fused to a pyridine ring. This unique amalgamation results in a distinct electronic landscape, combining the π-electron-rich nature of the furan moiety with the π-electron-deficient character of the pyridine ring.[1] This electronic dichotomy is a key determinant of its chemical reactivity and biological activity, making it a cornerstone for the development of a wide array of therapeutic agents.[2][3] Derivatives of furo[2,3-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibition, and antimicrobial properties.[2][4] A thorough understanding of the electronic properties of this scaffold is therefore paramount for the strategic design of next-generation drug candidates.
The Electronic Architecture of the Furo[2,3-b]pyridine Ring System
The electronic properties of the furo[2,3-b]pyridine core are a direct consequence of the fusion of the five-membered furan ring and the six-membered pyridine ring. This fusion creates a unique π-electron system that governs its reactivity and molecular interactions.
Aromaticity and Electron Distribution
The furo[2,3-b]pyridine system is aromatic, with a delocalized π-electron system spanning both rings. The lone pair of electrons on the furan's oxygen atom actively participates in the π-system, rendering the furan portion electron-rich. Conversely, the electronegative nitrogen atom in the pyridine ring withdraws electron density, making this part of the molecule electron-deficient. This inherent electronic imbalance dictates the regioselectivity of chemical reactions and influences the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for drug-receptor binding.
Diagram: Furo[2,3-b]pyridine Ring System with Numbering Convention
Caption: Numbering convention of the furo[2,3-b]pyridine ring system.
Influence of Substituents on Electronic Properties
The electronic landscape of the furo[2,3-b]pyridine core can be finely tuned by the introduction of various substituents. The nature and position of these substituents can dramatically alter the electron density distribution, which in turn impacts the molecule's photophysical and electrochemical behavior.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, when attached to the ring system, increase the electron density of the π-system. This generally leads to a bathochromic (red) shift in the absorption and emission spectra and can enhance fluorescence quantum yields.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the ring. This typically results in a hypsochromic (blue) shift in the spectra and can influence the redox potentials of the molecule.
Photophysical Properties: A Window into the Excited State
The interaction of furo[2,3-b]pyridine derivatives with light provides valuable insights into their electronic structure and excited-state dynamics. These properties are not only crucial for understanding their mechanism of action at a molecular level but also for their potential applications in bioimaging and photodynamic therapy.
UV-Visible Absorption Spectroscopy
Furo[2,3-b]pyridine derivatives typically exhibit characteristic absorption bands in the UV-visible region, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[1] The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents.
A study on a 3-amino-furo[2,3-b]pyridine-2-carboxamide derivative (FP1) revealed absorption bands in the 250 to 390 nm range.[1] Specifically, bands around 280 and 340 nm were attributed to the phenyl-furo[2,3-b]pyridine moiety.[1] The solvent polarity can influence these transitions; for instance, a red shift is often observed in more polar solvents, indicating a more polar excited state.
Table 1: Representative UV-Vis Absorption Data for a Furo[2,3-b]pyridine Derivative (FP1)
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Dioxane | 280 | 340 |
| Acetonitrile | 282 | 342 |
| Methanol | 285 | 345 |
| Water | 290 | 350 |
Data extracted from a study on a 3-amino-furo[2,3-b]pyridine-2-carboxamide derivative[1].
Fluorescence Spectroscopy
Many furo[2,3-b]pyridine derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. The emission wavelength, quantum yield, and lifetime are key parameters that characterize their emissive properties. For instance, certain 3-amino-furo[2,3-b]pyridine derivatives have been shown to be fluorescent in aqueous solutions under both acidic and basic conditions.[1] The fluorescence of these compounds can be modulated by pH, suggesting their potential as fluorescent probes for biological systems.[1]
Experimental Protocol: Steady-State Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the furo[2,3-b]pyridine derivative in a spectroscopic grade solvent.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation: Determine the optimal excitation wavelength (λex) from the absorption spectrum (usually the λmax).
-
Emission Scan: Scan the emission spectrum from a wavelength slightly longer than the λex to the near-infrared region.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Analysis: Analyze the emission spectrum to determine the maximum emission wavelength (λem) and integrate the emission band to calculate the relative quantum yield.
Electrochemical Properties: Probing Redox Behavior
The electrochemical properties of furo[2,3-b]pyridine derivatives, particularly their oxidation and reduction potentials, provide critical information about their ability to participate in electron transfer reactions. This is highly relevant in the context of drug metabolism and the mechanism of action of certain anticancer agents.
While specific electrochemical data for the parent furo[2,3-b]pyridine is not extensively documented, the general behavior can be inferred from studies on related pyridine derivatives.[5] The π-electron deficient nature of the pyridine ring suggests that the furo[2,3-b]pyridine core will undergo reduction more readily than its carbocyclic analogue, naphthalene. The presence of electron-withdrawing or -donating substituents will further modulate these redox potentials.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of the furo[2,3-b]pyridine derivative (typically 1-5 mM) in a suitable organic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potential Scan: Apply a potential sweep from an initial potential to a final potential and back. The scan rate can be varied to investigate the kinetics of the electron transfer process.
-
Data Acquisition: Record the current response as a function of the applied potential.
-
Data Analysis: Determine the peak potentials for oxidation and reduction from the resulting voltammogram. These can be used to estimate the HOMO and LUMO energy levels of the molecule.
Computational Modeling: A Theoretical Lens on Electronic Structure
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules like furo[2,3-b]pyridine.[6][7] These methods can provide valuable insights that complement experimental findings.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic transition energies.[8][9] For furo[2,3-b]pyridine, the HOMO is expected to be localized more on the electron-rich furan portion, while the LUMO will likely have a greater contribution from the electron-deficient pyridine ring.[9]
Diagram: Conceptual Representation of HOMO and LUMO in Furo[2,3-b]pyridine
Caption: Frontier molecular orbitals of furo[2,3-b]pyridine.
Theoretical Prediction of Spectra
TD-DFT calculations can be employed to predict the UV-visible absorption spectra of furo[2,3-b]pyridine derivatives.[6] By calculating the energies and oscillator strengths of the electronic transitions, it is possible to simulate the absorption spectrum and assign the observed experimental bands to specific electronic transitions. This provides a deeper understanding of the nature of the excited states and the influence of substituents on the photophysical properties.
Conclusion and Future Directions
The furo[2,3-b]pyridine ring system possesses a unique and tunable electronic architecture that makes it a highly valuable scaffold in modern drug discovery. The inherent electronic dichotomy between the electron-rich furan and electron-deficient pyridine moieties, coupled with the profound influence of substituents, allows for the rational design of molecules with specific photophysical and electrochemical properties.
While this guide has provided a comprehensive overview of the electronic properties of the furo[2,3-b]pyridine core, further systematic experimental and computational studies are warranted. A detailed investigation of a broader range of substituted derivatives will provide a more complete quantitative understanding of structure-property relationships. Such knowledge will undoubtedly accelerate the development of novel furo[2,3-b]pyridine-based therapeutics with enhanced efficacy and selectivity.
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Furo[2,3-b]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Privileged Structures
In the landscape of drug discovery, certain molecular scaffolds consistently appear in the structures of biologically active compounds targeting a wide range of receptors and enzymes. These recurring frameworks are termed "privileged structures."[1][2] The term, first introduced in 1988, describes molecular frameworks with the inherent ability to serve as versatile templates for the development of potent and selective ligands for diverse biological targets.[2] The utility of privileged structures lies in their capacity to provide a solid foundation for the design of compound libraries with a higher probability of yielding high-quality leads, thereby streamlining the drug discovery process.[1] The Furo[2,3-b]pyridine core, a bicyclic aromatic heterocycle, has emerged as a prominent example of such a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities.[3][4] This guide provides a comprehensive overview of the Furo[2,3-b]pyridine system, encompassing its synthesis, diverse biological applications, and the underlying structure-activity relationships that govern its therapeutic potential.
Synthetic Strategies for the Furo[2,3-b]pyridine Core
The construction of the Furo[2,3-b]pyridine scaffold is a key consideration for its exploration in medicinal chemistry. Synthetic approaches can be broadly categorized into two main strategies: the formation of the furan ring from a pre-existing pyridine derivative, or the construction of the pyridine ring onto a furan precursor.[5][6] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
A prevalent method involves the cyclization of a substituted 2-hydroxypyridine. For instance, a concise four-step synthesis has been developed to produce Furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, which are amenable to palladium-mediated cross-coupling reactions for further diversification.[7] This route has been optimized for gram-scale synthesis with minimal chromatographic purification, enhancing its practicality for medicinal chemistry campaigns.[7]
Another common approach involves the reaction of substituted pyridones with various reagents to construct the fused furan ring. For example, the reaction of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one with ethyl chloroacetate or chloroacetamide leads to the regioselective formation of O-alkylated pyridines, which can then undergo cyclization to form the Furo[2,3-b]pyridine core.[8]
The following diagram illustrates a generalized synthetic workflow for accessing the Furo[2,3-b]pyridine scaffold, highlighting key transformations and intermediates.
Caption: Inhibition of the PI3K/AKT signaling pathway by Furo[2,3-b]pyridine derivatives.
The table below summarizes the in vitro activities of selected Furo[2,3-b]pyridine and related furopyridine derivatives against various cancer cell lines and kinases.
| Compound/Scaffold | Target(s) | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
| Furo[2,3-d]pyrimidine derivative | PI3K/AKT | NCI 59 cell lines | 1.23 µM (mean GI₅₀) | [9] |
| Furo[2,3-b]pyridine derivative | Breast Cancer | MCF-7, MDA-MB-231 | Potent cytotoxicity | [3] |
| Furo[3,2-b]pyridine derivative | cdc-like kinases (CLKs) | - | Potent and selective inhibition | [10][11] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1, FGFR2, FGFR3 | - | 7 nM, 9 nM, 25 nM (IC₅₀) | [12] |
| Thieno[2,3-b]quinolone-2-carboxamide | - | MDA-MD-435, MDA-MB-468 | 23 nM, 46 nM (GI₅₀) | [13] |
Antiviral and Other Activities
The broad biological activity of pyridine-containing heterocycles extends to antiviral applications. [2]Various pyridine derivatives have demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). [5][9]While specific examples of Furo[2,3-b]pyridine derivatives with potent antiviral activity are less frequently reported in the literature compared to their anticancer properties, the established antiviral potential of the broader class of pyridine-fused heterocycles suggests that the Furo[2,3-b]pyridine scaffold remains a promising template for the discovery of novel antiviral agents. [2] In addition to anticancer and potential antiviral activities, Furo[2,3-b]pyridine derivatives have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists, indicating their potential for the treatment of metabolic disorders. Furthermore, certain derivatives have shown antianaphylactic activity.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of Furo[2,3-b]pyridine derivatives is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR is beyond the scope of this guide, several key trends can be highlighted.
For anticancer activity, the nature and position of substituents on the Furo[2,3-b]pyridine core play a critical role. For instance, in a series of Furo[2,3-b]pyridine-2-carboxamides, the substitution pattern on the carboxamide moiety significantly influenced the antiproliferative activity. [13]Molecular modeling studies have suggested that specific substituents can engage in hydrogen bonding and lipophilic interactions within the active site of target enzymes, such as phosphoinositide-specific phospholipase C. [13] In the context of kinase inhibition, the substituents on the Furo[2,3-b]pyridine ring are designed to interact with specific residues in the ATP-binding pocket of the target kinase. The ability to install functional handles at various positions of the scaffold allows for the systematic exploration of these interactions to optimize potency and selectivity. [7]
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step methodology for the synthesis of a Furo[2,3-c]pyridine derivative, adapted from the literature, which illustrates the key chemical transformations involved in constructing a furopyridine scaffold.
Synthesis of Furo[2,3-c]pyridine
-
Starting Material: A suitably substituted piperidine derivative is used as the precursor.
-
Cyclization to form the fused furan ring: The piperidine derivative undergoes a reduction followed by an acid-catalyzed cyclization to form the dihydrofuropyridine intermediate.
-
Reaction Conditions: DIBALH (diisobutylaluminium hydride) in an appropriate solvent such as THF at low temperature (e.g., 0 °C to room temperature).
-
Work-up: Acidic work-up with an acid like 2N HCl.
-
-
Aromatization: The dihydrofuropyridine intermediate is then aromatized to yield the final Furo[2,3-c]pyridine product.
-
Reaction Conditions: A strong base such as potassium tert-butoxide (t-BuOK) in a solvent like THF, typically at reflux.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Note: This is a generalized protocol. Specific reaction times, temperatures, and stoichiometry of reagents will need to be optimized for the synthesis of specific Furo[2,3-b]pyridine derivatives.
Conclusion and Future Perspectives
The Furo[2,3-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of novel therapeutics. The demonstrated success in targeting key signaling pathways in cancer, particularly as kinase inhibitors, highlights the significant potential of this scaffold in oncology.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Space: The development of novel and efficient synthetic methodologies to access a wider range of substituted Furo[2,3-b]pyridines will be crucial for exploring new biological targets.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which Furo[2,3-b]pyridine derivatives exert their biological effects will enable more rational drug design.
-
Exploration of New Therapeutic Areas: While oncology has been a major focus, the full therapeutic potential of the Furo[2,3-b]pyridine scaffold in other areas, such as infectious diseases and neurodegenerative disorders, remains to be fully explored.
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Sahu, S., & Panda, G. (2023). Pd (II)-Catalyzed Three-Component Synthesis of Furo [2, 3-d] pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 8963-8968. [Link]
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The Isomeric World of Furopyridines: A Technical Guide for Drug Discovery
Abstract
The fusion of a furan ring with a pyridine nucleus gives rise to a fascinating class of bicyclic heteroaromatic compounds known as furopyridines. With six possible isomeric forms, each possessing a unique arrangement of the oxygen and nitrogen heteroatoms, the furopyridine scaffold offers a rich tapestry of physicochemical and biological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core isomeric forms of furopyridine, highlighting their fundamental differences in stability, electronic properties, and pharmacological potential. We will delve into the synthetic strategies employed to access these scaffolds, provide a detailed experimental protocol for a representative isomer, and present a comparative analysis of their key characteristics to inform rational drug design.
Introduction: The Structural Diversity of Furopyridines
Furopyridines are bicyclic heterocyclic systems resulting from the fusion of a π-excessive furan ring and a π-deficient pyridine ring. This union leads to six distinct isomers, which can be broadly categorized into two groups based on their structural analogy to larger aromatic systems: the quinoline analogues ([b]-fused systems) and the isoquinoline analogues ([c]-fused systems). The precise positioning of the nitrogen and oxygen atoms within the bicyclic framework profoundly influences the molecule's electronic distribution, steric profile, and ultimately, its biological activity.[1] This inherent diversity makes furopyridines a compelling scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[2][3][4][5]
The six fundamental isomeric forms of furopyridine are:
-
Quinoline Analogues:
-
Furo[2,3-b]pyridine
-
Furo[3,2-b]pyridine
-
Furo[3,4-b]pyridine
-
-
Isoquinoline Analogues:
-
Furo[2,3-c]pyridine
-
Furo[3,2-c]pyridine
-
Furo[3,4-c]pyridine
-
Understanding the intrinsic differences between these isomers is paramount for the strategic design of novel therapeutic agents. This guide will systematically dissect these differences, providing a foundational understanding for researchers entering this exciting field.
Figure 1: The six isomeric forms of furopyridine, categorized as quinoline and isoquinoline analogues.
Fundamental Differences Between Furopyridine Isomers
The seemingly subtle shifts in heteroatom placement among the furopyridine isomers lead to significant divergences in their chemical and physical properties. These differences are rooted in their electronic structures and overall molecular topology.
Electronic Properties and Stability
The fusion of the electron-rich furan ring with the electron-poor pyridine ring creates a unique electronic landscape for each isomer. The nitrogen atom in the pyridine ring acts as an electron sink, influencing the electron density distribution across the entire bicyclic system. Computational studies on related heterocyclic systems suggest that the position of the nitrogen atom significantly impacts the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).[6]
A critical differentiating factor is the inherent stability of the isomers. The o-quinoid isomers, furo[3,4-b]pyridine and furo[3,4-c]pyridine, are notably less stable than their counterparts.[7] This reduced stability is attributed to the disruption of aromaticity and increased ring strain in these configurations. For instance, the parent furo[3,4-c]pyridine has been reported to be unstable at room temperature.[7] This instability has practical implications for their synthesis and isolation, often requiring milder reaction conditions and careful handling. In contrast, the furo[2,3-b], furo[3,2-b], furo[2,3-c], and furo[3,2-c] isomers are generally more stable and have been more extensively studied.
Physicochemical Properties
The differences in electronic distribution and molecular geometry among the isomers directly translate to variations in their physicochemical properties, which are critical parameters in drug development.
| Property | Furo[2,3-b] & Furo[3,2-b] (Quinoline-like) | Furo[2,3-c] & Furo[3,2-c] (Isoquinoline-like) | Furo[3,4-b] & Furo[3,4-c] (o-Quinoid) |
| Relative Stability | High | High | Low[7] |
| Aromaticity | Generally higher | Generally higher | Lower |
| Dipole Moment | Varies with N position | Varies with N position | Expected to be higher due to charge separation |
| Basicity (pKa) | Influenced by proximity of furan O to pyridine N | Influenced by proximity of furan O to pyridine N | Generally lower due to instability |
| Solubility | Dependent on substitution | Dependent on substitution | Generally lower due to potential for polymerization |
Table 1: Comparative Physicochemical Properties of Furopyridine Isomer Classes.
The basicity (pKa) of the pyridine nitrogen is modulated by the position of the fused furan ring. The electron-donating nature of the furan oxygen can influence the electron density at the nitrogen atom, thereby affecting its ability to accept a proton. Similarly, the dipole moment of each isomer is a unique vector sum of the individual bond dipoles, making each isomer distinct in its polarity. These properties, in turn, govern the solubility, membrane permeability, and protein-binding interactions of furopyridine-based drug candidates.
Synthetic Strategies: Accessing the Furopyridine Core
The synthesis of furopyridine isomers can be broadly approached via two main strategies: formation of the furan ring onto a pre-existing pyridine or construction of the pyridine ring onto a furan precursor.[7] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Furan Ring Formation on a Pyridine Scaffold
This is a widely employed strategy, with numerous methods developed for the construction of the furan ring.
-
Palladium- and Copper-Catalyzed Cyclizations: These methods are powerful tools for the synthesis of various furopyridine isomers. For instance, the synthesis of 2-substituted furo[3,2-b]pyridines can be achieved through a one-pot Sonogashira cross-coupling of a terminal alkyne with a 3-chloro-2-hydroxypyridine, followed by an intramolecular cyclization.
-
Intramolecular C-H Activation: This modern approach allows for the regioselective formation of the furan ring. For example, benzofuro[3,2-b]pyridines can be synthesized via a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.
-
Thorpe-Ziegler Cyclization: This classical method involves the intramolecular cyclization of O-alkylated 3-cyano-2-hydroxypyridines to form furo[2,3-b]pyridines.
Pyridine Ring Formation on a Furan Scaffold
While generally less common due to the potential instability of the furan ring under certain reaction conditions, this approach is valuable for accessing specific substitution patterns.[7] Methods often involve the condensation of a functionalized furan derivative with a suitable three-carbon unit to construct the pyridine ring.
Figure 2: General synthetic strategies for accessing the furopyridine scaffold.
Experimental Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative
To provide a practical context, this section details a representative experimental protocol for the synthesis of a substituted furo[2,3-b]pyridine, a commonly explored isomer in drug discovery.[8] This procedure is adapted from established literature methods and serves as a validated starting point for researchers.[3][9]
Reaction: Synthesis of Ethyl 2-methyl-furo[2,3-b]pyridine-3-carboxylate
Causality of Experimental Choices: This protocol utilizes a Thorpe-Ziegler type cyclization. The choice of sodium ethoxide as a base is crucial for the deprotonation of the active methylene group, initiating the intramolecular cyclization. Anhydrous conditions are critical to prevent the hydrolysis of the ester and cyano groups.
Step-by-Step Methodology:
-
Preparation of the Starting Material (Ethyl 2-(3-cyano-2-pyridyloxy)propanoate):
-
To a solution of 3-cyano-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
-
-
Thorpe-Ziegler Cyclization:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this freshly prepared sodium ethoxide solution, add a solution of ethyl 2-(3-cyano-2-pyridyloxy)propanoate (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 3-amino-2-methylfuro[2,3-b]pyridine-2-carboxylate.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques:
-
Pharmacological Significance and Structure-Activity Relationships
The isomeric form of the furopyridine scaffold plays a crucial role in defining its pharmacological profile. Different isomers have been shown to target a diverse array of biological targets.
-
Furo[2,3-b]pyridines: This scaffold is present in compounds with a broad spectrum of activities, including anticancer, antioxidant, and cannabinoid receptor inverse agonist properties.[3]
-
Furo[3,2-b]pyridines: Derivatives of this isomer have been investigated as potential cytotoxic agents against various cancer cell lines.
-
Furo[3,2-c]pyridines: Aryl-substituted furo[3,2-c]pyridines have shown promise as fluorescent materials for applications in organic light-emitting diodes (OLEDs) and for biological imaging.[2]
-
Furo[2,3-c]pyridines: This core is found in molecules with potential as HIV-1 protease inhibitors.
The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the furopyridine ring system are critical for optimizing potency and selectivity. For instance, in a series of furopyridine derivatives evaluated as CDK2 inhibitors, the presence of an ester functionality on the furopyridine ring was found to enhance activity against a colon cancer cell line compared to related pyridine derivatives.[6]
Figure 3: Logical workflow for the development of furopyridine-based therapeutic agents.
Conclusion and Future Perspectives
The six isomeric forms of furopyridine represent a versatile and valuable collection of scaffolds for drug discovery and materials science. Their fundamental differences in electronic properties, stability, and three-dimensional shape provide a rich design space for medicinal chemists. While significant progress has been made in the synthesis and biological evaluation of the more stable isomers, the less explored o-quinoid systems may hold untapped potential, provided that synthetic challenges can be overcome.
Future research in this area will likely focus on the development of novel, efficient, and regioselective synthetic methodologies to access all isomeric forms with diverse substitution patterns. Furthermore, a deeper understanding of the structure-property relationships, aided by computational modeling, will enable the rational design of next-generation furopyridine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of this fascinating class of heterocycles promises to yield new and effective treatments for a wide range of diseases.
References
-
El-Faham, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
-
Gagnepain, J., et al. (2022). Elaboration of Furopyridine Scaffolds. Request PDF. [Link]
-
Kostenko, A. V., et al. (2019). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Request PDF. [Link]
-
Shutske, G. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
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Zhang, L., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4321. [Link]
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Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
-
Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Okayama University. [Link]
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Singh, P., & Singh, J. (2024). computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. ResearchGate. [Link]
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Okada, T., et al. (1996). Relative stabilities of some synthetically useful 2,3-cis-disubstituted aziridines and their 2,3-trans isomers. PubMed. [Link]
-
Anonymous. (n.d.). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. ResearchGate. [Link]
-
Erdman, A. C., et al. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS Omega. [Link]
-
Anonymous. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]
-
Le, T. B., et al. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. ChemRxiv. [Link]
-
Anonymous. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]
-
Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Thieme. [Link]
-
Sharma, P., et al. (2024). Pyridine scaffold: its diverse biological actions. IJNRD. [Link]
-
Anonymous. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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An In-Depth Technical Guide to the Stability and Storage of Furo[2,3-b]pyridine-5-carbaldehyde
Introduction
Furo[2,3-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their unique fused ring system imparts distinct chemical and biological properties, making them valuable scaffolds in drug discovery for indications such as cancer and neurodegenerative diseases.[1] Furo[2,3-b]pyridine-5-carbaldehyde, a key intermediate and building block, possesses a reactive aldehyde group that is crucial for further synthetic transformations. However, this reactivity also presents challenges regarding the compound's stability and requires carefully controlled storage conditions to ensure its integrity and purity over time.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established chemical principles and data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who handle this or structurally related compounds.
Physicochemical Properties and Inherent Reactivity
While specific experimental data for this compound is not extensively available, its chemical behavior can be inferred from the well-understood chemistry of its constituent parts: the furo[2,3-b]pyridine core and the aromatic aldehyde functional group.
The furo[2,3-b]pyridine ring system is an electron-rich heteroaromatic structure. The pyridine moiety is generally susceptible to nucleophilic attack, particularly when activated, while the furan ring can be prone to electrophilic attack and oxidation.[3] The aldehyde group is inherently reactive and susceptible to oxidation, reduction, and nucleophilic addition reactions. The conjugation of the aldehyde with the aromatic system can influence its reactivity.
Key Inferred Physicochemical Properties:
| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |
| Molecular Formula | C₈H₅NO₂ | Based on chemical structure. |
| Molecular Weight | 147.13 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a solid at room temperature | Heterocyclic aldehydes are often crystalline solids. |
| Solubility | Sparingly soluble in common non-polar organic solvents, with better solubility in polar aprotic solvents. | General characteristic of similar heterocyclic compounds.[5] |
| Reactivity | The aldehyde group is a primary site for reactions. | Aldehydes are known for their reactivity towards nucleophiles and their susceptibility to oxidation.[5][6] |
Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by its environment. Understanding the key factors that can lead to its degradation is crucial for maintaining its quality.
Oxidation
The aldehyde functional group is highly susceptible to oxidation, which is the most probable degradation pathway.
-
Mechanism: Atmospheric oxygen can oxidize the aldehyde to the corresponding carboxylic acid (Furo[2,3-b]pyridine-5-carboxylic acid). This process can be accelerated by light, heat, and the presence of metal ion impurities.
Caption: Oxidation of this compound.
Light Sensitivity (Photostability)
Aromatic aldehydes and heterocyclic compounds can be sensitive to light, particularly UV radiation.
-
Mechanism: Photo-oxidation can occur, leading to the formation of the carboxylic acid and other degradation products. Photons can also induce polymerization or other unwanted side reactions.
Temperature
Elevated temperatures can increase the rate of degradation reactions.
-
Mechanism: Higher temperatures provide the activation energy for oxidation and other decomposition pathways. For analogous compounds, refrigeration is often recommended to maintain quality.[7][8]
Moisture (Hydrolytic Stability)
While aldehydes are generally not highly susceptible to hydrolysis, the presence of moisture can facilitate other degradation reactions.
-
Mechanism: Water can act as a medium for impurities to react with the compound. For some aldehydes, hydration of the carbonyl group can occur, although this is typically a reversible process.
Incompatible Materials
Contact with strong oxidizing agents, strong bases, and certain metals can lead to rapid decomposition.
-
Mechanism: Strong oxidizing agents will readily convert the aldehyde to a carboxylic acid. Strong bases can catalyze aldol condensation or Cannizzaro-type reactions if applicable.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended, based on guidelines for similar chemical entities.[7][8]
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions.[9][10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation by atmospheric oxygen.[7][8] |
| Light | Store in an amber or opaque container. | To protect from light-induced degradation.[8] |
| Container | Tightly sealed container. | To prevent ingress of moisture and air.[7] |
| Location | Well-ventilated, dry area. | To ensure a stable and safe storage environment.[7] |
Handling Protocol Workflow:
Caption: Recommended workflow for handling this compound.
Analytical Methods for Stability Assessment
Regular assessment of the purity of this compound is essential, especially for material that has been stored for an extended period.
Recommended Analytical Techniques:
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Appearance of new peaks (degradation products), decrease in the main peak area. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and degradation products. | Detection of the corresponding carboxylic acid or other low molecular weight byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of degradation. | Changes in the chemical shift of the aldehyde proton, appearance of new signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Decrease in the intensity of the aldehyde C-H and C=O stretching bands, appearance of a broad O-H stretch (carboxylic acid). |
Safety Precautions
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust or vapors.[7]
-
Exposure: Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]
Conclusion
This compound is a valuable synthetic intermediate whose utility is dependent on its purity and stability. The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid, a process that can be accelerated by exposure to air, light, and elevated temperatures. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere in a tightly sealed, light-resistant container—is paramount for preserving the integrity of this compound. Regular analytical testing is advised to monitor its purity over time, ensuring its suitability for downstream applications in research and development.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Buy Furo[2,3-b]pyridine-2-carbaldehyde | 109274-92-2 - Smolecule. (n.d.). Smolecule.
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. [Link]
-
Furo[3,2-c]pyridine-2-carbaldehyde | C8H5NO2 | CID 642131 - PubChem. (n.d.). PubChem. [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem. (n.d.). PubChem. [Link]
-
Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. (2020). The Journal of Organic Chemistry. [Link]
- 2-Pyridinecarboxaldehyde Safety Data Sheet. (2012). Thermo Fisher Scientific.
-
Furo[2,3-b]pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. (2004). MDPI. [Link]
- 3-Pyridinealdehyde Safety Data Sheet. (2021). Jubilant Ingrevia Limited.
- 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety D
-
[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. (1987). PubMed. [Link]
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-
Synthesis of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022). Organic Letters. [Link]
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. [Link]
-
Furo[2,3-b]pyridine-2-carbaldehyde (C8H5NO2). (n.d.). PubChemLite. [Link]
-
5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159 - PubChem. (n.d.). PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Furo[2,3-b]pyridine-5-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
Furo[2,3-b]pyridine, a heterocyclic scaffold, is a privileged structure in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for synthetic chemists. This document provides a detailed guide for the synthesis of Furo[2,3-b]pyridine-5-carbaldehyde, a key intermediate for the development of novel therapeutics. Two primary synthetic strategies will be discussed: the construction of the furo[2,3-b]pyridine core followed by formylation, and the synthesis from a pre-functionalized pyridine precursor.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two main retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
Strategy 1: Post-Cyclization Formylation. This approach involves the initial synthesis of the furo[2,3-b]pyridine core, followed by the introduction of the carbaldehyde group at the C5 position. A common and effective method for this transformation is the Vilsmeier-Haack reaction.[1]
Strategy 2: Synthesis from a Pre-functionalized Precursor. This strategy employs a pyridine derivative that already contains a functional group that can be readily converted to an aldehyde, or an aldehyde group itself. The furan ring is then constructed onto this pre-functionalized pyridine core.
Strategy 1: Synthesis of Furo[2,3-b]pyridine Core followed by Vilsmeier-Haack Formylation
This strategy is a versatile and widely applicable method for the preparation of this compound. It involves two key stages: the synthesis of the furo[2,3-b]pyridine scaffold and its subsequent formylation.
Part 1: Synthesis of the Furo[2,3-b]pyridine Core
A robust method for the synthesis of the furo[2,3-b]pyridine core involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[2][3] This approach offers high yields and good functional group tolerance.
Reaction Scheme:
Figure 1: Synthesis of the Furo[2,3-b]pyridine core.
Experimental Protocol: Synthesis of Furo[2,3-b]pyridine
Materials:
-
2-Chloro-3-hydroxypyridine
-
Ethynyltrimethylsilane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Sonogashira Coupling:
-
To a dried Schlenk flask under an inert atmosphere (Argon), add 2-chloro-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add dry, degassed triethylamine (3.0 eq) and toluene.
-
To this stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-3-((trimethylsilyl)ethynyl)pyridine.
-
-
Desilylation:
-
Dissolve the crude product from the previous step in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-ethynylpyridine.
-
-
Intramolecular Cyclization:
-
Dissolve the 2-chloro-3-ethynylpyridine in a suitable solvent such as DMF or NMP.
-
Add a base, for example, potassium tert-butoxide (1.5 eq).
-
Heat the reaction mixture to 100-120 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure Furo[2,3-b]pyridine.
-
Part 2: Vilsmeier-Haack Formylation of Furo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme:
Figure 2: Vilsmeier-Haack formylation of Furo[2,3-b]pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Furo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3.0 eq) in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the DMF while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve Furo[2,3-b]pyridine (1.0 eq) in dry DCM.
-
Add the solution of Furo[2,3-b]pyridine to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 1 hour.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Strategy 2: Synthesis from 2-Chloronicotinaldehyde
This alternative strategy involves the construction of the furan ring onto a commercially available or readily synthesized 2-chloronicotinaldehyde precursor.
Reaction Scheme:
Figure 3: Synthesis from 2-Chloronicotinaldehyde (Illustrative).
Note: While a direct conversion from a thieno[2,3-b]pyridine intermediate to a furo[2,3-b]pyridine is not a standard transformation, this scheme illustrates the concept of building the heterocyclic ring system from a pre-functionalized precursor. A more plausible approach would involve a reagent that directly leads to the furan ring.
Experimental Protocol: Synthesis from 2-Chloronicotinaldehyde (Conceptual)
A potential synthetic route could involve the reaction of 2-chloronicotinaldehyde with a reagent that can provide the two carbons for the furan ring. For instance, a Wittig-type reaction followed by an intramolecular cyclization could be envisioned.
Materials:
-
2-Chloronicotinaldehyde
-
(Triphenylphosphoranylidene)acetaldehyde
-
A suitable base (e.g., Sodium Hydride)
-
Dry THF
Procedure (Hypothetical):
-
Wittig Reaction:
-
To a solution of (triphenylphosphoranylidene)acetaldehyde (1.1 eq) in dry THF, add 2-chloronicotinaldehyde (1.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
-
Intramolecular Cyclization:
-
To the reaction mixture, add a strong base such as sodium hydride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Data Summary
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| Strategy 1 | ||||
| Sonogashira | 2-Chloro-3-hydroxypyridine, Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N, Toluene, 80 °C | 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine | 80-90% |
| Desilylation | 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine | K₂CO₃, MeOH, RT | 2-Chloro-3-ethynylpyridine | 90-95% |
| Cyclization | 2-Chloro-3-ethynylpyridine | K-t-BuO, DMF, 110 °C | Furo[2,3-b]pyridine | 70-85% |
| Formylation | Furo[2,3-b]pyridine | POCl₃, DMF, 45 °C | This compound | 60-75% |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the furo[2,3-b]pyridine core and a singlet for the aldehyde proton, typically in the range of 9.8-10.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde group (around 185-195 ppm) and the carbons of the heterocyclic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching frequency for the aldehyde group, typically around 1680-1700 cm⁻¹.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organometallic reagents such as Pd(PPh₃)₄ and strong bases like sodium hydride are sensitive to air and moisture and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Datoussaid, et al. (2020). Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Heterocyclic Chemistry.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137:41.
-
Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of the Furo[2,3-b]pyridine Core
Introduction: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold and its Formylation
The Furo[2,3-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its structural architecture, featuring a fused furan and pyridine ring system, imparts a unique combination of rigidity, planarity, and electronic properties that make it an ideal scaffold for interacting with a diverse range of biological targets.[2] Notably, Furo[2,3-b]pyridine derivatives have demonstrated significant pharmacological activities, including potent anticancer and kinase inhibitory properties.[3][4][5][6] The development of efficient synthetic methodologies to functionalize this core is therefore of paramount importance for the generation of novel therapeutic agents.
The Vilsmeier-Haack reaction stands as a powerful and versatile tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] This reaction introduces a formyl group (-CHO), a synthetically valuable handle that can be readily transformed into a wide array of other functional groups, thus enabling extensive structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of the Furo[2,3-b]pyridine core, detailing the underlying mechanism, a robust experimental protocol, and critical considerations for successful execution.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a dehydrating agent such as phosphorus oxychloride (POCl₃). This in situ generation forms the highly electrophilic chloroiminium ion, commonly referred to as the Vilsmeier reagent.[7]
-
Electrophilic Attack: The electron-rich Furo[2,3-b]pyridine core acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Based on the principles of electrophilic substitution on five-membered electron-rich heterocycles like pyrrole and furan, the attack is predicted to occur at the C2 position of the furan ring, which possesses the highest electron density.[7][9] This regioselectivity is crucial for the controlled synthesis of the desired isomer.
-
Aromatization and Hydrolysis: The resulting intermediate undergoes elimination of hydrogen chloride to restore the aromaticity of the heterocyclic system, forming an iminium salt. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final product, Furo[2,3-b]pyridine-2-carboxaldehyde.
Caption: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Synthesis of Furo[2,3-b]pyridine-2-carboxaldehyde
This protocol provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of the Furo[2,3-b]pyridine core.
Materials and Reagents:
-
Furo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Part 1: Preparation of the Vilsmeier Reagent
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
Part 2: Formylation Reaction
-
Dissolve Furo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Slowly add the solution of Furo[2,3-b]pyridine to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Part 3: Workup and Purification
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Furo[2,3-b]pyridine-2-carboxaldehyde.
Caption: Experimental Workflow Diagram.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Equivalents of DMF | 3.0 - 5.0 | Can also be used as the solvent. |
| Equivalents of POCl₃ | 1.2 - 2.0 | Excess ensures complete reagent formation. |
| Reaction Temperature | 40 - 80 °C | Substrate dependent; higher temperatures may be needed for less reactive substrates.[8] |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 85% | Dependent on substrate purity and reaction scale. |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Old or improperly stored reagents can lead to poor results.
-
Insufficient Activation: For less reactive substrates, a higher reaction temperature or longer reaction time may be necessary.
-
-
Formation of Side Products:
-
Diformylation: While less common, diformylation can occur under harsh conditions. Careful control of stoichiometry and temperature is important.
-
Polymerization: Electron-rich heterocycles can be prone to polymerization under strongly acidic conditions. Slow addition of the substrate to the Vilsmeier reagent can mitigate this.
-
-
Workup Challenges:
-
Emulsion Formation: During the aqueous workup, emulsions can form. The addition of brine can help to break up emulsions.
-
Product Solubility: The formylated product may have limited solubility in the extraction solvent. Ensure thorough extraction with an appropriate solvent.
-
Conclusion
The Vilsmeier-Haack formylation of the Furo[2,3-b]pyridine core is a reliable and efficient method for the synthesis of Furo[2,3-b]pyridine-2-carboxaldehyde, a valuable intermediate in drug discovery. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and attention to key practical considerations will enable researchers to successfully employ this powerful transformation in their synthetic endeavors, paving the way for the development of novel and potent therapeutic agents.
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PMC. Retrieved from [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]
-
Why does pyridine undergo electrophilic substitution at the C3 position? (2022). Quora. Retrieved from [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Organic Reactions. Retrieved from [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2016). Angewandte Chemie International Edition. Retrieved from [Link]
-
Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (n.d.). ResearchGate. Retrieved from [Link]
-
The unlikely mechanism of the Vilsmeier-Haack reaction of 7-azaindole. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. Retrieved from [Link]
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. (2020). ChemRxiv. Retrieved from [Link]
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. (n.d.). Google Patents.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]
-
Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (2018). ChemRxiv. Retrieved from [Link]
-
A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Retrieved from [Link]
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). CoLab.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Formation of indole trimers in Vilsmeier type reactions. (2019). Arkivoc. Retrieved from [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Scalable Synthesis of Furo[2,3-b]pyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Rising Prominence of Furo[2,3-b]pyridines in Drug Discovery
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, and have been identified as potent kinase inhibitors and cannabinoid receptor inverse agonists.[2][3]
The growing interest in furo[2,3-b]pyridine derivatives necessitates the development of robust and scalable synthetic routes to facilitate extensive structure-activity relationship (SAR) studies and enable the production of lead candidates for preclinical and clinical evaluation. This comprehensive technical guide provides an in-depth overview of scalable synthetic strategies for accessing functionalized furo[2,3-b]pyridine cores, with a focus on field-proven, gram-scale methodologies suitable for drug discovery and development professionals.
Strategic Approaches to Scalable Furo[2,3-b]pyridine Synthesis
The construction of the furo[2,3-b]pyridine nucleus can be broadly categorized into two main strategies: formation of the furan ring onto a pre-existing pyridine core or, conversely, construction of the pyridine ring on a furan template.[4] For scalable syntheses, the former approach is often more practical, leveraging readily available and diverse pyridine starting materials. This guide will focus on three key scalable methodologies that have been successfully implemented for the multi-gram synthesis of functionalized furo[2,3-b]pyridines:
-
Tandem SNAr-Intramolecular Cyclization: A robust and efficient method for the construction of the furo[2,3-b]pyridine core from readily available dichloronicotinic acids.
-
Palladium(II)-Catalyzed Annulation of β-Ketodinitriles and Alkynes: A modern, convergent approach that allows for the rapid assembly of highly functionalized furo[2,3-b]pyridines.
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A versatile one-pot reaction for the synthesis of related imidazo-fused heterocycles that can be adapted for furopyridine synthesis, offering high atom economy and operational simplicity.
Methodology 1: Tandem SNAr-Intramolecular Cyclization
This classical yet highly effective strategy provides a reliable and scalable route to the furo[2,3-b]pyridine core. The key transformation involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridine ring, followed by an intramolecular cyclization to form the furan ring. A particularly successful and scalable adaptation of this method starts from 2,5-dichloronicotinic acid.[5]
Causality of Experimental Choices: A Mechanistic Perspective
The success of this multi-step synthesis hinges on a carefully orchestrated sequence of reactions, each with specific considerations for scalability and efficiency.
Figure 1: Workflow for the tandem SNAr-cyclization route.
The choice of a tert-butyl ester in the first step is strategic for large-scale synthesis as it can be readily cleaved under acidic conditions in a subsequent step without the need for basic hydrolysis, which can sometimes lead to side reactions.[6] The tandem SNAr-cyclization is the core transformation. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of tert-butyl 2-hydroxyacetate to form the reactive alkoxide. This nucleophile then attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride in a classic SNAr mechanism. The subsequent intramolecular cyclization is rapid and driven by the formation of the stable aromatic furan ring. Finally, trifluoroacetic acid (TFA) serves a dual purpose: it cleaves the tert-butyl ester and promotes decarboxylation to yield the desired furo[2,3-b]pyridin-2-ol.[5] This three-step sequence is particularly amenable to scale-up as it minimizes the need for chromatographic purification until the final product.[5]
Detailed Gram-Scale Protocol
This protocol is adapted from a reported gram-scale synthesis and has been optimized for scalability and efficiency.[5]
Step 1: Synthesis of tert-Butyl 2,5-dichloronicotinate
-
To a stirred suspension of 2,5-dichloronicotinic acid (10.0 g, 52.1 mmol) and magnesium sulfate (12.5 g, 104 mmol) in dichloromethane (100 mL) at room temperature, add tert-butanol (14.8 mL, 156 mmol).
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (5.5 mL, 104 mmol).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (200 mL).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid (Yield: ~92%).
Step 2: Synthesis of tert-Butyl 5-chloro-2-(hydroxymethyl)furo[2,3-b]pyridine-3-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 5.2 g, 130 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C, add a solution of tert-butyl 2-hydroxyacetate (6.9 mL, 52.1 mmol) in THF (50 mL) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of tert-butyl 2,5-dichloronicotinate (from Step 1) in THF (50 mL) dropwise at 0 °C.
-
Warm the reaction to 50 °C and stir for 3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification (Yield: ~86%).
Step 3: Synthesis of 5-Chloro-furo[2,3-b]pyridin-2-ol
-
To a solution of the crude product from Step 2 in dichloromethane (100 mL) at room temperature, add trifluoroacetic acid (20 mL).
-
Stir the reaction mixture for 16 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by trituration or recrystallization to afford the final product as a solid (Yield: ~89%).
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,5-Dichloronicotinic acid | 1. t-BuOH, H₂SO₄, MgSO₄, DCM, rt, 16h | tert-Butyl 2,5-dichloronicotinate | 92% | [5] |
| tert-Butyl 2,5-dichloronicotinate | tert-Butyl 2-hydroxyacetate, NaH, THF, 0-50 °C, 3h | tert-Butyl 5-chloro-2-(hydroxymethyl)furo[2,3-b]pyridine-3-carboxylate | 86% | [5] |
| tert-Butyl 5-chloro-2-(hydroxymethyl)furo[2,3-b]pyridine-3-carboxylate | TFA, DCM, rt, 16h | 5-Chloro-furo[2,3-b]pyridin-2-ol | 89% | [5] |
Methodology 2: Palladium(II)-Catalyzed Annulation of β-Ketodinitriles and Alkynes
This modern synthetic strategy offers a convergent and highly efficient route to a diverse range of substituted furo[2,3-b]pyridines.[7] The reaction proceeds via a palladium(II)-catalyzed cascade process involving the simultaneous construction of both the furan and pyridine rings from simple, readily available starting materials.
Mechanistic Rationale and Key Intermediates
The proposed catalytic cycle highlights the elegance and efficiency of this transformation, involving multiple bond-forming events in a single pot.
Sources
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- 4. Sci-Hub. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines / ChemInform, 2015 [sci-hub.box]
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Furo[2,3-b]pyridine-5-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Rising Prominence of the Furo[2,3-b]pyridine Core
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, the furo[2,3-b]pyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1] This bicyclic heterocycle, an isostere of the well-known 7-azaindole, possesses a unique electronic distribution with an electron-rich furan ring fused to an electron-deficient pyridine ring.[1] This arrangement provides a valuable template for designing molecules that can form critical hydrogen bonding interactions within the ATP-binding sites of various kinases.[1] At the heart of unlocking the synthetic potential of this scaffold lies Furo[2,3-b]pyridine-5-carbaldehyde, a key building block that serves as a gateway to a diverse array of complex derivatives with significant therapeutic potential.
This comprehensive guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its synthesis, focusing on the venerable Vilsmeier-Haack reaction, and present detailed, field-proven protocols for its subsequent elaboration through fundamental organic transformations. These protocols are designed not merely as a set of instructions, but as a self-validating system, with explanations of the underlying chemical principles to empower researchers in their experimental design and execution.
Synthesis of the Core Building Block: this compound
The introduction of a formyl group onto the furo[2,3-b]pyridine core is most effectively achieved through an electrophilic aromatic substitution. The Vilsmeier-Haack reaction stands out as the method of choice for this transformation, offering a mild and efficient means to formylate electron-rich heterocyclic systems.[2]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3] The electron-rich nature of the furan moiety in the furo[2,3-b]pyridine system directs the electrophilic attack of the Vilsmeier reagent, leading to the introduction of the formyl group. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.
Diagram 1: Vilsmeier-Haack Formylation of Furo[2,3-b]pyridine
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Application Notes and Protocols: A Detailed Guide to the Reductive Amination of Furo[2,3-b]pyridine-5-carbaldehyde
Introduction: The Significance of Furo[2,3-b]pyridines and Amine Functionalization
The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive core for developing novel therapeutics targeting a wide range of diseases. The functionalization of this scaffold is crucial for modulating the pharmacological properties of candidate molecules. Among the various synthetic transformations, the introduction of amine functionalities via reductive amination of a carbaldehyde precursor is a powerful and versatile strategy for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
This application note provides a comprehensive and detailed protocol for the reductive amination of Furo[2,3-b]pyridine-5-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for successful execution and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel Furo[2,3-b]pyridine derivatives.
Core Principle: The Mechanism of Reductive Amination
Reductive amination is a robust chemical reaction that transforms a carbonyl group into an amine through an intermediate imine or iminium ion.[1] The process typically occurs in a two-step sequence within a single reaction vessel ("one-pot").[2]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is often reversible and can be catalyzed by mild acid.
-
Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to furnish the corresponding amine.[3]
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be mild enough not to reduce the starting aldehyde but sufficiently reactive to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation due to its remarkable selectivity, broad functional group tolerance, and operational simplicity.[4] The steric bulk and electron-withdrawing acetate groups on the boron atom moderate its reactivity, preventing the reduction of the aldehyde while efficiently reducing the iminium ion.[5]
Visualizing the Workflow: Reductive Amination of this compound
Caption: A schematic overview of the reductive amination process.
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive amination of this compound with a representative primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.
-
1,2-dichloroethane and dichloromethane are chlorinated solvents and should be handled with caution.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Addition of Amine and Solvent: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. To this solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the resulting mixture at room temperature for 15-30 minutes to allow for the formation of the intermediate imine or iminium ion.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (furo[2,3-b]pyridin-5-yl)methanamine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of this compound with various classes of amines.
| Amine Type | Amine (Example) | Amine Equivalents | STAB Equivalents | Typical Reaction Time | Expected Product |
| Primary Aliphatic | Benzylamine | 1.1 | 1.3 | 2-4 hours | N-((Furo[2,3-b]pyridin-5-yl)methyl)benzenemethanamine |
| Primary Aromatic | Aniline | 1.2 | 1.5 | 8-16 hours | N-((Furo[2,3-b]pyridin-5-yl)methyl)aniline |
| Secondary Aliphatic | Morpholine | 1.1 | 1.3 | 1-3 hours | 4-((Furo[2,3-b]pyridin-5-yl)methyl)morpholine |
| Secondary Cyclic | Piperidine | 1.1 | 1.3 | 1-3 hours | 5-((Piperidin-1-yl)methyl)furo[2,3-b]pyridine |
Expert Insights and Troubleshooting
-
Causality of Reagent Choice: Sodium triacetoxyborohydride is preferred over other borohydride reagents like sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN). NaBH₄ can reduce the starting aldehyde, leading to side products.[2] NaBH₃CN is effective but highly toxic. STAB offers a safer and more selective alternative.
-
Solvent Selection: Anhydrous 1,2-dichloroethane (DCE) is the solvent of choice for many STAB-mediated reductive aminations as it is aprotic and effectively solubilizes the reactants. Tetrahydrofuran (THF) can also be used. Protic solvents like methanol are generally avoided as they can react with STAB.
-
Role of Acetic Acid: For less reactive ketones or sterically hindered amines, the addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate the formation of the iminium ion and, consequently, the overall reaction rate. However, for aldehydes like this compound, it is often not necessary.
-
Troubleshooting Low Yields:
-
Incomplete Imine Formation: For weakly nucleophilic amines, consider increasing the reaction time before adding STAB or adding a catalytic amount of acetic acid.
-
Decomposition of Starting Material or Product: Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents to prevent side reactions. The Furo[2,3-b]pyridine ring system is generally stable, but prolonged reaction times at elevated temperatures should be avoided.
-
Difficult Purification: The basicity of the amine product can sometimes lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine or using a different stationary phase (e.g., alumina) can mitigate this issue.
-
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of N-substituted derivatives. The protocol outlined in this application note provides a robust starting point for researchers. By understanding the underlying mechanism and key experimental parameters, scientists can effectively utilize this reaction to generate novel compounds for further investigation in drug discovery and development programs.
References
- Reductive amination of 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine with primary amines and sodium triacetoxyborohydride (NaBH(OAc)(3)) afforded novel enamine derivatives of 5,6-dihydro-2'-deoxyuridine... Nucleosides Nucleotides Nucleic Acids. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*.
- [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. (1987). Pharmazie, 42(1), 26-31.
- Sodium Triacetoxyborohydride. (n.d.). Sigma-Aldrich.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862*.
- Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines. (n.d.).
- ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. (2012). ChemInform, 43(32)*.
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115578.
- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 249–257.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5183.
- Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (2021). Catalysis Science & Technology, 11(15), 5143-5154.
- Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564*.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules, 25(20), 4771.
- Reductive amin
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. (2022). NeuroQuantology, 20(15), 1892-1904.
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2021). Organic Process Research & Development, 25(8), 1736-1757.
- Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines. (2023).
- Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. (n.d.). Benchchem.
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- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Wittig Reaction Conditions for Furo[2,3-b]pyridine-5-carbaldehyde
Document ID: AN-WR-FP23B-001
Issued: January 22, 2026
Abstract & Core Objective
This document provides a comprehensive technical guide for executing the Wittig reaction on Furo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in medicinal chemistry and materials science.[1][2][3] The protocols herein are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. The core objective is to furnish a robust and reproducible framework for the synthesis of vinyl-substituted Furo[2,3-b]pyridines, addressing common challenges associated with heteroaromatic aldehydes. We will delve into the causality behind experimental choices, from reagent selection to reaction work-up, ensuring a thorough understanding of the process.
Introduction to the Furo[2,3-b]pyridine Scaffold
The Furo[2,3-b]pyridine core, an isostere of indole, is a privileged scaffold in modern drug discovery. Its derivatives are being investigated for a range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[3] The aldehyde at the 5-position serves as a critical synthetic handle, allowing for the introduction of diverse functionalities through reactions such as olefination.[3] The Wittig reaction is a paramount tool for this transformation, enabling the precise formation of a carbon-carbon double bond.[4][5]
However, the Furo[2,3-b]pyridine system presents unique challenges. The pyridine nitrogen renders the aromatic system electron-deficient, which can influence the reactivity of the aldehyde.[6] Furthermore, the stability of the heterocyclic core under basic reaction conditions must be a key consideration in protocol design.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction converts an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (also known as a phosphorane).[4][7] The reaction, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate.[4][7][8] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction.[7][8]
Caption: General workflow of the Wittig Reaction.
The Nature of the Ylide: Stabilized vs. Non-Stabilized
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide.[4][8]
-
Non-Stabilized Ylides: (e.g., R = alkyl, H). These are highly reactive and typically yield (Z)-alkenes with aldehydes.[4][8] The rapid and irreversible formation of the oxaphosphetane intermediate dictates this stereoselectivity.[8]
-
Stabilized Ylides: (e.g., R = COOR', COR'). The negative charge on the carbon is delocalized by an adjacent electron-withdrawing group, making the ylide less reactive and more stable.[8][9] These ylides often react reversibly with aldehydes and predominantly form the thermodynamically more stable (E)-alkene.[4][5][8] Stabilized ylides are also more chemoselective, reacting readily with aldehydes but often failing to react with less electrophilic ketones.[9][10]
For this compound, the choice of ylide will determine the geometry of the resulting vinyl linkage.
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Strong bases like n-BuLi and NaH are pyrophoric and/or water-reactive; handle with extreme care under an inert atmosphere.
Protocol 1: Synthesis using a Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane)
This protocol is designed to install a terminal methylene group (=CH₂) and is broadly applicable for simple alkyl ylides. It requires strictly anhydrous conditions.
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.1 eq.) to the flask. Purge the flask with inert gas. Add anhydrous THF via syringe to create a suspension.
-
Ylide Generation: Cool the suspension to 0 °C in an ice-water bath. Add n-BuLi (1.05 eq.) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.[11] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under inert gas. Transfer this solution via cannula or syringe to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde. The disappearance of the ylide's color is often a good visual indicator of reaction progress.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and add water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel.
Protocol 2: Synthesis using a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
This protocol uses a commercially available, air-stable ylide and generally does not require strictly anhydrous or inert conditions, making it more convenient. It will produce the (E)-alkene.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt)
-
This compound
-
Toluene or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a standard round-bottom flask with a stir bar, add this compound (1.0 eq.) and (Carbethoxymethylene)triphenylphosphorane (1.1 - 1.2 eq.).
-
Solvent Addition: Add toluene or DCM as the solvent.
-
Reaction: Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and monitor by TLC. Reactions with stabilized ylides may require several hours to overnight for completion.
-
Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The triphenylphosphine oxide byproduct is often less soluble than the desired product and may precipitate. It can sometimes be removed by trituration with a non-polar solvent like hexanes or diethyl ether. The remaining crude material should be purified by silica gel column chromatography.
Key Experimental Parameters & Causality
This table summarizes the critical choices in the Wittig reaction protocol and the scientific reasoning behind them.
| Parameter | Choice & Rationale |
| Base Selection | Non-Stabilized Ylides: Strong bases like n-BuLi or NaH are required because the α-proton of the corresponding phosphonium salt is not very acidic (pKa in DMSO ≈ 22).[7] Stabilized Ylides: Weaker bases (e.g., NaOEt, K₂CO₃) or even no base are sufficient as the ylide is often a stable, isolable solid. The electron-withdrawing group increases the acidity of the α-proton. |
| Solvent | Non-Stabilized Ylides: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent quenching the strong base and the highly reactive ylide.[4] Stabilized Ylides: A wider range of solvents can be used, including toluene, DCM, or even DMF.[12] The choice may depend on the solubility of the reactants and the required reaction temperature. |
| Temperature | Ylide Generation (Non-Stabilized): Typically performed at 0 °C or lower to control the exothermic deprotonation and prevent side reactions. Reaction with Aldehyde: Often started at a low temperature (0 °C or -78 °C) and allowed to warm to room temperature. This helps control the reaction rate and can influence stereoselectivity. For less reactive stabilized ylides, heating may be necessary.[13] |
| Work-up & Purification | The primary challenge in purification is the removal of triphenylphosphine oxide (Ph₃P=O).[14] Its polarity is often similar to that of the desired product. Strategies: 1. Column Chromatography: The most common method. 2. Recrystallization: Effective if there is a significant solubility difference between the product and Ph₃P=O.[11] 3. Chemical Conversion: For very non-polar products, Ph₃P=O can be converted to a more polar derivative to facilitate its removal.[14] |
Troubleshooting & Field Insights
Caption: Troubleshooting Decision Tree for the Wittig Reaction.
-
No Reaction/Low Yield: For non-stabilized ylides, the most common culprit is moisture or degraded base. Ensure all reagents and solvents are scrupulously dry. For stabilized ylides, the aldehyde may not be electrophilic enough for a room temperature reaction; heating is often required.
-
Complex Product Mixture: The Furo[2,3-b]pyridine nucleus can be sensitive to strong bases. If side reactions are observed, consider adding the aldehyde at a lower temperature (-78 °C) or using a milder base if possible.
-
Difficulty Removing Ph₃P=O: If chromatography is challenging, try precipitating the Ph₃P=O by concentrating the crude mixture and triturating with cold diethyl ether or a hexanes/ether mixture. The Ph₃P=O is often less soluble in these solvents.
Conclusion
The Wittig reaction is a powerful and versatile method for the olefination of this compound. A successful outcome hinges on the careful selection of the ylide, base, and solvent system, tailored to the desired product's stereochemistry and the reactivity of the starting materials. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, particularly with respect to anhydrous conditions for non-stabilized ylides, researchers can reliably synthesize vinyl-Furo[2,3-b]pyridine derivatives. The protocols and insights provided in this guide serve as a validated starting point for further exploration and optimization in the synthesis of novel chemical entities.
References
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Kabalka, G. W., et al. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. NIH Public Access. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE![Link]
-
Chad's Prep. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Li, J., et al. (2023). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. [Link]
-
Krutosikova, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]
-
Krutosikova, A., et al. (2004). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. MDPI. [Link]
-
Marsden, J. A., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. [Link]
-
Marsden, J. A., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. NIH Public Access. [Link]
-
Cini, E., et al. (2018). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. ACS Publications. [Link]
-
Le-Grognec, E., et al. (2000). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. ResearchGate. [Link]
-
Hickey, D. M. B., et al. (1987). Vinyl azides in heterocyclic synthesis. Part 6. Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Sci-Hub. [Link]
-
Beauchamp, P. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Hickey, D. M. B., et al. (1987). Vinyl azides in heterocyclic synthesis. Part 6. Synthesis of isoquinolines by intramolecular aza-Wittig reaction. RSC Publishing. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]
-
Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]
-
Fadda, A. A., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
Sources
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- 2. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Furo[2,3-b]pyridine-2-carbaldehyde | 109274-92-2 [smolecule.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
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- 10. youtube.com [youtube.com]
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- 13. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Leveraging Furo[2,3-b]pyridine-5-carbaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a cornerstone of contemporary drug discovery. Among the myriad of heterocyclic systems explored, the furo[2,3-b]pyridine core has emerged as a "privileged scaffold". This is due to its unique electronic properties and its ability to act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.[1]
The furo[2,3-b]pyridine scaffold is an isostere of 7-azaindole, featuring an electron-rich furan ring fused to an electron-deficient pyridine ring. This arrangement provides a versatile platform for chemical modification, enabling the fine-tuning of a compound's biological activity. Furo[2,3-b]pyridine derivatives have shown promise as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), Lymphocyte-specific protein tyrosine kinase (Lck), and Akt, making them highly valuable in the development of therapeutics for various diseases.[2]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key intermediate, Furo[2,3-b]pyridine-5-carbaldehyde , in the synthesis of potent and selective kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the broader context of the kinase signaling pathways that can be targeted.
This compound: A Versatile Synthon for Kinase Inhibitor Libraries
This compound is a strategically important starting material due to the reactive nature of its aldehyde functionality. This aldehyde group serves as a chemical handle for a variety of synthetic transformations, allowing for the introduction of diverse chemical moieties that can interact with different regions of the kinase active site. The most common and effective strategies for elaborating the 5-carbaldehyde are reductive amination and condensation reactions.
Core Synthetic Strategies
The derivatization of this compound is pivotal for exploring the structure-activity relationship (SAR) of novel kinase inhibitors. The following diagram illustrates the primary synthetic pathways leveraging this key intermediate.
Caption: Key synthetic transformations of this compound.
Protocol 1: Synthesis of Furo[2,3-b]pyridine-5-amine Derivatives via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. In the context of kinase inhibitor synthesis, the amine group can serve as a key hydrogen bond donor or acceptor, or as a point of attachment for further diversification.
Rationale: This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine. This method is highly efficient and tolerates a wide range of functional groups on the amine coupling partner.
Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in the presence of the acidic byproduct of the imine formation.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours. Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine-5-amine derivative.
Data Presentation: Exemplary Reductive Amination Reactions
| Entry | Amine (RNH₂) | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 16 | 85 |
| 2 | Benzylamine | NaBH(OAc)₃ | DCM | 18 | 89 |
| 3 | Morpholine | NaBH(OAc)₃ | DCE | 24 | 78 |
| 4 | Piperidine | NaBH(OAc)₃ | DCM | 20 | 82 |
Protocol 2: Synthesis of Vinyl-Substituted Furo[2,3-b]pyridines via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. By reacting this compound with an active methylene compound, a vinyl-substituted furo[2,3-b]pyridine can be synthesized. This vinyl linker can position other functional groups in a specific orientation within the kinase active site.
Rationale: This reaction is typically base-catalyzed and involves the deprotonation of an active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The choice of base and reaction conditions can influence the yield and stereoselectivity of the product.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours. The reaction can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to yield the pure vinyl-substituted furo[2,3-b]pyridine.
Application in Targeting Kinase Signaling Pathways
The derivatives synthesized from this compound can be screened against a panel of kinases to identify potent and selective inhibitors. For instance, the introduction of specific aromatic amines via reductive amination can lead to compounds that target the ATP-binding site of kinases such as the Fibroblast Growth Factor Receptor (FGFR) family. Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3]
Caption: Inhibition of the FGFR signaling pathway by a Furo[2,3-b]pyridine-based inhibitor.
Similarly, derivatives obtained through Knoevenagel condensation can be designed to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4] The furopyrimidine scaffold, a related heterocyclic system, has shown promise as PI3K/AKT dual inhibitors.[4]
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and efficient protocols for its derivatization, such as reductive amination and Knoevenagel condensation, allow for the rapid generation of diverse chemical libraries for high-throughput screening. The inherent drug-like properties of the furo[2,3-b]pyridine scaffold, combined with the ability to strategically introduce a wide array of functional groups, make this an exciting area for further exploration in the quest for next-generation targeted therapies. Future work should focus on expanding the repertoire of chemical transformations of the 5-carbaldehyde and exploring the resulting derivatives against a broader range of kinase targets to unlock the full therapeutic potential of this privileged scaffold.
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Application of Furo[2,3-b]pyridine Derivatives in Oncology Research: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Furo[2,3-b]pyridines in Oncology
The landscape of oncology research is continually evolving, with a persistent demand for novel therapeutic agents that exhibit high efficacy and selectivity against cancer cells. Among the privileged heterocyclic scaffolds in medicinal chemistry, Furo[2,3-b]pyridines have garnered significant attention for their versatile pharmacological properties, particularly their potent anticancer activity.[1] This class of compounds, and its bioisosteres such as Furo[2,3-d]pyrimidines and Thieno[2,3-b]pyridines, serve as a core structural motif for the design of targeted cancer therapies. Their rigid, planar structure allows for specific interactions with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[2] This document provides a comprehensive guide for researchers, detailing the mechanisms of action, key molecular targets, and robust experimental protocols for the evaluation of Furo[2,3-b]pyridine derivatives in an oncology setting.
Section 1: Mechanisms of Action and Key Molecular Targets
Furo[2,3-b]pyridine derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key signaling pathways and cellular processes essential for tumor growth and survival.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide array of human cancers.[3] This pathway governs essential cellular functions including cell growth, proliferation, survival, and metabolism. The dysregulation of the PI3K/Akt/mTOR pathway is a key driver of tumorigenesis and resistance to conventional cancer therapies.[3]
Furo[2,3-b]pyridine and its related scaffolds have been successfully developed as potent inhibitors of PI3K and/or Akt.[3][4] By competitively binding to the ATP-binding site of these kinases, these compounds can effectively block the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. For instance, novel Furo[2,3-d]pyrimidine derivatives have been synthesized as dual PI3K/Akt inhibitors, demonstrating significant antiproliferative and apoptotic activities, particularly in breast cancer models.[3][4]
Modulation of Other Kinase Pathways
Beyond the PI3K/Akt axis, Furo[2,3-b]pyridine derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including:
-
Cdc-like kinases (CLKs): These kinases are involved in the regulation of mRNA splicing, and their inhibition can lead to cell cycle arrest and apoptosis.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases are crucial for tumor angiogenesis and cell proliferation.[6]
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is a key driver in various tumor types.[7]
Microtubule Destabilization
Certain Thieno[2,3-b]pyridine derivatives, a closely related class of compounds, have been identified as potent microtubule-destabilizing agents.[8] They bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis.[8]
Section 2: Experimental Protocols for Efficacy Evaluation
The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of Furo[2,3-b]pyridine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is used to determine the effect of Furo[2,3-b]pyridine derivatives on the cell cycle progression of cancer cells using propidium iodide (PI) staining.
Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compounds at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.[11] The cells can be stored at 4°C for at least 30 minutes.[12]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS. Add RNase A (100 µg/mL final concentration) and incubate for 5 minutes at room temperature.[12] Then, add propidium iodide (50 µg/mL final concentration).[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with the Furo[2,3-b]pyridine derivatives as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide Solution to each 500 µL of cell suspension.[13]
-
Incubation: Incubate the cells for 10 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately after incubation. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[2]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of athymic nude or SCID mice.[2]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Furo[2,3-b]pyridine derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Section 3: Data Presentation and Visualization
Summary of In Vitro Efficacy of Selected Furo[2,3-b]pyridine and Related Derivatives
| Compound Class | Derivative | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidine | Compound 10b | Breast (HS 578T) | GI₅₀ | 1.51 | [3][4][14] |
| Furo[2,3-d]pyrimidine | Compound 10b | 38 Cancer Cell Lines | GI₅₀ | 0.91 - 16.7 | [3][4][14] |
| Furo[2,3-d]pyrimidine-chalcone | Compound 5d | Resistant Breast (MCF-7) | Cytotoxicity | 1.20 ± 0.21 | [15] |
| Furo[2,3-d]pyrimidine-chalcone | Compound 5e | Resistant Breast (MCF-7) | Cytotoxicity | 1.90 ± 0.32 | [15] |
| Thieno[2,3-b]quinoline | Compound 17d | Melanoma (MDA-MD-435) | GI₅₀ | 0.023 | [16] |
| Thieno[2,3-b]quinoline | Compound 17d | Breast (MDA-MB-468) | GI₅₀ | 0.046 | [16] |
Experimental Workflow Diagram
Section 4: Conclusion and Future Directions
Furo[2,3-b]pyridine derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target multiple dysregulated pathways in cancer, particularly as kinase inhibitors, provides a strong rationale for their continued investigation. The protocols outlined in this document provide a robust framework for researchers to evaluate the efficacy and elucidate the mechanisms of action of these compounds. Future research should focus on optimizing the structure of Furo[2,3-b]pyridine derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments for cancer patients.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions on the Furopyridine Scaffold
Introduction: The Strategic Importance of Furopyridines and Palladium Catalysis
The furopyridine core is a heterocyclic motif of profound significance in modern drug discovery.[1][2] Regarded as a "privileged structure," its unique combination of a furan and a pyridine ring imparts a favorable physicochemical profile and a three-dimensional architecture capable of engaging with a multitude of biological targets, notably protein kinases.[1][3][4] The nitrogen atom of the pyridine ring can serve as a crucial hydrogen bond acceptor, enhancing ligand-protein interactions, while the overall scaffold's rigidity and planarity provide a stable platform for molecular recognition.[5] The ability to rapidly and efficiently diversify this core is paramount for constructing compound libraries for structure-activity relationship (SAR) studies.[1][6]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile synthetic platform for achieving this diversification.[7][8] These transformations allow for the precise and predictable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under conditions that are generally mild and tolerant of a wide array of functional groups.[8] This guide provides an in-depth exploration of the key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—applied to the furopyridine scaffold. It moves beyond simple procedural lists to explain the underlying mechanistic principles and the causal logic behind the selection of specific reagents and conditions, empowering researchers to troubleshoot and optimize these critical transformations.
General Considerations: Navigating the Nuances of a Heterocyclic Substrate
The furopyridine scaffold, while synthetically attractive, presents unique challenges. The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting its activity.[6][9] Therefore, careful selection of the catalytic system is not merely beneficial but essential for success.
Causality Behind Component Selection:
-
Palladium Precatalyst: While numerous Pd(0) and Pd(II) sources are effective, precatalysts featuring bulky, electron-rich phosphine ligands are often superior. These ligands promote the crucial reductive elimination step and can stabilize the active Pd(0) species, preventing catalyst decomposition.
-
Ligands: The choice of ligand is arguably the most critical parameter. Bulky, electron-donating phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, or chelating phosphines like Xantphos) accelerate the reaction by facilitating both oxidative addition and reductive elimination while discouraging catalyst inhibition by the substrate's nitrogen atom.[10]
-
Base: The base plays multiple roles, from activating a coupling partner (as in the Suzuki reaction) to regenerating the active catalyst.[11][12] Its strength and nucleophilicity must be matched to the specific reaction to avoid undesired side reactions.
-
Solvent: Anhydrous and thoroughly degassed solvents are critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can lead to unwanted side reactions like protodeboronation in Suzuki couplings.[13]
The Suzuki-Miyaura Coupling: Forging Key Biaryl Linkages
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds, making it indispensable for attaching aryl and heteroaryl fragments to the furopyridine core.[1][14] This strategy is a cornerstone of SAR exploration, allowing for the systematic modification of peripheral groups to optimize potency, selectivity, and pharmacokinetic properties.[1][6]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[13] The base is not a mere spectator; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (boronate), which is essential for the transmetalation step to occur efficiently.[11]
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Multi-Component Reaction Strategies for Furo[2,3-b]pyridine Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold in Drug Discovery
The Furo[2,3-b]pyridine core is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic structure, which can be considered a bioisostere of indole and 7-azaindole, serves as a versatile scaffold for the development of novel therapeutics.[1] This framework is prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of Furo[2,3-b]pyridine have been identified as potent kinase inhibitors, cannabinoid-1 receptor inverse agonists, and agents with promising anticancer and antimicrobial properties.[2][3][4]
The therapeutic potential of this scaffold is exemplified by its incorporation into molecules targeting critical cellular signaling pathways. For instance, various Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against kinases such as Lck and Akt, which are implicated in cancer progression.[4] Furthermore, this heterocyclic system has been explored for its role in developing treatments for neurodegenerative diseases and as antianaphylactic agents.[5][6]
Given the high demand for novel compounds in drug development pipelines, efficient and modular synthetic strategies are paramount. Multi-component reactions (MCRs) have emerged as a powerful tool in this context, enabling the construction of complex molecular architectures, such as the Furo[2,3-b]pyridine core, in a single, convergent step. MCRs offer significant advantages over traditional linear syntheses, including increased atomic economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse analogs for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of selected MCR strategies for the synthesis of Furo[2,3-b]pyridines, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Multi-Component Approach
The assembly of the Furo[2,3-b]pyridine scaffold via multi-component reactions often leverages the power of transition-metal catalysis to orchestrate a cascade of bond-forming events in a single pot. Below, we detail a robust and versatile palladium-catalyzed three-component strategy.
Palladium-Catalyzed Three-Component Synthesis of Furo[2,3-b]pyridones
This powerful one-pot reaction combines a 3-iodopyridone, a terminal alkyne, and an organic halide to construct the Furo[2,3-b]pyridone core. The reaction proceeds through a domino sequence of a Sonogashira cross-coupling followed by a Wacker-type heteroannulation.
The reaction is initiated by the palladium-catalyzed Sonogashira coupling of the 3-iodopyridone with the terminal alkyne. This is followed by an intramolecular cyclization (heteroannulation) to form the furan ring. The organic halide is then introduced in the same pot to functionalize the newly formed scaffold.
Caption: Palladium-Catalyzed Three-Component Synthesis Workflow.
Materials:
-
4-Alkoxy-3-iodo-2-pyridone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Organic halide (e.g., allyl bromide) (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-alkoxy-3-iodo-2-pyridone (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous DMF via syringe, followed by triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting 3-iodopyridone is consumed.
-
Once the Sonogashira coupling is complete, add the organic halide (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the formation of the Furo[2,3-b]pyridone product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Furo[2,3-b]pyridone.
| Entry | 3-Iodopyridone | Alkyne | Organic Halide | Yield (%) |
| 1 | 4-Methoxy-3-iodo-2-pyridone | Phenylacetylene | Allyl bromide | 78 |
| 2 | 4-Benzyloxy-3-iodo-2-pyridone | 1-Hexyne | Benzyl bromide | 72 |
| 3 | 4-Methoxy-3-iodo-2-pyridone | Trimethylsilylacetylene | Propargyl bromide | 65 |
| 4 | 4-Benzyloxy-3-iodo-2-pyridone | Cyclopropylacetylene | Allyl bromide | 75 |
Isocyanide-Based Multi-Component Strategy (Conceptual Protocol)
While a direct, high-yielding Ugi or Passerini-type MCR for the Furo[2,3-b]pyridine core is not extensively documented, the principles of these powerful reactions can be conceptually applied. A plausible strategy would involve a post-MCR cyclization, where the products of an Ugi or Passerini reaction are designed to undergo a subsequent intramolecular cyclization to form the furan ring.
This hypothetical two-step, one-pot sequence would begin with a classical Ugi four-component reaction (U-4CR) to assemble a key intermediate, which is then subjected to cyclization conditions.
Caption: Conceptual Ugi-Post-Cyclization Pathway.
Materials:
-
2-Amino-3-hydroxypyridine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Methanol (solvent)
-
Dehydrating agent (e.g., Montmorillonite K-10 clay) or a Lewis acid catalyst for cyclization.
Procedure:
-
To a round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 equiv), the aldehyde (1.0 equiv), and the carboxylic acid (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 24-48 hours, monitoring the formation of the Ugi adduct by TLC.
-
Upon completion of the Ugi reaction, add a dehydrating agent or a suitable Lewis acid catalyst to the reaction mixture.
-
Heat the reaction to reflux and monitor the cyclization to the Furo[2,3-b]pyridine product by TLC.
-
After completion, cool the reaction mixture and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
Multi-component reactions represent a highly efficient and versatile platform for the synthesis of the medicinally important Furo[2,3-b]pyridine scaffold. The palladium-catalyzed three-component reaction provides a reliable and modular route to a variety of substituted Furo[2,3-b]pyridones. While direct isocyanide-based MCRs for this specific heterocycle are still emerging, the potential for Ugi and Passerini-type reactions followed by intramolecular cyclization offers exciting avenues for future research and the rapid generation of novel chemical entities for drug discovery programs. The continued development of innovative MCRs will undoubtedly accelerate the exploration of the chemical space around the Furo[2,3-b]pyridine core, leading to the discovery of new therapeutic agents.
References
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Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]
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Bossharth, E., Desbordes, P., Monteiro, N., & Balme, G. (2003). Palladium-mediated three-component synthesis of furo[2,3-b]pyridones by one-pot coupling of 3-iodopyridones, alkynes, and organic halides. Organic Letters, 5(14), 2441–2444. [Link]
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Dhara, H. N., Manna, S., & Patel, B. K. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3848–3853. [Link]
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Debenham, J. S., Madsen-Duggan, C. B., Toupence, R. B., Walsh, T. F., Wang, J., Tong, X., Kumar, S., Lao, J., Fong, T. M., Xiao, J. C., Huang, C. R. R. C., Shen, C.-P., Feng, Y., Marsh, D. J., Stribling, D. S., Shearman, L. P., Strack, A. M., & Goulet, M. T. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448–1452. [Link]
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El-Sayed, N. N. E., El-Hady, O. A., & El-Sawy, E. R. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4998. [Link]
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Farghaly, T. A., & Muhammad, Z. A. (2022). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Bioorganic Chemistry, 120, 105634. [Link]
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Fouad, M. A., Othman, D. I., El-Naggar, M., & El-Gamal, M. I. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9035–9047. [Link]
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Gaber, H. M., & Al-qurashy, S. A. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics, 1–19. [Link]
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Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
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Mokale, S. N., Shisodia, S. U., & Vibhute, Y. B. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(10), e202302345. [Link]
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Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., Schroeder, M., Berger, B. T., Esner, M., Souček, M., Waldmann, H., Knapp, S., & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1236–1240. [Link]
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PubChem. (n.d.). Furo[2,3-b]pyridine. Retrieved from [Link]
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Rogozea, A., Trandafirescu, C., Găvan, A., Scurtu, A., Moater, A.-I., Găvan, O., Danciu, C., Soica, C., & Avram, S. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(22), 14382. [Link]
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Shaaban, M., May, A., & Taha, M. (2022). Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies. RSC Advances, 12(30), 19330–19345. [Link]
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Thomas, E., & Barker, D. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 85, 609–624. [Link]
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Vasile, C., Baiceanu, E., Pintilie, L., & Mangalagiu, I. I. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6292. [Link]
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Wagner, G., & Prantz, J. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Die Pharmazie, 48(4), 250–253. [Link]
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Zhang, H., Wang, W., Wang, C., Li, D., Wang, L., Liu, Y., Zhang, J., & Zhang, G. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1361–1374. [Link]
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Application Note: A Validated RP-HPLC Method for Purity Analysis of Furo[2,3-b]pyridine Compounds
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Furo[2,3-b]pyridine compounds. Furo[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Ensuring the purity of these active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development, a step-by-step analytical protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Introduction: The Analytical Imperative for Furo[2,3-b]pyridines
The Furo[2,3-b]pyridine scaffold, an isostere of azaindole, is increasingly recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[6][7] Its unique electronic properties, stemming from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, contribute to its potent biological activities.[6] As with any API, the presence of impurities, arising from the synthetic process or degradation, can impact efficacy and safety. Therefore, a reliable and accurate analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in the pharmaceutical industry.[1] This application note describes a stability-indicating RP-HPLC method capable of separating the Furo[2,3-b]pyridine main component from its potential process-related impurities and degradation products.
Understanding the Analyte: Chemical Properties of Furo[2,3-b]pyridine
The Furo[2,3-b]pyridine core is a relatively polar, weakly basic heterocyclic compound. The pyridine nitrogen provides a site for protonation, particularly in acidic mobile phases, which can influence chromatographic retention and peak shape.[8] A typical representative of this class, the parent Furo[3,2-b]pyridine, has a molecular weight of approximately 119.12 g/mol .[9] These properties guide the selection of appropriate HPLC conditions, favoring reversed-phase chromatography with a C18 stationary phase and an acidified aqueous-organic mobile phase to ensure sharp, symmetrical peaks.
HPLC Method Development and Rationale
The goal was to develop a method that is specific, sensitive, and robust for the purity analysis of a representative Furo[2,3-b]pyridine compound.
Chromatographic System and Conditions
The selection of chromatographic parameters was based on the chemical nature of the Furo[2,3-b]pyridine scaffold.
| Parameter | Condition | Rationale |
| Instrumentation | Standard HPLC or UPLC system with UV Detector | Provides the necessary resolution and sensitivity for purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar heterocyclic compounds like Furo[2,3-b]pyridines.[1][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by ensuring consistent protonation of the basic pyridine nitrogen, minimizing tailing.[1][8][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and UV transparency. |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions | A gradient elution is employed to ensure the timely elution of both the main analyte and any potential impurities with a wider range of polarities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | This wavelength is a common choice for aromatic and heterocyclic compounds, typically providing good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume for achieving good sensitivity without overloading the column. |
Sample and Standard Preparation
-
Solvent: A mixture of Water/Acetonitrile (50:50, v/v) is recommended as the diluent to ensure the solubility of the Furo[2,3-b]pyridine compound and compatibility with the mobile phase.
-
Standard Solution: Prepare a stock solution of the Furo[2,3-b]pyridine reference standard at a concentration of 0.5 mg/mL. From this, prepare a working standard solution at a concentration of 0.05 mg/mL.
-
Sample Solution: Prepare the sample solution at a concentration of 0.5 mg/mL in the chosen diluent.
Analytical Protocol: Step-by-Step
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure that no interfering peaks are present at the retention time of the analyte or its expected impurities.
-
System Suitability Test (SST): Inject the working standard solution (0.05 mg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Standard Injection: Inject the working standard solution once.
-
Sample Injection: Inject the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity of the Furo[2,3-b]pyridine compound using the area normalization method.
Method Validation Protocol and Results
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][12]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the Furo[2,3-b]pyridine sample. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Results |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | Significant degradation observed, with the main peak well-resolved from degradation products. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 4h) | Moderate degradation observed, with good resolution between the main peak and degradants. |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Minor degradation observed, with the degradant peak separated from the main peak. |
| Thermal Degradation (80°C, 48h) | No significant degradation observed. |
| Photolytic Degradation (UV light, 24h) | No significant degradation observed. |
The results confirm that the method is specific and can effectively separate the analyte from its degradation products.
Linearity
The linearity of the method was evaluated by analyzing five solutions of the Furo[2,3-b]pyridine reference standard at concentrations ranging from 0.005 mg/mL to 0.075 mg/mL.
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.005 | 50123 |
| 0.01 | 100567 |
| 0.025 | 251345 |
| 0.05 | 502890 |
| 0.075 | 754123 |
The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999, indicating excellent linearity over the tested range.
Accuracy (% Recovery)
Accuracy was determined by spiking a placebo with the Furo[2,3-b]pyridine API at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated.
| Concentration Level | % Recovery (Mean ± SD, n=3) |
| 80% | 99.5 ± 0.4 |
| 100% | 100.2 ± 0.3 |
| 120% | 99.8 ± 0.5 |
The mean recovery was within the acceptable range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution were performed on the same day. The RSD of the purity results was found to be < 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was < 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.001 mg/mL
-
LOQ: 0.003 mg/mL
The method demonstrates sufficient sensitivity for the detection and quantitation of low-level impurities.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
No significant changes in the system suitability parameters or the purity results were observed, indicating the method's robustness.
Visualizations
HPLC Analytical Workflow
Caption: Workflow for Furo[2,3-b]pyridine Purity Analysis by HPLC.
Method Validation Parameter Relationships
Caption: Interrelation of ICH Q2(R1) Validation Parameters.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the determination of purity in Furo[2,3-b]pyridine compounds. The method is stability-indicating and can be effectively used for routine quality control analysis during drug development and for release testing of the final product. The comprehensive validation ensures that the method is reliable and adheres to the stringent requirements of the pharmaceutical industry.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ChemRxiv. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Welch Materials, Inc. (2023). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Oxford Academic. (1986). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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ResearchGate. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]
-
ResearchGate. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]
-
CoLab. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
ACS Publications. (1985). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Retrieved from [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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SciSpace. (2022). Reversed‑phase thin‑layer chromatography and ultra‑performance. Retrieved from [Link]
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U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
Improving yield in Furo[2,3-b]pyridine-5-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Furo[2,3-b]pyridines are key structural motifs in a variety of pharmacologically active compounds.[1] This guide provides in-depth troubleshooting advice and optimized protocols to help you improve the yield and purity of Furo[2,3-b]pyridine-5-carbaldehyde.
Core Synthesis Overview
The construction of this compound typically involves two main strategic phases: first, the assembly of the core furo[2,3-b]pyridine ring system, and second, the introduction of the C5-carbaldehyde group via electrophilic formylation.[2] The Vilsmeier-Haack reaction is a highly effective and widely used method for this formylation step due to its reliability with electron-rich heterocycles.[3][4]
This guide will focus primarily on troubleshooting and optimizing the critical formylation step, as this is often where yield is compromised.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Yield Improvement
This section addresses common problems encountered during the synthesis, particularly the Vilsmeier-Haack formylation, in a question-and-answer format.
Q1: My overall yield is consistently low (<30%). Where should I focus my optimization efforts?
A1: Low yield is a multifaceted problem. Systematically evaluate these three areas:
-
Reagent Quality and Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to moisture and reagent purity.
-
Causality: Phosphorus oxychloride (POCl₃) readily hydrolyzes to phosphoric acid, which deactivates the reagent and complicates the reaction. N,N-Dimethylformamide (DMF) must be anhydrous to ensure efficient formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).[3]
-
Actionable Advice: Always use freshly distilled or new, sealed bottles of POCl₃ and anhydrous DMF. Ensure your glassware is rigorously flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Temperature Control: Temperature is critical during both the formation of the Vilsmeier reagent and its reaction with the substrate.
-
Causality: The initial reaction between POCl₃ and DMF is exothermic. Uncontrolled addition can lead to the decomposition of the Vilsmeier reagent and the formation of unwanted byproducts. The subsequent formylation step's temperature depends on the nucleophilicity of your furo[2,3-b]pyridine core; too low, and the reaction stalls; too high, and you risk decomposition or side reactions.
-
Actionable Advice: Prepare the Vilsmeier reagent at 0°C by adding POCl₃ dropwise to DMF, ensuring the internal temperature does not exceed 5-10°C.[3] For the formylation, start with a low temperature (e.g., 0°C) and slowly warm the reaction, monitoring by TLC. For less reactive substrates, heating may be necessary, but this should be increased gradually (e.g., to 40°C, 60°C, or 80°C).[3]
-
-
Workup and Product Stability: The aldehyde product can be sensitive, and improper workup can lead to significant material loss.
-
Causality: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. This is typically done by quenching the reaction mixture in an ice-cold basic solution (e.g., aqueous NaHCO₃ or NaOAc). Using a strong base or quenching at room temperature can lead to aldol-type side reactions or decomposition.
-
Actionable Advice: Always pour the reaction mixture slowly into a vigorously stirred, ice-cold aqueous solution of sodium bicarbonate or sodium acetate. This neutralizes the acidic mixture and facilitates a clean hydrolysis. Ensure the temperature of the quench solution remains below 10°C.
-
Q2: The formylation reaction stalls, with a significant amount of starting material remaining. How can I drive it to completion?
A2: This indicates either insufficient electrophilicity of the Vilsmeier reagent or low nucleophilicity of your substrate.
-
Increase Reagent Equivalents: If you are using stoichiometric amounts, consider increasing the equivalents of both DMF and POCl₃ (e.g., from 1.5 eq to 2.0 or 3.0 eq). This increases the concentration of the active electrophile.
-
Elevate Reaction Temperature: As mentioned in A1, if the reaction is clean but incomplete at a lower temperature, a gradual increase in thermal energy is the most logical next step. Monitor by TLC at regular intervals (e.g., every hour) to find the optimal balance between reaction time and byproduct formation. For sluggish reactions, heating at 60-80°C for several hours may be required.[3]
-
Consider an Alternative Solvent: While DMF typically serves as both reagent and solvent, using a co-solvent like 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction kinetics.
Q3: My NMR analysis shows a complex mixture of products. What are the likely side reactions and how can I prevent them?
A3: The most common side products in Vilsmeier-Haack reactions are a result of over-reaction or alternative reaction pathways.
-
Di-formylation: If the product is also electron-rich, a second formylation can occur. This is less common at the C5 position but possible if other positions on the ring system are highly activated. To mitigate this, use fewer equivalents of the Vilsmeier reagent and maintain a lower reaction temperature.
-
Chlorination: In some cases, the Vilsmeier reagent can act as a chlorinating agent, particularly at high temperatures.[5] If you observe signals corresponding to a chlorinated analog, reducing the reaction temperature and time is the best solution.
-
Reaction at an Alternate Position: The pyridine nitrogen makes the entire ring system electron-deficient, directing electrophilic substitution towards the furan ring.[6] However, if strong activating groups are present on the pyridine ring, substitution at other positions could occur. Confirming the regiochemistry with 2D NMR techniques (NOESY or HMBC) is crucial.
Q4: The purification of the final aldehyde is challenging, with streaking on TLC and poor recovery from the column. What are the best practices?
A4: Aldehydes can be tricky to purify via silica gel chromatography due to their polarity and potential for irreversible adsorption or oxidation.
-
Optimize Workup: Before attempting chromatography, ensure your crude product is as clean as possible. A thorough aqueous workup, including washes with saturated NaHCO₃ and brine, will remove most of the residual DMF and inorganic salts.
-
TLC System Selection: Experiment with different solvent systems for TLC. A common choice is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Adding a small amount of triethylamine (~0.1-0.5%) to the eluent can help prevent streaking by deactivating acidic sites on the silica gel.
-
Column Chromatography Technique:
-
Use a high-quality silica gel with a consistent particle size.
-
Dry-load the crude product onto a small amount of silica to ensure even application to the column.
-
Run the column with a shallow gradient of the optimized eluent to achieve the best separation.
-
-
Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be highly effective for obtaining crystalline, high-purity material.[7]
Key Process Parameters and Optimization
The following table summarizes the critical parameters for the Vilsmeier-Haack formylation step and their expected impact on the reaction outcome.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Pitfalls |
| Reagent Purity | Anhydrous DMF, Fresh POCl₃ | Use freshly opened or distilled reagents. Run under inert gas. Rationale: Prevents reagent decomposition and side reactions.[3] | Wet reagents will kill the reaction and lead to zero yield. |
| POCl₃ Equiv. | 1.2 - 1.5 eq | Increase to 2.0-3.0 eq for sluggish reactions. Rationale: Drives the equilibrium towards the Vilsmeier reagent, increasing electrophile concentration. | Excess reagent can lead to more byproducts and a more vigorous quench. |
| Temperature | 0°C to 80°C | Start low (0-25°C) and increase incrementally if no reaction occurs. Rationale: Balances reaction rate against thermal decomposition and side reactions.[8] | High temperatures (>100°C) often lead to complex mixtures and tar formation. |
| Reaction Time | 1 - 12 hours | Monitor by TLC to determine the point of maximum product formation before byproducts increase. | Extended reaction times, especially at high temperatures, can degrade the product. |
| Workup | Quench in ice-cold NaHCO₃(aq) | Pour the reaction mixture slowly into the vigorously stirred quench solution. Rationale: Ensures clean hydrolysis of the iminium intermediate to the aldehyde. | Quenching too quickly or at a high temperature can cause decomposition. |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a validated starting point. Adjustments may be necessary based on the specific reactivity of your Furo[2,3-b]pyridine substrate.
-
Apparatus Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen/argon inlet.
-
-
Reagent Preparation (Vilsmeier Reagent):
-
To the reaction flask, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5°C.[3]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white solid or viscous oil is often observed.
-
-
Formylation Reaction:
-
Dissolve the Furo[2,3-b]pyridine starting material (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
If the reaction is sluggish, gradually heat the mixture to 60°C and continue stirring until the starting material is consumed.
-
-
Workup and Extraction:
-
In a separate large beaker, prepare a vigorously stirred solution of saturated sodium bicarbonate in ice water.
-
Slowly and carefully pour the reaction mixture into the ice-cold bicarbonate solution. Caution: This quench is exothermic and will release CO₂ gas.
-
Stir the resulting mixture for 1 hour, allowing the intermediate to fully hydrolyze.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
Q: How critical is the quality of the starting Furo[2,3-b]pyridine? A: It is absolutely critical. Impurities in your starting material, especially nucleophilic ones, can consume the Vilsmeier reagent and lead to a host of side products, complicating purification and lowering the yield. Ensure your starting material is fully characterized and has >98% purity before proceeding.
Q: Can I use other formylating reagents besides the POCl₃/DMF system? A: Yes, other methods like the Duff reaction or lithiation followed by quenching with DMF exist. However, the Vilsmeier-Haack reaction is generally the most direct and highest-yielding method for formylating electron-rich heterocycles like furo[2,3-b]pyridines and is recommended as the first choice.[8]
Q: How do I confirm that the aldehyde is at the C5 position? A: The most definitive method is through 2D NMR spectroscopy. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the aldehyde proton (-CHO) and the carbon atoms C5 and C4a, confirming its position. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show spatial proximity between the aldehyde proton and the proton at C6.
References
-
Minas, G. (2018). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Yahodkina-Yakovenko, M. S., et al. (2019). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. (n.d.). Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Available at: [Link]
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. Available at: [Link]
-
Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. (2014). European Journal of Medicinal Chemistry. Available at: [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Available at: [Link]
-
Krutošíková, A., et al. (2004). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. MDPI. Available at: [Link]
-
A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. (2020). ResearchGate. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. Available at: [Link]
- Preparation method for 5-bromo-7-azaindole. (n.d.). Google Patents.
-
Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Available at: [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (n.d.). ResearchGate. Available at: [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Available at: [Link]
Sources
- 1. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Furo[2,3-b]pyridine-5-carbaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of crude Furo[2,3-b]pyridine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic aldehyde. Furo[2,3-b]pyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further molecular elaboration. However, the purification of this polar, functionalized heterocycle can present several challenges, from the removal of reaction-specific impurities to the inherent stability of the aldehyde functionality itself.
This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to facilitate the isolation of high-purity this compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of crude this compound, presented in a question-and-answer format. The advice provided is grounded in the predicted chemistry of likely synthetic routes, such as the Vilsmeier-Haack formylation of a suitable furo[2,3-b]pyridine precursor.
Q1: My crude NMR shows multiple aromatic signals that are not my product. What are these likely impurities?
Common Cause: The Vilsmeier-Haack reaction, a common method for formylation, can lead to several byproducts.[3][4] The Vilsmeier reagent, formed from a formamide (like DMF) and a halogenating agent (like POCl₃), is a potent electrophile.[5] Potential impurities include:
-
Unreacted Starting Material: Incomplete reaction is a common source of impurities.
-
Over-formylated or Isomeric Products: Depending on the substrate and reaction conditions, formylation at other positions on the heterocyclic core may occur.
-
Hydrolyzed Vilsmeier Reagent Adducts: Incomplete hydrolysis of the intermediate iminium salt can lead to polar, water-soluble impurities.
-
DMF-related Impurities: Residual dimethylformamide (DMF) is a common high-boiling solvent impurity. Decomposition of DMF can also generate dimethylamine, which could potentially react with other species.
Troubleshooting Strategy:
-
Aqueous Work-up: Ensure a thorough aqueous work-up to remove water-soluble impurities. Washing the organic extract with brine can help break up emulsions and remove residual water.
-
NMR Analysis: Carefully analyze the crude ¹H NMR spectrum. Unreacted starting material can be identified by comparing the crude spectrum to that of the precursor. Signals from residual DMF typically appear around 8.02, 2.92, and 2.75 ppm in CDCl₃.
-
Chromatographic Separation: Flash column chromatography is often the most effective method for separating structurally similar aromatic impurities.
Q2: I am seeing significant streaking and poor separation during flash column chromatography on silica gel. What is causing this and how can I fix it?
Common Cause: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[6] This can lead to peak tailing, streaking, and in some cases, irreversible adsorption or decomposition of the product on the column.
Troubleshooting Strategy:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier to your mobile phase.[6] A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. Alternatively, a solution of ammonia in methanol can be used as part of the polar component of the eluent.
-
Solvent System Optimization: A gradient elution from a less polar to a more polar solvent system can improve separation. Start with a solvent system where the product has an Rf of ~0.2-0.3 on TLC. Common solvent systems for polar heterocycles include ethyl acetate/hexanes, dichloromethane/methanol, and ethyl acetate/methanol.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: For compounds that are particularly sensitive to acidic conditions, switching to neutral or basic alumina can be a good alternative to silica gel.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography using a mobile phase of water and acetonitrile or methanol may provide better separation.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of crude this compound.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q: My product appears as a yellow oil or solid, but I expect a colorless compound. What is the source of the color? A: The yellow coloration is likely due to the presence of minor, highly conjugated impurities. These can sometimes arise from side reactions or the degradation of the product. Aldehydes, in general, can be susceptible to oxidation and polymerization, which can lead to colored byproducts.[7] If the product is of high purity by NMR and the color is faint, it may not be detrimental to subsequent reactions. However, if significant color is present, further purification by chromatography or recrystallization is recommended.
Q: Can I use a bisulfite adduct formation to purify my aldehyde? A: Purification via a sodium bisulfite adduct is a classic method for separating aldehydes from other organic compounds.[8] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from water-insoluble impurities by extraction. The aldehyde is then regenerated by treatment with a base. This method can be very effective, especially for removing non-aldehydic impurities. However, its success depends on the efficient formation and subsequent hydrolysis of the adduct, which can be influenced by steric hindrance around the carbonyl group.
Q: What is the best way to store purified this compound? A: Aldehydes can be sensitive to air and light. Over time, they can oxidize to the corresponding carboxylic acid. To ensure the long-term stability of your purified product, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the solid to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. Remember to add 0.1-1% triethylamine to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5% Et₃N |
| Gradient | 10% to 60% Ethyl Acetate |
| Detection | UV light (254 nm) |
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with.[9]
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] For a polar compound like this compound, suitable solvents might include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or acetone/hexanes.[11]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 22, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 22, 2026, from [Link]
- Pavesi, C., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(3), 944.
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (1997). HETEROCYCLES, 45(5), 977.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). Molecules, 27(15), 4895.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2019).
-
Crystallization Solvents.pdf. (n.d.). Retrieved January 22, 2026, from [Link]
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). Molbank, 2021(2), M1229.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2012). Chemical Reviews, 112(7), 3889-3957.
- Rapid, efficient determination of recrystallization solvents at the microscale level. (1987).
-
Purifying aldehydes? : r/chemistry. (2015, April 1). Reddit. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021).
- Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. (2015). Organic & Biomolecular Chemistry, 13(32), 8696-8703.
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021, July 9). Reddit. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024).
- Process for separating aldehydes and ketones. (1942).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4(1), 22.
- Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2022).
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2021).
-
Recrystallization. (n.d.). In Organic Chemistry. Retrieved January 22, 2026, from [Link]
Sources
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- 9. mt.com [mt.com]
- 10. rubingroup.org [rubingroup.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Furopyridines
Welcome to the technical support center for the Vilsmeier-Haack formylation of furopyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize formyl-furopyridines, key intermediates in the development of novel therapeutics and functional materials. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying chemical principles and field-tested insights to help you navigate the nuances of this powerful reaction.
Understanding the Vilsmeier-Haack Reaction on Furopyridines
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3] The active electrophile, a chloroiminium ion, then attacks the electron-rich furopyridine ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.[1]
The furopyridine scaffold is an intriguing substrate for this reaction due to the fusion of an electron-rich furan ring and a relatively electron-deficient pyridine ring. This electronic dichotomy dictates the regioselectivity of the formylation, with the reaction preferentially occurring on the more nucleophilic furan moiety.
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction on a furopyridine substrate can be summarized in the following steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[3]
-
Electrophilic Attack: The electron-rich furan ring of the furopyridine attacks the electrophilic carbon of the Vilsmeier reagent.
-
Iminium Salt Formation: A stable iminium salt intermediate is formed.
-
Hydrolysis: Aqueous work-up hydrolyzes the iminium salt to yield the final formyl-furopyridine.[1]
Figure 1: Generalized workflow of the Vilsmeier-Haack reaction on a furopyridine substrate.
Regioselectivity: Where Will the Formyl Group Go?
The position of formylation on the furopyridine ring is dictated by the relative electron density of the different positions. The furan ring is significantly more electron-rich than the pyridine ring, making it the primary site of electrophilic attack.
-
Furo[3,2-b]pyridines: Formylation is expected to occur at the C3 position of the furan ring, which is the most electron-rich and sterically accessible position.
-
Furo[2,3-b]pyridines: The preferred site of formylation is the C2 position of the furan ring.
-
Furo[3,2-c]pyridines: Formylation will likely occur at the C3 position.
-
Furo[2,3-c]pyridines: The C2 position is the most probable site for electrophilic attack.
Substituents on the furopyridine ring can influence this regioselectivity. Electron-donating groups will further activate the ring towards formylation, while electron-withdrawing groups will deactivate it.[2]
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Vilsmeier-Haack formylation of furopyridines. Optimization of reagent stoichiometry, temperature, and reaction time is crucial for achieving high yields and purity.
Materials:
-
Furopyridine substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Reaction with Furopyridine: Dissolve the furopyridine substrate (1 equivalent) in a minimal amount of anhydrous DCE. Add the furopyridine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (typically between 50-80 °C).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Conversion | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated furopyridine substrate. 3. Low reaction temperature. | 1. Ensure all glassware is rigorously dried and use anhydrous DMF and fresh POCl₃. 2. If the furopyridine has electron-withdrawing groups, a higher reaction temperature or longer reaction time may be necessary. 3. Gradually increase the reaction temperature in increments of 10 °C. |
| Formation of Multiple Products | 1. Di-formylation at multiple sites. 2. Side reactions with other functional groups. | 1. Use a lower stoichiometry of the Vilsmeier reagent (e.g., 1.1 equivalents). 2. Protect sensitive functional groups on the furopyridine substrate prior to the reaction. |
| Dark-colored Reaction Mixture / Tar Formation | 1. Reaction temperature is too high. 2. Decomposition of the substrate or product. | 1. Lower the reaction temperature. 2. Perform the reaction at a lower temperature for a longer duration. |
| Difficult Product Isolation / Emulsion during Work-up | 1. The product may be partially soluble in the aqueous layer. 2. The presence of polar byproducts. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product. 2. Filter the mixture through a pad of Celite® to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: My furopyridine substrate is a solid with low solubility. What solvent should I use?
A1: Anhydrous 1,2-dichloroethane (DCE) is a good first choice as it is a common solvent for Vilsmeier-Haack reactions. If solubility remains an issue, you can try other anhydrous, non-protic solvents like chloroform or acetonitrile. In some cases, using an excess of DMF as both a reagent and a solvent can be effective.[5]
Q2: How can I be sure that the formylation has occurred and that I have the correct regioisomer?
A2: The most definitive method for characterization is Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new singlet in the aldehyde region of the ¹H NMR spectrum (typically between 9.5-10.5 ppm) is a strong indication of successful formylation. 2D NMR techniques such as HMBC and NOESY can be used to unambiguously determine the position of the formyl group by observing correlations to other protons on the furopyridine ring.
Q3: The work-up procedure is generating a lot of heat and seems hazardous. Are there any safety precautions I should take?
A3: Yes, the quenching of the Vilsmeier-Haack reaction is highly exothermic. It is crucial to perform the quench at 0 °C by slowly adding the quenching solution (e.g., saturated NaHCO₃) to the reaction mixture with vigorous stirring. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: Can I use other amides besides DMF to generate the Vilsmeier reagent?
A4: While DMF is the most common amide used, other N,N-disubstituted formamides can be employed. However, using amides other than formamides will lead to the introduction of a keto group instead of a formyl group.[1]
Q5: My product seems to be unstable during column chromatography. What can I do?
A5: Some formyl-furopyridines can be sensitive to the acidic nature of silica gel. If you observe degradation on the column, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.
Optimization Parameters at a Glance
| Parameter | Typical Range | Key Considerations |
| POCl₃:DMF Ratio | 1:1 to 1:1.5 | A slight excess of POCl₃ can ensure complete formation of the Vilsmeier reagent. |
| Vilsmeier Reagent:Substrate Ratio | 1.1:1 to 3:1 | Start with a small excess (e.g., 1.2 equivalents). Higher ratios may be needed for less reactive substrates but increase the risk of side reactions. |
| Temperature | 0 °C to 100 °C | Start at a lower temperature (e.g., 50-60 °C) and increase if the reaction is sluggish. Highly activated substrates may react at room temperature.[4] |
| Solvent | DCE, Chloroform, DMF | The choice of solvent can affect solubility and reaction rate. Anhydrous conditions are critical. |
| Reaction Time | 1 to 24 hours | Monitor by TLC to determine the optimal reaction time. |
Logical Troubleshooting Workflow
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
Overcoming low reactivity of Furo[2,3-b]pyridine-5-carbaldehyde
Welcome to the dedicated technical support guide for Furo[2,3-b]pyridine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but often unreactive heterocyclic aldehyde. My goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies that will empower you to overcome common hurdles in your research.
The Furo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules.[1][2][3] However, the successful functionalization of the 5-carbaldehyde derivative is frequently hampered by its inherent low reactivity. This guide will dissect the root causes of this challenge and offer field-proven solutions.
Understanding the Core Problem: The Electronic Dichotomy of the Furo[2,3-b]pyridine System
The sluggishness of this compound in many classical carbonyl reactions can be attributed to the complex electronic interplay between the electron-rich furan ring and the electron-deficient pyridine ring. While the pyridine nitrogen acts as an electron sink, which should, in principle, enhance the electrophilicity of the aldehyde's carbonyl carbon, the fused furan ring donates electron density into the system. This electron-donating character can partially quench the electrophilicity of the aldehyde, making it less susceptible to nucleophilic attack compared to simpler aromatic or even other heterocyclic aldehydes.[4][5]
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis.
FAQ 1: My Wittig reaction with this compound is not proceeding to completion, or the yields are very low. What can I do?
Probable Cause: The low electrophilicity of the aldehyde carbonyl carbon results in a slow reaction with the phosphorus ylide. Standard Wittig conditions are often insufficient to drive the reaction to completion.
Troubleshooting Strategies:
-
Employ more reactive ylides: Non-stabilized ylides (e.g., those prepared from primary alkyl halides) are more nucleophilic and can react more effectively with unreactive aldehydes.[6][7][8][9]
-
Increase the reaction temperature: Heating the reaction mixture can provide the necessary activation energy. However, monitor the reaction closely for decomposition of the ylide or the product.
-
Use of salt-free ylides: The presence of lithium salts, often from the ylide generation using organolithium bases, can sometimes complicate the reaction stereochemistry and kinetics.[8] Preparing the ylide with a sodium base like sodium amide or sodium hexamethyldisilazide (NaHMDS) can be beneficial.
-
Consider the Horner-Wadsworth-Emmons (HWE) modification: HWE reagents (phosphonate esters) are generally more nucleophilic than the corresponding phosphonium ylides and often provide better yields with hindered or deactivated aldehydes. The resulting phosphate byproduct is also water-soluble, simplifying purification.
Illustrative Workflow for an Enhanced Wittig Reaction:
Caption: Enhanced Wittig Reaction Workflow.
FAQ 2: I am struggling with a Knoevenagel condensation. My active methylene compound does not react with this compound under standard conditions.
Probable Cause: Similar to the Wittig reaction, the reduced electrophilicity of the aldehyde is the primary issue. Additionally, the basic catalysts typically used in Knoevenagel condensations may not be sufficient to generate a high enough concentration of the enolate from the active methylene compound to react with the deactivated aldehyde.
Troubleshooting Strategies:
-
Microwave Irradiation: This technique can significantly accelerate the reaction by providing efficient and uniform heating, often leading to higher yields in shorter reaction times.[4][5]
-
Stronger Base/Catalyst System: While strong bases can cause self-condensation of some aldehydes, a carefully chosen, slightly stronger base than the typical piperidine or pyridine, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be effective.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl4, ZnCl2) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the aldehyde and facilitating the nucleophilic attack.
-
Doebner Modification: If your active methylene compound is malonic acid, using pyridine as both the solvent and catalyst can facilitate the condensation, which is often followed by decarboxylation.[10]
Comparative Table of Knoevenagel Conditions:
| Condition | Catalyst/Solvent | Temperature | Typical Outcome |
| Standard | Piperidine/Ethanol | Reflux | Low to no conversion |
| Microwave | Piperidine/Ethanol | 120 °C | Moderate to good yield |
| Lewis Acid | TiCl4/DCM | 0 °C to RT | Improved yield |
| Doebner | Pyridine | Reflux | Good yield (with decarboxylation) |
FAQ 3: My reductive amination reactions are sluggish and require long reaction times and harsh conditions. How can I optimize this process?
Probable Cause: The initial formation of the imine or iminium ion is often the rate-limiting step due to the aldehyde's low reactivity. Standard reducing agents might also not be effective at reducing the intermediate in a timely manner.
Troubleshooting Strategies:
-
Pre-formation of the Imine: Conduct the condensation of the aldehyde and amine separately before adding the reducing agent. The use of a dehydrating agent (e.g., molecular sieves, MgSO4) or a Dean-Stark trap can drive the equilibrium towards the imine.
-
pH Control: The rate of imine formation is pH-dependent. For many amines, a slightly acidic pH (4-6) is optimal. This can be achieved by adding a small amount of acetic acid.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often more effective than sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) for reductive aminations, especially with less reactive aldehydes.[11] STAB is less basic and can be used in the presence of mild acids that catalyze imine formation.
-
Catalytic Hydrogenation: For a cleaner reaction profile, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C, PtO2) can be employed to reduce the pre-formed imine.
Decision Tree for Optimizing Reductive Amination:
Caption: Reductive Amination Troubleshooting.
Experimental Protocols
Protocol 1: Microwave-Assisted Knoevenagel Condensation
This protocol provides a general method for the condensation of this compound with an active methylene compound.
-
To a 10 mL microwave vial, add this compound (1.0 eq), the active methylene compound (1.1 eq), and piperidine (0.2 eq).
-
Add ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust method for the reductive amination of this compound.
-
Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. [Link]
-
National Center for Biotechnology Information (n.d.). Furo[2,3-b]pyridine-2-carbaldehyde. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Ye, S., et al. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles.
- Yadav, J. S., & Reddy, B. V. S. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances.
- Borthwick, A. D. (2012). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters.
- Abdel-Wahab, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.
- Sauter, F., et al. (1990). Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity. Archiv der Pharmazie.
- Gašparová, R., et al. (2005). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. Open Chemistry.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Yadav, J. S., & Reddy, B. V. S. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.
- Gryko, D., et al. (2022).
- Khalaf, A. A., Abdel-wahab, A. A., & Kandil, S. A. (2012). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Journal of Basrah Researches.
- Krutošíková, A., et al. (2005). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Krutošíková, A., et al. (2012). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes.
-
Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]
- Harfenist, M. (1966). Method of preparing heterocyclic aldehydes. U.S.
- Kumar, A., & Singh, R. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
- Gholap, A. R. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Maity, S., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Martin, C. D., et al. (2018). Small molecule activation by boron-containing heterocycles. Dalton Transactions.
- Selishcheva, E., et al. (2020).
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
- Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes with hippuric acid. Molecules.
- Chebanov, V. A., & Desenko, S. M. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
-
Wikipedia contributors. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
- Glorius, F., et al. (2020).
- Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.
- Ooi, T., et al. (2015).
- Gumaa, B. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
- Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Regioselectivity issues in the functionalization of Furo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the functionalization of furo[2,3-b]pyridine. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules. However, its unique electronic structure—an electron-rich furan ring fused to an electron-deficient pyridine ring—presents significant regioselectivity challenges. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during the chemical modification of this important heterocycle.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity
This section addresses fundamental questions about the intrinsic reactivity of the furo[2,3-b]pyridine core.
Q1: What are the most reactive positions on the unsubstituted furo[2,3-b]pyridine ring for different reaction types?
Answer: The reactivity of the furo[2,3-b]pyridine nucleus is a nuanced interplay between the electron-donating furan ring and the electron-withdrawing pyridine ring.
-
For Electrophilic Aromatic Substitution (EAS): The furan ring is the more reactive moiety. Theoretical calculations and experimental evidence show that electrophilic attack preferentially occurs at the C3 position, followed by the C5 and C7 positions on the pyridine ring, which are less deactivated than C4. The pyridine nitrogen atom deactivates the pyridine ring towards electrophiles, particularly at the adjacent C7 and ortho/para C4 positions.[1][2][3]
-
For Deprotonation/Metalation: The most acidic proton is generally at the C3 position due to the inductive effect of the adjacent furan oxygen. However, the presence of substituents can dramatically alter this outcome, with the C4 and C2 positions becoming accessible under specific conditions, which is a common source of regioselectivity problems.
Q2: How do I correctly assign the position of a new substituent using NMR?
Answer: 1H NMR is the most powerful tool for regiochemical assignment. On the unsubstituted scaffold, the protons appear as distinct, coupled systems. For example, H4 and H5 typically appear as doublets (ortho-coupling), and H7 appears as a singlet or a small doublet depending on the substitution pattern. When a substituent is introduced, the disappearance of a specific signal and changes in the coupling patterns of the remaining protons are key indicators. For instance, selective functionalization at C4 will cause the H4 doublet to disappear, and the H5 signal will collapse from a doublet into a singlet.
Section 2: Troubleshooting Guide for Regioselectivity Issues
This section provides solutions to specific experimental problems.
2.1 Electrophilic Aromatic Substitution (EAS)
Problem: My bromination reaction with Br₂ is giving me a mixture of C3- and C5-bromo isomers with low yield and decomposition. How can I achieve high selectivity for a single isomer?
Causality: The furo[2,3-b]pyridine ring is sensitive to strongly acidic and oxidative conditions typical of many EAS reactions (e.g., neat Br₂, HNO₃/H₂SO₄). These conditions can lead to N-protonation, which further deactivates the pyridine ring and can promote side reactions or decomposition. The inherent reactivity difference between C3 and C5 is small, often leading to mixtures.
Solution Strategy: The key is to use milder, buffered, or pre-complexed electrophilic reagents and to control the reaction temperature carefully.
| Reagent/Condition | Target Position | Rationale & Key Insights |
| NBS in DMF or CH₃CN | C3 | N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine. Using a polar aprotic solvent like DMF can moderate reactivity and improve solubility, often leading to cleaner reactions and preferential substitution at the most electron-rich C3 position. |
| Br₂ in CCl₄ with Pyridine | C3 | The addition of a non-nucleophilic base like pyridine can scavenge the HBr byproduct, preventing the reaction medium from becoming overly acidic and minimizing substrate degradation. |
| Selectfluor (for Fluorination) | C3/C5 mixture | Direct fluorination is notoriously difficult to control. Electrophilic sources like Selectfluor often yield mixtures and require careful optimization of solvent and temperature. Site-selective introduction of fluorine is better achieved via other methods (e.g., Sandmeyer reaction from an amino group). |
Self-Validating Protocol: To confirm C3 substitution, check the 1H NMR for the disappearance of the C3 proton signal and verify that the C4 and C5 protons remain as an AX doublet system.
2.2 Deprotonation and Metalation
This is the most common and powerful method for functionalizing the pyridine ring, but it is also the most prone to regioselectivity errors.
Problem: I need to functionalize the C4 position, but my reaction with n-BuLi followed by an electrophile quench is giving me the C3-substituted product.
Causality: You are observing the result of kinetic deprotonation. The C3 proton is the most acidic and will be removed first by a strong, non-hindered base like n-BuLi, especially at higher temperatures (>-40 °C). To achieve C4 selectivity, you must override this intrinsic reactivity.
Solution: Directed ortho-Metalation (DoM) This is the most reliable strategy for C4 functionalization. It requires installing a Directed Metalating Group (DMG) at a position that can pre-coordinate the organolithium base and deliver it to the target C4 position.[4][5]
Common DMGs for Furo[2,3-b]pyridine:
-
C2-CONR₂ (Amide): Highly effective.
-
C2-OMe (Methoxy): Moderately effective.
-
C7-Cl (Chloro): Can direct to C5, demonstrating the versatility of the approach.
Detailed Protocol: C4-Bromination of 2-Methoxyfuro[2,3-b]pyridine via DoM
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 2-methoxyfuro[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add lithium diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. The solution may change color. Stir at -78 °C for 1 hour. Causality Note: LDA is a bulky, non-nucleophilic base, which minimizes side reactions and favors deprotonation over addition.
-
Quench: Add a solution of bromine (Br₂) (1.3 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C.
-
Warm-up & Workup: After stirring for 30 minutes at -78 °C, slowly warm the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography. Confirm the structure using 1H NMR, looking for the disappearance of the H4 signal and the collapse of the H5 doublet to a singlet.
Problem: I'm trying to lithiate my 5-bromofuro[2,3-b]pyridine to perform a coupling reaction, but I'm getting the 4-bromo isomer as my main product.
Causality: You are observing a "Halogen Dance" (HD) rearrangement.[6][7][8] This is a base-induced migration of a halogen. In this case, lithiation (either by deprotonation or lithium-halogen exchange) at a position adjacent to the bromine (C4) creates an anionic intermediate. This intermediate can rearrange to a more thermodynamically stable anion, shuffling the halogen to the adjacent position. The C4-lithiated species is often more stable than the C5-lithiated species, driving the rearrangement.
Solution Strategy:
-
Lower the Temperature: Halogen dance is often temperature-dependent. Running the reaction at the lowest possible temperature (e.g., -90 °C to -100 °C in a THF/liquid N₂ bath) and for the shortest possible time can favor the kinetic product before rearrangement occurs.
-
Use a Different Base: Sometimes, switching from LDA to a bulkier base like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) can alter the aggregation state and reaction pathway, potentially suppressing the migration.
-
Trap the Kinetic Anion Quickly: Ensure your electrophile is added as soon as the initial deprotonation is complete. Do not let the lithiated intermediate stir for an extended period.
2.3 Palladium Cross-Coupling Reactions
Problem: I have a 3,5-dichlorofuro[2,3-b]pyridine and I need to perform a Suzuki coupling selectively at the C5 position. How can I control the chemoselectivity?
Causality: In palladium-catalyzed cross-coupling of polyhalogenated heterocycles, regioselectivity is governed by the relative reactivity of the C-X bonds towards oxidative addition to the Pd(0) catalyst. The order of reactivity is generally C-I > C-OTf > C-Br > C-Cl. For identical halogens, electronic effects dominate. The C5 position of the pyridine ring is generally more electron-deficient and thus more reactive towards oxidative addition than the C3 position on the furan ring.[9][10]
Solution Strategy: Leverage the inherent reactivity differences. A Suzuki-Miyaura coupling will typically occur preferentially at the C5 position.
| Parameter | Condition for C5 Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Standard, reliable catalysts for Suzuki couplings. Their steric and electronic properties are well-suited for differentiating between the positions. |
| Temperature | Room Temperature to 60 °C | Start at a lower temperature. Higher temperatures can provide enough energy to activate the less reactive C3-Cl bond, leading to a mixture of mono- and di-coupled products. |
| Equivalents | 1.0 - 1.1 eq of Boronic Acid | Using a slight excess of the boronic acid ensures the reaction goes to completion at the more reactive site without forcing the reaction at the less reactive site. |
Self-Validating Protocol: A successful mono-coupling at C5 can be confirmed by reacting the purified product under more forcing conditions (e.g., higher temperature, different catalyst like a Buchwald ligand-based system) with a different boronic acid. The appearance of a di-substituted product with two different aryl groups confirms the predicted C5 selectivity of the first step.[9]
// Branch for Metalation metalation [label="Deprotonation / Metalation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is temperature <= -78°C?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_dmg [label="Are you using a C2-DMG\nfor C4 selectivity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; halogen_dance [label="Is a Halogen Dance\nrearrangement observed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
reaction_type -> metalation [label="Metalation"]; metalation -> check_temp; check_temp -> check_dmg [label="Yes"]; check_dmg -> halogen_dance [label="Yes"];
// Solutions for Metalation sol_temp [label="Solution: Lower temperature\nand reduce reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_dmg [label="Solution: Install a DMG (e.g., C2-amide)\nto direct lithiation to C4.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_hd [label="Solution: Use lowest possible temp (-100°C),\ntrap kinetic anion immediately.", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_temp -> sol_temp [label="No"]; check_dmg -> sol_dmg [label="No"]; halogen_dance -> sol_hd [label="Yes"];
// Branch for Cross-Coupling coupling [label="Pd Cross-Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_halogens [label="Are halogens different\n(e.g., Br and Cl)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_equiv [label="Are you using >1.2 eq\nof coupling partner?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
reaction_type -> coupling [label="Coupling"]; coupling -> check_halogens; check_halogens -> check_equiv [label="No (Identical Halogens)"];
// Solutions for Cross-Coupling sol_halogens [label="Solution: Exploit reactivity\ndifference (I > Br > Cl).\nCouple at lower temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_equiv [label="Solution: Use 1.0-1.1 eq of partner\nto favor mono-coupling at the\nmore reactive site (C5 > C3).", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_halogens -> sol_halogens [label="Yes"]; check_equiv -> sol_equiv [label="Yes"]; } enddot Caption: Troubleshooting workflow for regioselectivity.
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 28. Available at: [Link]
-
Schnürch, M., et al. (2007). Halogen Dance and Its Application in Organic Synthesis. Chemical Reviews, 107(5), 2119–2183. Available at: [Link]
-
Baran, P. S. (n.d.). Directed (ortho) Metallation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). A predictive model for the regioselectivity of palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Chemical Communications, (28), 2991-2993. Available at: [Link]
-
Boyd, S., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. Available at: [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling on Furopyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions on Furopyridine Scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this important heterocyclic motif. Furopyridines, while valuable pharmacophores, present unique challenges in cross-coupling chemistry due to the interplay of the pyridine nitrogen and the furan ring. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Section 1: Low or No Product Yield — The Most Common Hurdle
Low conversion is a frequent and frustrating issue. The causes can range from catalyst deactivation to suboptimal reaction parameters. Let's dissect the common culprits.
Q1: My Suzuki-Miyaura coupling of a chloro-furopyridine with an arylboronic acid is not working. What are the first things to check?
When faced with a stalled Suzuki-Miyaura reaction involving a less reactive chloro-furopyridine, a systematic evaluation of your reaction components is critical.
A1: The initial checkpoints should be the quality of your reagents and the integrity of your catalytic system.
-
Reagent Quality: Ensure your boronic acid is not degraded. Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions or in the presence of moisture.[1] You can check the purity of your boronic acid by NMR. Consider using the more stable pinacol boronate esters, which can be synthesized from the corresponding boronic acid.
-
Catalyst and Ligand Choice: Chloro-pyridines are notoriously less reactive than their bromo or iodo counterparts. The oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step. Therefore, a highly active catalyst system is required.
-
Ligands: Electron-rich and bulky phosphine ligands are essential for activating aryl chlorides. Consider switching from common ligands like PPh₃ to more specialized Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[2][3][4] These ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[2][3][4]
-
Palladium Precatalyst: The choice of palladium source is also crucial. Pre-formed Pd(II) precatalysts, such as the Buchwald G3 or G4 palladacycles, are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These precatalysts ensure efficient and reproducible generation of the active catalyst.
-
-
Base Selection: The base plays a critical role in the transmetalation step. While strong bases like NaOt-Bu are effective, they can also promote boronic acid decomposition. For sensitive furopyridine substrates, consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃. The physical form of the base can also matter; finely grinding the base can increase its surface area and reactivity.[6]
Q2: My Buchwald-Hartwig amination on a bromo-furopyridine is giving me a complex mixture of byproducts. What's going on?
The presence of the pyridine nitrogen in the furopyridine scaffold can lead to catalyst poisoning and other side reactions in C-N bond forming reactions.
A2: A complex product mixture in a Buchwald-Hartwig amination of a bromo-furopyridine often points to catalyst deactivation or substrate decomposition.
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[7] This is particularly problematic with 2-substituted pyridines. To mitigate this, consider using ligands that are sterically bulky enough to disfavor the binding of the pyridine nitrogen to the palladium. The Buchwald biarylphosphine ligands are excellent choices here.[8]
-
Base Incompatibility: Strong bases like NaOt-Bu, while often necessary for the deprotonation of the amine, can be incompatible with sensitive functional groups on your furopyridine or amine coupling partner.[6] This can lead to substrate degradation. A careful screening of bases, including weaker options like K₂CO₃ or K₃PO₄, is recommended.
-
Solvent Effects: The choice of solvent can influence both the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are common choices for Buchwald-Hartwig reactions. For polar furopyridine substrates, a more polar solvent like t-amyl alcohol might be beneficial, but be mindful of potential side reactions with the solvent.
Below is a troubleshooting workflow to address low yield in palladium-catalyzed cross-coupling reactions on furopyridines.
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
Section 2: Common Side Reactions and How to Suppress Them
Beyond low yield, the formation of undesired side products can complicate purification and reduce the efficiency of your synthesis.
Q3: In my Suzuki coupling, I'm observing significant amounts of dehalogenated furopyridine. How can I prevent this?
Dehalogenation is a common side reaction where the halide on your furopyridine is replaced by a hydrogen atom.
A3: This side reaction can arise from several pathways, including protonolysis of the organopalladium intermediate or β-hydride elimination from a Pd-H species.
-
Source of Hydride: The hydride source can be trace water in your solvent or reagents, or even the amine in a Buchwald-Hartwig reaction. Ensure you are using anhydrous solvents and reagents.
-
Base Choice: Some bases can promote dehalogenation. If you are using a hydroxide or alkoxide base, consider switching to a non-hydroxide base like K₃PO₄ or CsF.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may help identify a system that favors the desired cross-coupling pathway.
Q4: My Sonogashira coupling of an iodo-furopyridine with a terminal alkyne is producing a lot of alkyne homocoupling (Glaser coupling). What can I do?
The copper co-catalyst in the traditional Sonogashira reaction is often responsible for the oxidative homocoupling of the terminal alkyne.
A4: To suppress Glaser coupling, you can modify the reaction conditions or switch to a copper-free protocol.
-
Copper-Free Sonogashira: There are now many well-established copper-free Sonogashira protocols.[9][10][11] These typically require a slightly higher catalyst loading and a suitable amine base (e.g., piperidine, triethylamine).
-
Reaction Conditions: If you must use a copper co-catalyst, ensure your reaction is run under strictly anaerobic conditions, as oxygen can promote Glaser coupling. Using a less coordinating solvent may also help.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Below is a table summarizing common side reactions and suggested mitigation strategies.
| Side Reaction | Plausible Cause(s) | Suggested Mitigation Strategies |
| Dehalogenation | Presence of a hydride source (e.g., water, certain bases), β-hydride elimination from Pd-H species. | Use anhydrous solvents and reagents; switch to a non-hydroxide base (e.g., K₃PO₄, CsF); screen different ligands. |
| Protodeboronation | Hydrolysis of the boronic acid, especially under harsh basic conditions. | Use anhydrous conditions; use a milder base; switch to a more stable boronate ester (e.g., pinacol ester).[1] |
| Alkyne Homocoupling (Glaser) | Copper-catalyzed oxidative dimerization of the terminal alkyne. | Employ a copper-free Sonogashira protocol; ensure strictly anaerobic conditions; use slow addition of the alkyne.[9][10] |
| Homocoupling of Stannane (Stille) | Reaction of two equivalents of the organostannane with the Pd(II) precatalyst. | Use a well-defined Pd(0) source; ensure slow addition of the stannane. |
Section 3: Regioselectivity in Dihalo-furopyridines
When working with furopyridines bearing two different halogen atoms, controlling which position reacts is a key synthetic challenge.
Q5: I have a 2-chloro-5-bromo-furopyridine. How can I selectively couple at the bromine position?
The inherent reactivity difference between C-Br and C-Cl bonds can be exploited to achieve regioselective cross-coupling.
A5: Oxidative addition to a C-Br bond is generally much faster than to a C-Cl bond. Therefore, you can often achieve selective coupling at the bromine position by carefully controlling the reaction conditions.
-
Mild Conditions: Use a catalyst system that is active enough to couple the bromide but not the chloride at a given temperature. Start with milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress carefully.
-
Ligand Choice: The choice of ligand can influence the regioselectivity. Less electron-rich ligands may favor reaction at the more reactive C-Br bond.
-
Boronic Acid Equivalents: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help to drive the reaction at the more reactive site to completion before significant reaction at the less reactive site occurs.
Section 4: Experimental Protocols
Here are some starting point protocols for common cross-coupling reactions on furopyridine substrates. Note that these are general guidelines and may require optimization for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-furopyridine
-
To an oven-dried Schlenk flask, add the chloro-furopyridine (1.0 equiv), the arylboronic acid or pinacol boronate ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane/water (e.g., 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Iodo-furopyridine
-
To an oven-dried Schlenk tube, add the iodo-furopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol %), and a copper salt like CuI (if not using a copper-free protocol, 1-2 mol %).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or piperidine, 2-3 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with aqueous NH₄Cl and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Section 5: The Role of Microwave Synthesis
Microwave-assisted synthesis can be a powerful tool for accelerating cross-coupling reactions on furopyridines, often leading to higher yields and shorter reaction times.
Q6: Can microwave heating improve my difficult cross-coupling on a furopyridine?
A6: Yes, microwave irradiation can often overcome the activation barriers of challenging cross-coupling reactions.[12]
-
Increased Reaction Rates: The rapid heating provided by microwaves can significantly shorten reaction times, which can also help to minimize the formation of degradation products.
-
Access to Higher Temperatures: Microwave reactors allow for safe and controlled heating of reactions to temperatures above the boiling point of the solvent. This can be particularly useful for activating less reactive substrates like chloro-furopyridines.
-
Improved Yields: By reducing reaction times and minimizing side reactions, microwave synthesis can often lead to improved product yields.[12]
It is important to use dedicated microwave vials and to carefully monitor the temperature and pressure during microwave-assisted reactions.
Section 6: Visualizing the Catalytic Cycles
Understanding the catalytic cycle is fundamental to troubleshooting. Below are simplified representations of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
This guide provides a starting point for troubleshooting your palladium-catalyzed cross-coupling reactions on furopyridines. Remember that each substrate is unique, and a systematic approach to optimization is key to success.
References
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Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]
-
Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25381-25387. [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Request PDF. (2025, August 7). Efficient and Fast Heck Vinylation of 2-Bromo-6-methylpyridines with Methyl Acrylate. Application to the Synthesis of 6-Methylcyclopenta[b]pyridinone. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 29). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]
- Farina, V., & Krishnan, B. (1991). The Stille reaction: a review. Organic Reactions, 50, 1-652.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2007). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Vinyl Halides. Chemistry – A European Journal, 13(1), 150-157.
-
Marion, N., & Nolan, S. P. (2007). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
- Colacot, T. J. (Ed.). (2015).
-
Request PDF. (n.d.). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Ji, L., & Li, P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7003. [Link]
-
Köhler, K., Heidenreich, R. G., Krauter, J. G. E., & Pietsch, J. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 6(5), 843-848. [Link]
-
Peng, J.-H., Jia, R.-H., Ma, N., Zhang, G., Wu, F.-Y., Cheng, C., & Tu, S.-J. (2013). A Facile and Expeditious Microwave-Assisted Synthesis of Furo[3,4-b]indeno[2,1-f]quinolin-1-one DerivativesviaMulticomponent Reaction. Journal of Heterocyclic Chemistry, 50(4), 899–902. [Link]
-
American Chemical Society. (2026, January 14). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. [Link]
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Request PDF. (n.d.). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. ResearchGate. [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
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Request PDF. (n.d.). Heck reaction of arenediazonium tetrafluoroborate salt 6 with acrylate.... ResearchGate. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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American Chemical Society. (2026, January 9). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. [Link]
-
Peng, J.-H., Jia, R.-H., Ma, N., Zhang, G., Wu, F.-Y., Cheng, C., & Tu, S.-J. (2013). A Facile and Expeditious Microwave-Assisted Synthesis of Furo[3,4-b]indeno[2,1-f]quinolin-1-one DerivativesviaMulticomponent Reaction. Journal of Heterocyclic Chemistry, 50(4), 899–902. [Link]
- Nolan, S. P. (Ed.). (2009). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
- Alami, M., Ferri, F., & Linstrumelle, G. (1993). An efficient copper-free palladium-catalyzed cross-coupling of terminal alkynes with vinyl and aryl halides. Tetrahedron Letters, 34(40), 6403-6406.
-
Tu, S.-J., Jiang, B., Zhang, J.-Y., Jia, R.-H., Zhang, Y., & Yao, C.-S. (2007). Microwave-assisted one-pot synthesis of isoquinolines, furopyridines, and thienopyridines by palladium-catalyzed sequential coupling-imination-annulation of 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate. Tetrahedron, 63(3), 611-617. [Link]
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Request PDF. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
- Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of chemical research, 41(11), 1440-1449.
-
Request PDF. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... ResearchGate. [Link]
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Al-Masri, M., & El-Eswed, B. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Arabian Journal of Chemistry, 10, S3029-S3037. [Link]
-
Yao, Q., Lin, P., & Wang, B. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(51), 12727-12731. [Link]
-
Johnson & Matthey. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz [Video]. YouTube. [Link]
-
Request PDF. (2025, August 10). Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate. [Link]
-
Request PDF. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of Furo[2,3-b]pyridine Derivatives
Welcome to the technical support center dedicated to addressing solubility challenges with Furo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Poor aqueous solubility is a common hurdle in drug discovery, often leading to difficulties in biological assays, formulation, and achieving desired in vivo exposure.[1] This document provides a comprehensive overview of strategies to improve the solubility of your Furo[2,3-b]pyridine compounds, presented in a practical, question-and-answer format with troubleshooting guides.
Part 1: Understanding the Challenge & Initial Troubleshooting
FAQ: Why do my Furo[2,3-b]pyridine derivatives have low solubility?
The Furo[2,3-b]pyridine core, being a fused aromatic heterocyclic system, is inherently hydrophobic and relatively planar. These characteristics can lead to strong crystal lattice energy due to efficient packing of the molecules in the solid state, making it difficult for water molecules to solvate them. Furthermore, during lead optimization, there is a tendency to add hydrophobic substituents to enhance potency, which often exacerbates poor solubility.[1] Intermolecular hydrogen bonding between derivatives can also contribute to low aqueous solubility.[2]
Troubleshooting Guide: Initial Assessment of Poor Solubility
If you are observing precipitation of your Furo[2,3-b]pyridine derivative in aqueous buffers or cell culture media, it is crucial to systematically troubleshoot the issue.
Symptoms:
-
Visible precipitate or cloudiness when adding a DMSO stock solution to an aqueous medium.[3]
-
Inconsistent results in biological assays.
-
Formation of crystals in cell culture wells.
Possible Causes:
-
The aqueous solubility of the compound has been exceeded.[3]
-
The final concentration of the co-solvent (e.g., DMSO) is insufficient to maintain solubility.[3]
-
Interactions with salts or proteins in the media are causing the compound to precipitate.[3]
-
Changes in temperature are affecting the compound's solubility.
The following flowchart provides a step-by-step approach to initial troubleshooting:
Caption: Initial troubleshooting workflow for compound precipitation.
Part 2: Strategies for Solubility Enhancement
This section delves into various techniques to improve the solubility of your Furo[2,3-b]pyridine derivatives, categorized into structural modification and formulation-based approaches.
Section 2.1: Structural Modification Strategies
Chemical modification of the molecule itself is often the most robust approach to permanently improve solubility.[4]
There are several effective strategies for structural modification:
-
Introduce Polar Functional Groups: Adding polar groups is a classic strategy to increase aqueous solubility.[4] For Furo[2,3-b]pyridine derivatives, consider introducing groups like morpholine, piperazine, or short polyethylene glycol (PEG) chains.[1] These groups are often protonated at physiological pH, which aids in hydration.
-
Disrupt Planarity and Symmetry: The planar nature of the Furo[2,3-b]pyridine core can lead to strong crystal packing. Introducing substituents that disrupt this planarity can lower the melting point and improve solubility.[4] Similarly, disrupting molecular symmetry can also lead to a decrease in crystal packing energy and enhanced solubility.[4]
-
Introduce Ionizable Groups: The addition of acidic or basic centers allows for salt formation, a powerful technique to significantly boost solubility.[5][6] For Furo[2,3-b]pyridines, which are weakly basic due to the pyridine nitrogen, introducing a more basic group (e.g., an aliphatic amine) or an acidic group (e.g., a carboxylic acid) can be beneficial.
-
Bioisosteric Replacement: Consider replacing certain groups with bioisosteres that have improved physicochemical properties. For instance, a study on the related thieno[2,3-b]pyridine scaffold showed that replacing the sulfur atom with a nitrogen to form a 1H-pyrrolo[2,3-b]pyridine core increased water solubility by three orders of magnitude.[7]
The following table summarizes the impact of various structural modifications on solubility:
| Modification Strategy | Rationale | Potential Impact on Solubility | Considerations |
| Addition of Polar Groups (e.g., morpholine, PEG) | Increases polarity and hydrogen bonding with water.[1] | Significant increase | May impact biological activity if added near the binding site. |
| Disruption of Planarity/Symmetry | Reduces crystal lattice energy.[4] | Moderate to significant increase | Can alter the conformation and binding to the target. |
| Introduction of Ionizable Groups (amines, carboxylic acids) | Enables salt formation.[5][8] | High increase | The pKa of the introduced group is a critical factor. |
| Bioisosteric Replacement | Can improve physicochemical properties while retaining biological activity. | Variable, can be significant | Requires careful selection of the bioisostere. |
This protocol provides a general workflow for introducing a morpholine moiety, a common solubilizing group, onto a Furo[2,3-b]pyridine scaffold, assuming a suitable "handle" like a halogen is present.
-
Starting Material: A halo-substituted Furo[2,3-b]pyridine (e.g., 5-chloro-furo[2,3-b]pyridine).
-
Reaction Setup: In a clean, dry flask, dissolve the halo-substituted Furo[2,3-b]pyridine in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Addition of Reagents: Add morpholine (typically 1.5-2.0 equivalents) and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents).
-
Catalysis (if necessary): For less reactive halides, a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) may be required for a Buchwald-Hartwig amination.
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for synthesizing a morpholino-substituted derivative.
Section 2.2: Formulation-Based Strategies
When structural modifications are not feasible or desirable, formulation approaches can be employed to improve the solubility of your Furo[2,3-b]pyridine derivatives.
Several formulation techniques can be effective:
-
Salt Formation: If your Furo[2,3-b]pyridine derivative has an ionizable group, forming a salt is a well-established and cost-effective method to improve solubility and dissolution rate.[5] Approximately 50% of marketed small molecule drugs are administered as salts.[5]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is more water-soluble.[9] This strategy involves temporarily masking a functional group with a hydrophilic moiety that is cleaved in vivo to release the active drug.[10] This can be particularly useful for parenteral or oral delivery.[9]
-
Use of Co-solvents: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[8][12]
-
Amorphous Solid Dispersions: In this technique, the crystalline drug is converted into an amorphous state and dispersed in a polymer matrix. The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form.[13]
This protocol outlines the preparation of a Furo[2,3-b]pyridine-cyclodextrin complex using the co-evaporation method.
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.
-
Molar Ratio: Determine the molar ratio of the drug to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Dissolution: Dissolve the Furo[2,3-b]pyridine derivative in a suitable organic solvent (e.g., ethanol). In a separate container, dissolve the cyclodextrin in water.
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution with constant stirring.
-
Co-evaporation: Evaporate the solvent mixture under reduced pressure using a rotary evaporator. The temperature should be kept moderate to avoid degradation of the compound.
-
Drying: Dry the resulting solid in a vacuum oven to remove any residual solvent.
-
Characterization: Analyze the solid complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
-
Solubility Measurement: Determine the aqueous solubility of the complex and compare it to the free drug.
Part 3: Advanced Troubleshooting and FAQs
FAQ: I've tried adding a morpholine group, but my compound is still not soluble enough. What's next?
If a single structural modification is insufficient, consider a combinatorial approach. For example, in addition to the morpholine group, you could introduce another small polar group or an ionizable handle for salt formation. Alternatively, a formulation strategy like complexation with cyclodextrins could be used in conjunction with the structurally modified, more soluble analog.
FAQ: Will improving the solubility of my Furo[2,3-b]pyridine derivative negatively impact its permeability?
There is often a trade-off between solubility and permeability. Increasing the polarity of a compound to enhance its solubility can sometimes decrease its ability to cross cell membranes. It is essential to find a balance. The use of prodrugs can be an effective strategy to temporarily increase solubility for administration, after which the parent drug with optimal permeability is released.[14]
FAQ: How do I choose between salt formation and a prodrug strategy?
The choice depends on several factors:
-
Presence of an Ionizable Group: Salt formation requires a suitable acidic or basic center in the molecule.[15]
-
Desired Route of Administration: For intravenous formulations, a highly soluble prodrug might be necessary. For oral delivery, improving the dissolution rate through salt formation may be sufficient.
-
Metabolic Stability: The linker used in a prodrug must be stable enough to reach the target site but cleavable to release the active drug.
References
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (n.d.).
- Improving solubility via structural modification - ResearchGate. (n.d.).
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Prodrug strategies to overcome poor water solubility - PubMed. (2007, July 30).
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - MDPI. (n.d.).
- Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. (n.d.).
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18).
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (n.d.).
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (n.d.).
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.).
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | ACS Medicinal Chemistry Letters. (n.d.).
- Technical Support Center: Furo[2,3-b]pyridine Intermediate Solubility - Benchchem. (n.d.).
- SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. (2019, March 23).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (n.d.).
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5).
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- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. pharmasalmanac.com [pharmasalmanac.com]
Preventing degradation of Furo[2,3-b]pyridine-5-carbaldehyde during reaction
Welcome to the technical support center for Furo[2,3-b]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential challenges and prevent the degradation of this valuable compound during your reactions. Our approach is rooted in mechanistic principles and practical, field-proven solutions to ensure the integrity of your experiments.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound that serves as a key building block in medicinal chemistry and materials science.[1] Its fused furan and pyridine rings create an electron-rich system that influences the reactivity of the aldehyde functional group. While this unique electronic nature is advantageous for certain transformations, it also presents specific challenges regarding the compound's stability under various reaction conditions. This guide will provide a comprehensive overview of potential degradation pathways and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very sluggish. Is the starting material degrading?
A1: Not necessarily. The Furo[2,3-b]pyridine ring system is electron-rich. This electronic characteristic can reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive in nucleophilic addition and condensation reactions compared to aldehydes attached to electron-withdrawing systems.[2][3] Before assuming degradation, consider that the reaction may inherently be slow. We recommend monitoring the reaction for an extended period and confirming the presence of your starting material via TLC or LC-MS. If the starting material is consumed but the desired product is not formed in a significant yield, then degradation should be investigated.
Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could be happening?
A2: The appearance of multiple unexpected spots is a strong indicator of degradation or side reactions. The nature of these byproducts will depend on your specific reaction conditions. Potential degradation pathways include oxidation of the aldehyde to a carboxylic acid, acid-catalyzed ring opening of the furan, or base-induced disproportionation (Cannizzaro reaction). This guide provides detailed troubleshooting steps for these scenarios.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation and hydrolysis. Aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air.[4]
Q4: Can I use strong acids or bases with this compound?
A4: Extreme caution should be exercised when using strong acids or bases. The furan ring is known to be sensitive to strong acids and can undergo ring-opening reactions.[5][6] Strong bases can catalyze a Cannizzaro-type reaction, as this compound lacks α-hydrogens.[7][8] Whenever possible, opt for milder acidic or basic conditions.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a structured approach to identifying and resolving common degradation issues encountered during reactions involving this compound.
Issue 1: Suspected Acid-Catalyzed Degradation
-
Symptoms:
-
Formation of a complex mixture of polar byproducts.
-
Disappearance of the starting material without the formation of the desired product.
-
Color change of the reaction mixture (e.g., darkening or polymerization).
-
-
Underlying Cause: The furan moiety of the Furo[2,3-b]pyridine system is susceptible to acid-catalyzed ring opening.[5][6] Protonation of the furan oxygen can initiate a cascade of reactions leading to highly unsaturated and reactive intermediates, which can then polymerize or react further to form a complex mixture of products.
-
Troubleshooting Workflow:
Caption: Workflow for addressing acid-catalyzed degradation.
-
Preventative Measures & Protocols:
-
Use of Milder Acids: If acidic conditions are required, consider using milder acids such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in place of strong mineral acids like HCl or H₂SO₄.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Protecting Group Strategy: If the aldehyde is not directly involved in the desired transformation, consider protecting it as an acetal. Acetals are stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, and can be readily deprotected under mild acidic conditions.[9]
Protocol: Acetal Protection of this compound
-
Dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-TsOH (0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
-
Issue 2: Suspected Base-Induced Degradation
-
Symptoms:
-
Formation of two new products: one more polar and one less polar than the starting material.
-
The expected product is not formed, or is formed in very low yield.
-
These symptoms are most prominent in the presence of strong bases (e.g., NaOH, KOH).
-
-
Underlying Cause: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[7][8] This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol (Furo[2,3-b]pyridin-5-yl)methanol), and a second molecule is oxidized to the corresponding carboxylic acid (Furo[2,3-b]pyridine-5-carboxylic acid).
-
Troubleshooting Workflow:
Caption: Workflow for addressing base-induced degradation.
-
Preventative Measures & Protocols:
-
Use of Milder Bases: If a base is necessary, opt for non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA).
-
Protecting Group Strategy: As with acid-catalyzed degradation, protecting the aldehyde as an acetal will prevent the Cannizzaro reaction.[9] The acetal protecting group is stable to basic conditions.
-
Issue 3: Suspected Oxidative Degradation
-
Symptoms:
-
Formation of a more polar byproduct that may be acidic.
-
The reaction fails to proceed to the desired product, even with an excess of reagents.
-
This is more likely to occur if the reaction is run open to the air for extended periods or if oxidizing agents are present.
-
-
Underlying Cause: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This can occur through exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, or by reaction with other oxidizing agents in the reaction mixture. The electron-rich nature of the furopyridine ring system may also make it susceptible to oxidative degradation under certain conditions.[4]
-
Troubleshooting Workflow:
Caption: Workflow for addressing oxidative degradation.
-
Preventative Measures & Protocols:
-
Inert Atmosphere: Always run reactions involving this compound under an inert atmosphere of argon or nitrogen, especially if the reaction requires elevated temperatures or long reaction times.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Purity of Reagents: Ensure that all reagents are free from peroxide or other oxidative impurities.
-
Summary of Key Recommendations
| Potential Issue | Key Indicator | Recommended Solution |
| Sluggish Reaction | Slow consumption of starting material | Increase reaction time/temperature cautiously; confirm starting material presence. |
| Acid-Catalyzed Degradation | Complex mixture of polar byproducts under acidic conditions | Use milder acids (p-TsOH, PPTS); lower temperature; protect aldehyde as an acetal. |
| Base-Induced Degradation | Formation of alcohol and carboxylic acid byproducts under basic conditions | Use non-nucleophilic bases (DBU, DIPEA); protect aldehyde as an acetal. |
| Oxidative Degradation | Formation of a carboxylic acid byproduct | Run reaction under an inert atmosphere; use degassed solvents; ensure reagent purity. |
By understanding the inherent reactivity and potential degradation pathways of this compound, researchers can proactively design more robust reaction conditions, leading to higher yields and purer products.
References
-
Chebanov, V. A., et al. (2008). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 8(73), 41533-41566. [Link]
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11–21. [Link]
-
Puterová, Z., et al. (2005). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 10(4), 545–555. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 115-135. [Link]
-
Chemistry LibreTexts. (2019). Protecting Groups of Aldehydes. [Link]
-
Wikipedia. (2023). Cannizzaro reaction. [Link]
-
Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. [Link]
-
Qian, Y., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(10), 11096-11104. [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]
-
Mellmer, M. A., et al. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 4(9), 3345-3359. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
de Visser, S. P., & Kumar, D. (2021). A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. Organic & Biomolecular Chemistry, 19(5), 987-1008. [Link]
-
Anton, F., et al. (1987). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 42(8), 512-515. [Link]
-
Krutošíková, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. [Link]
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- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Furo[2,3-b]pyridine Synthesis: A Technical Support & Troubleshooting Guide
Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Furo[2,3-b]pyridines are of significant interest due to their presence in biologically active compounds and their utility as building blocks in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed procedural guidelines to help you navigate the common challenges encountered during the synthesis and workup of these molecules.
I. Frequently Asked Questions (FAQs) at a Glance
This section provides quick answers to common questions regarding the workup and purification of Furo[2,3-b]pyridine synthesis reactions. For more detailed explanations and protocols, please refer to the subsequent sections.
-
Q1: My reaction mixture is a complex dark tar after the cyclization step. What is the best general approach to start the workup?
-
A: Begin by quenching the reaction with a suitable solvent, often water or a saturated aqueous solution of ammonium chloride. The next step is typically a liquid-liquid extraction to separate the organic product from inorganic salts and highly polar impurities. The choice of extraction solvent is critical and should be based on the polarity of your target molecule.
-
-
Q2: I'm observing very low yields after purification. What are the most common causes for product loss during workup?
-
A: Common causes for low yield include incomplete reaction, product decomposition under acidic or basic workup conditions, formation of water-soluble byproducts that are lost during extraction, and inefficient purification.[3]
-
-
Q3: My Furo[2,3-b]pyridine derivative is showing significant tailing on the silica gel column. How can I improve the chromatography?
-
A: The basicity of the pyridine nitrogen often leads to tailing on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase can significantly improve peak shape and separation.
-
-
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
-
A: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly. Try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly. Seeding with a small crystal of the pure product can also induce proper crystallization.
-
II. Troubleshooting Common Synthetic Routes and Workup Procedures
This section delves into specific challenges associated with popular synthetic methods for Furo[2,3-b]pyridines and provides detailed troubleshooting strategies.
Route 1: Tandem SNAr-Cyclization of 2-Halopyridine Precursors
A prevalent method for constructing the Furo[2,3-b]pyridine core involves the reaction of a 2-halopyridine with a suitable oxygen-containing nucleophile, followed by intramolecular cyclization.[1] A common example is the reaction of an ester of 2,5-dichloronicotinic acid with an alcohol like tert-butyl 2-hydroxyacetate.[1]
Typical Reaction Scheme:
[Image of a chemical reaction showing a β-ketodinitrile reacting with an alkyne in the presence of a Pd(II) catalyst to form a Furo[2,3-b]pyridine derivative.]
Caption: A generalized workflow for the workup of Furo[2,3-b]pyridine synthesis reactions.
Purification Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common purification issues.
IV. Concluding Remarks
The successful synthesis and purification of Furo[2,3-b]pyridines often require careful attention to detail during the workup procedure. By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers can significantly improve their yields and obtain high-purity materials. This guide provides a foundation for addressing common challenges, but it is important to remember that each specific derivative may have unique properties that necessitate modifications to these general protocols. Always monitor your reactions closely using techniques like TLC to make informed decisions throughout the synthetic and purification process.
V. References
-
Rakshit, A., Dhara, H. N., Sahoo, A. K., Alam, T., & Patel, B. K. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3741–3746. [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2021). ResearchGate. [Link]
-
Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
Noravyan, A. S., et al. (2013). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ResearchGate. [Link]
-
Rakshit, A., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2021). National Genomics Data Center (CNCB-NGDC). [Link]
-
Hickey, M. J., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. [Link]
-
Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. (2018). ResearchGate. [Link]
-
Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity. (1988). PubMed. [Link]
-
Hickey, M. J., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. [Link]
-
Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry. [Link]
-
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. (2023). Organic Syntheses. [Link]
-
4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). National Institutes of Health. [Link]
-
Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
-
Synthesis and Reactions of Furo[2,3-b]pyrroles. (1997). ResearchGate. [Link]
-
Lindhardt, A. T., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
-
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (2017). Organic Syntheses. [Link]
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Furo[2,3-b]pyridine Derivative Structures by 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is non-negotiable. The Furo[2,3-b]pyridine scaffold, a privileged heterocyclic system, is a core component in numerous pharmacologically active compounds.[1][2] Its derivatives have shown promise as anticancer agents, kinase inhibitors, and modulators of various biological pathways.[2][3] However, the synthesis of these derivatives can often lead to isomeric products, making definitive structural elucidation a critical checkpoint.
While 1D ¹H and ¹³C NMR provide initial fingerprints, they are frequently insufficient for resolving ambiguities in substitution patterns on the fused ring system. This guide provides an in-depth, field-proven methodology for leveraging a suite of 2D NMR experiments to achieve unequivocal structure confirmation of Furo[2,3-b]pyridine derivatives. We will move beyond a simple recitation of techniques to explain the causal logic behind the experimental strategy, ensuring a self-validating and robust analytical workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the drug discovery and development pipeline, providing critical data on molecular structure, purity, and interactions.[4][5][6][7][8]
The Challenge: Isomeric Ambiguity in the Furo[2,3-b]pyridine Core
The core structure of Furo[2,3-b]pyridine presents a unique analytical challenge. Assigning substituents to positions 2, 3, 4, 5, or 6 requires more than just chemical shift data. For instance, differentiating between a 2-substituted and a 3-substituted isomer, or a 4- versus a 6-substituted derivative, necessitates a clear and detailed map of the molecule's covalent framework and spatial arrangement. This is where 2D NMR spectroscopy becomes the definitive arbiter.
The 2D NMR Solution: A Multi-Experiment Approach
A comprehensive 2D NMR analysis provides a network of correlations that function as a molecular GPS, pinpointing the exact location of every proton and carbon. The four cornerstone experiments for this task are:
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-4 bonds).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, irrespective of bonding.
The power of this approach lies in its orthogonality; each experiment provides a unique piece of the puzzle, and together they create a self-validating dataset that leaves no room for structural ambiguity.
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The Case Study: A Hypothetical Substituted Furo[2,3-b]pyridine
To illustrate the methodology, we will use a hypothetical example: 2-methyl-5-phenyl-furo[2,3-b]pyridine . Our goal is to prove this exact structure and rule out other potential isomers.
(Note: Image is for illustrative purposes)
| Position | Atom Type | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |
| 2-CH₃ | Protons | ~2.5 | - |
| 2 | Carbon | - | ~155 |
| 3 | Proton | ~6.7 | - |
| 3 | Carbon | - | ~105 |
| 3a | Carbon | - | ~150 |
| 4 | Proton | ~8.3 | - |
| 4 | Carbon | - | ~145 |
| 5 | Carbon | - | ~135 |
| 6 | Proton | ~7.8 | - |
| 6 | Carbon | - | ~120 |
| 7 | Carbon | - | ~148 |
| 7a | Carbon | - | ~118 |
| 5-Ph (ortho) | Protons | ~7.6 | ~129 |
| 5-Ph (meta) | Protons | ~7.4 | ~129 |
| 5-Ph (para) | Proton | ~7.3 | ~128 |
| Table 1. Predicted ¹H and ¹³C NMR chemical shifts for the case study molecule. Shifts are estimates and will vary based on solvent and other substituents. |
COSY: Mapping the Proton Framework
The COSY experiment is the first step in piecing together the molecular fragments.[9][10] It identifies protons that are scalar-coupled, typically those on adjacent carbons.
Why it's critical: For our Furo[2,3-b]pyridine, COSY is essential for confirming the integrity of the pyridine ring's proton system. We expect to see a clear correlation between H4 and H6. The absence of a proton at position 5 breaks the continuous coupling that would otherwise exist between H4, H5, and H6. This immediately validates the substitution pattern on the pyridine moiety.
Interpreting the Spectrum:
-
A cross-peak will appear at the coordinates (δ H4, δ H6).[11]
-
The proton at H3 on the furan ring will appear as a singlet with no COSY correlations to the pyridine ring protons, confirming its isolation.
-
Within the phenyl substituent, cross-peaks will reveal the ortho-meta-para coupling network.
HSQC: Linking Protons to Their Carbons
The HSQC experiment is a powerful tool for unambiguously assigning the carbon signals for all protonated carbons.[9][12] It shows a correlation peak for each proton and the carbon to which it is directly attached.
Why it's critical: After identifying proton spin systems with COSY, HSQC provides the carbon address for each proton. This is a crucial step in building the C-H framework of the molecule. It allows for the direct assignment of C3, C4, C6, the 2-CH₃, and the carbons of the phenyl ring.
Interpreting the Spectrum:
-
A cross-peak will link the ¹H signal of the 2-CH₃ to its ¹³C signal.
-
Correlations will be observed for H3-C3, H4-C4, and H6-C6.
-
The quaternary carbons (C2, C3a, C5, C7, C7a, and the ipso-carbon of the phenyl ring) will be absent from the HSQC spectrum, which is in itself valuable information.
HMBC: Assembling the Molecular Skeleton
The HMBC experiment is arguably the most important for confirming the core structure of fused heterocycles.[9][12] It reveals correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J), allowing us to connect the molecular fragments.
Why it's critical: HMBC provides the definitive evidence for the fusion of the furan and pyridine rings and the placement of all substituents. The key is to look for correlations from well-defined proton signals to the non-protonated quaternary carbons.
Key Diagnostic HMBC Correlations for 2-methyl-5-phenyl-furo[2,3-b]pyridine:
| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |
| 2-CH₃ (H) | C2 , C3 | Confirms the methyl group is at position 2. |
| H3 | C2, C3a , C7a | Links the furan ring to the pyridine ring at the fusion carbons. |
| H4 | C3a, C5 , C6 | Confirms the phenyl group is at C5 and links the pyridine ring to the fusion carbon. |
| H6 | C5 , C7, C7a | Further confirms the C5 substitution and links the pyridine ring to the fusion carbons. |
| Table 2. Essential HMBC correlations required to confirm the structure of the case study molecule. Key correlations for confirming substituent placement and ring fusion are in bold . |
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} caption { label = "Figure 2. Key HMBC correlations for structure confirmation."; fontsize = 10; fontname = "Arial"; } enddot
NOESY/ROESY: Confirming Through-Space Proximity
While HMBC confirms the covalent framework, NOESY or ROESY confirms the spatial arrangement of groups.[13][14] This is particularly useful for confirming regiochemistry where through-bond correlations might be ambiguous or absent. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (typically <5 Å), regardless of whether they are J-coupled.[14]
Why it's critical: In our example, a NOESY experiment provides the final piece of validation. We would expect to see a clear through-space correlation between the protons of the 2-methyl group and the H3 proton on the furan ring. Additionally, a correlation between H4 and the ortho-protons of the 5-phenyl group would definitively confirm the substituent's position and orientation.
Interpreting the Spectrum:
-
A cross-peak will exist between the 2-CH₃ protons and H3.
-
A cross-peak will link H4 to the ortho protons of the phenyl ring at C5.
Experimental Protocol: A Self-Validating Workflow
This section provides a standardized protocol for acquiring the necessary data.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified Furo[2,3-b]pyridine derivative. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that solvent signals do not overlap with key analyte resonances. c. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
2. Instrument Setup & 1D NMR Acquisition: a. Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution).[15] b. Lock and shim the instrument for optimal magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum to check sample concentration and chemical shift dispersion. d. Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
3. 2D NMR Acquisition: a. gCOSY (gradient-selected COSY): Use standard instrument parameters. Ensure sufficient spectral width to cover all proton signals. b. gHSQC (gradient-selected HSQC): Use a standard pulse program optimized for one-bond ¹J(CH) couplings of ~145 Hz. c. gHMBC (gradient-selected HMBC): This is a critical step. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. This value is effective for detecting typical ²J(CH) and ³J(CH) correlations in aromatic and heterocyclic systems.[12] d. NOESY: Use a mixing time (tₘ) appropriate for a small molecule, typically in the range of 300-800 ms. Run a series of experiments with different mixing times if necessary to optimize the NOE buildup. For medium-sized molecules where NOEs might be near zero, a ROESY experiment is a superior alternative.[14]
4. Data Processing and Interpretation: a. Process all 2D spectra using appropriate window functions (e.g., sine-bell) and Fourier transformation. b. Phase the spectra where necessary (e.g., phase-sensitive COSY, NOESY). c. Systematically analyze the data, starting with COSY to build proton fragments, followed by HSQC to assign attached carbons. d. Use the key HMBC correlations (as outlined in Table 2 and Figure 2) to assemble the fragments and place substituents on the quaternary carbons. e. Use NOESY/ROESY cross-peaks to provide orthogonal confirmation of spatial relationships.
Conclusion
The structural elucidation of Furo[2,3-b]pyridine derivatives is a challenge that demands a rigorous and systematic analytical approach. Relying on 1D NMR alone introduces an unacceptable level of ambiguity for drug discovery and development programs. By employing a carefully selected suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—researchers can build a complete and irrefutable picture of their molecule. This multi-dimensional approach creates a self-validating dataset that confirms not only the core scaffold but also the precise regiochemistry of all substituents, ensuring the scientific integrity of the data and enabling confident progression of promising compounds.
References
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Silva, A. M. S., Pinto, D. C. G. A., & El-Sekkary, M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
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Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian, Inc. Available from: [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
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The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. Available from: [Link]
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OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available from: [Link]
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ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... [Image]. Available from: [Link]
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Peczyńska-Czoch, W., & Płotka-Wasylka, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available from: [Link]
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A Tale of Two Isomers: Furo[2,3-b]pyridine vs. Furo[3,2-b]pyridine in Drug Discovery
A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds
In the intricate world of medicinal chemistry, the subtle dance of atoms dictates biological destiny. Even a minor positional change within a molecule can profoundly alter its interaction with complex biological systems. This guide delves into the comparative analysis of two such closely related heterocyclic scaffolds: Furo[2,3-b]pyridine and Furo[3,2-b]pyridine. As bioisosteres of the ubiquitous benzofuran and indole moieties, these furopyridines offer a nuanced approach to modulating physicochemical properties and biological activity, yet their isomeric differences present distinct advantages and challenges in drug design. This document serves as a comprehensive resource for researchers, providing a head-to-head comparison of their synthesis, physicochemical attributes, and applications in drug development, supported by experimental data and established protocols.
At a Glance: Key Structural and Physicochemical Differences
The fusion of the furan and pyridine rings at different positions gives rise to the isomeric Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds. This seemingly small change in connectivity significantly impacts the electronic distribution, dipole moment, and hydrogen bonding capacity of the core, which in turn influences properties like solubility, metabolic stability, and target engagement.
A comparative analysis of their fundamental physicochemical properties reveals these distinctions:
| Property | Furo[2,3-b]pyridine (7-azabenzofuran) | Furo[3,2-b]pyridine (4-azabenzofuran) | Rationale for Differences |
| Molecular Formula | C₇H₅NO | C₇H₅NO | Isomers with the same atomic composition. |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol | Identical molecular formula. |
| Predicted LogP | 1.6[1] | 1.3 - 1.44[2][3] | The position of the nitrogen atom influences the overall polarity and lipophilicity. The lone pair on the nitrogen in the Furo[3,2-b]pyridine is more exposed, potentially leading to a slightly lower LogP. |
| Predicted pKa (Strongest Basic) | Not explicitly reported, but expected to be lower than Furo[3,2-b]pyridine. | 3.33[3] | The proximity of the electron-rich furan ring to the pyridine nitrogen in the [2,3-b] isomer is expected to decrease its basicity compared to the [3,2-b] isomer. |
| Polar Surface Area | ~26 Ų (Estimated) | 26.03 Ų[3] | The polar surface area is largely determined by the presence of the nitrogen and oxygen atoms and is therefore similar between the two isomers. |
| Dipole Moment | Higher (Predicted) | Lower (Predicted) | The vector sum of individual bond dipoles is expected to be greater in the Furo[2,3-b]pyridine isomer due to the relative positions of the nitrogen and oxygen atoms. |
Navigating the Synthetic Landscape: A Comparative Overview
The accessibility of a scaffold is a critical consideration in any drug discovery program. Both furopyridine isomers can be synthesized through various strategies, with the choice of route often depending on the desired substitution pattern and scalability.
Furo[2,3-b]pyridine Synthesis: A common and versatile approach involves the construction of the furan ring onto a pre-existing pyridine core. The Sonogashira coupling reaction is a powerful tool in this regard.
Furo[3,2-b]pyridine Synthesis: This isomer is frequently assembled via a copper-mediated oxidative cyclization or a one-pot Sonogashira coupling followed by heteroannulation.
Biological Activity and Therapeutic Applications: A Tale of Two Scaffolds
The isomeric nature of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine directs their biological activities towards different target classes, making them valuable tools for distinct therapeutic areas.
Furo[2,3-b]pyridine: A Scaffold for Anticancer and CNS-Active Agents
The Furo[2,3-b]pyridine core is a recognized privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[4]
-
Anticancer Activity: Derivatives of Furo[2,3-b]pyridine have shown significant antiproliferative effects against various cancer cell lines.[5] Molecular docking studies have suggested that these compounds can bind to key cancer-related targets such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[1]
-
Cannabinoid Receptor Inverse Agonists: The Furo[2,3-b]pyridine scaffold has been successfully employed in the development of potent and orally active inverse agonists of the cannabinoid-1 receptor (CB1R), which have been investigated for the treatment of obesity.[6]
Furo[3,2-b]pyridine: A Privileged Scaffold for Kinase Inhibitors and Pathway Modulators
The Furo[3,2-b]pyridine motif has emerged as a highly effective scaffold for the development of selective inhibitors of protein kinases and modulators of critical signaling pathways.[4][7]
-
Selective Kinase Inhibitors: This scaffold has proven particularly fruitful in the discovery of potent and highly selective inhibitors of cdc-like kinases (CLKs).[4][7] The unique geometry of the Furo[3,2-b]pyridine core allows for specific interactions within the kinase ATP-binding site, including engagement with the back pocket, which can enhance selectivity.[4][8]
-
Hedgehog Pathway Modulators: In addition to kinase inhibition, derivatives of Furo[3,2-b]pyridine have been identified as efficient modulators of the Hedgehog signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of certain cancers.[4][7]
| Feature | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine |
| Primary Therapeutic Areas | Oncology, CNS Disorders | Oncology, Developmental Disorders |
| Key Biological Targets | AKT1, ERα, HER2, CB1R[1][6] | cdc-like kinases (CLKs), Hedgehog Signaling Pathway[4][7] |
| Known Drugs/Probes | Several potent CB1R inverse agonists in preclinical development.[6] | Selective CLK inhibitors (e.g., MU1210) and Hedgehog pathway modulators.[9] |
The Bioisosterism Perspective
Bioisosteric replacement is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties to improve its efficacy and safety profile. Both furopyridine isomers serve as effective bioisosteres for other bicyclic systems, most notably benzofuran and indole.
The Furo[3,2-b]pyridine nucleus has been successfully utilized as a bioisosteric replacement for indole in the development of potent and selective 5-HT₁F receptor agonists for the treatment of migraine.[10] This substitution was found to maintain the necessary geometric and conformational attributes for receptor binding while altering the electronic properties in a way that improved selectivity over other 5-HT receptor subtypes.[10]
While specific examples of Furo[2,3-b]pyridine as a direct bioisostere are less documented in direct comparative studies, its structural similarity to 7-azaindole suggests its potential for similar applications, particularly in kinase inhibitor design where the 7-azaindole scaffold is prevalent.
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for key synthetic and analytical procedures are provided below.
General Procedure for the Synthesis of Substituted Furo[2,3-b]pyridines via Sonogashira Coupling and Cyclization
This protocol is a generalized representation based on established methods for the synthesis of furo- and thieno[2,3-b]quinoxalines, which can be adapted for furopyridines.[11]
Objective: To synthesize a substituted Furo[2,3-b]pyridine from a 2-chloro-3-hydroxypyridine and a terminal alkyne.
Materials:
-
2-chloro-3-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2-chloro-3-hydroxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).
-
To this stirring mixture, add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Furo[2,3-b]pyridine derivative.
General Procedure for the Synthesis of Substituted Furo[3,2-b]pyridines via Copper-Mediated Oxidative Cyclization
This protocol is a generalized representation based on the synthesis of Furo[3,2-b]pyridine-based kinase inhibitors.[4][7]
Objective: To synthesize a substituted Furo[3,2-b]pyridine from a 2-alkynyl-3-hydroxypyridine.
Materials:
-
2-alkynyl-3-hydroxypyridine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine, anhydrous
-
Air or Oxygen atmosphere
Procedure:
-
Dissolve the 2-alkynyl-3-hydroxypyridine (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask.
-
Add Cu(OAc)₂ (1.5 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air or oxygen (a balloon is often sufficient).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the Furo[3,2-b]pyridine product.
Conclusion and Future Directions
The Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds, while isomeric, offer distinct and complementary opportunities in drug design. The choice between these two cores is not arbitrary but a strategic decision based on the desired therapeutic target and the required physicochemical properties. Furo[2,3-b]pyridine has shown significant promise in the development of anticancer and CNS-active agents, while Furo[3,2-b]pyridine has established itself as a privileged scaffold for highly selective kinase inhibitors.
Future research should focus on direct, head-to-head comparisons of these isomers in various biological assays to further elucidate the structure-activity relationships governed by the furan-pyridine fusion mode. Additionally, a more systematic exploration of their use as bioisosteres for other heterocyclic systems will undoubtedly expand their utility in the ongoing quest for novel and effective therapeutics. As our understanding of the subtle interplay between molecular structure and biological function deepens, these versatile scaffolds will continue to be valuable assets in the medicinal chemist's toolkit.
References
- Němec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Guttikonda, V. R., & Rao, M. V. B. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1476-1485.
- Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2635-2647.
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Němec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Retrieved from [Link]
- Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 85, 549-561.
- Lan, R., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1330-1334.
- Shiotani, S. (1997). ChemInform Abstract: Furopyridines. Synthesis and Properties. ChemInform, 28(43).
- Macor, J. E., et al. (2001). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1851-1854.
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Padha, N., et al. (1995). Crystal structure of a furo-[3,2-g]-[4]-benzopyran-7-one derivative. Crystal Research and Technology, 30(2), 205-209.
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ResearchGate. (n.d.). Chemical structure of some furo[2,3-d]pyrimidine compounds (62 and 63). Retrieved from [Link]
- Zhou, L., et al. (2018). Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascade for Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridines and Benzofuro[3,2-b]pyridines. Organic Letters, 20(21), 6789-6793.
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Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from [Link]
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- Gomaa, M. A. M., & Ali, A. A. (2018). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 8(34), 19043-19050.
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- Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18, 2635–2647.
- Reddy, T. J., et al. (2017). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. The Journal of Organic Chemistry, 82(17), 9143-9154.
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Furo[2,3-b]pyridine: A Comparative Guide to its Role as an Azaindole Isostere in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor design, the relentless pursuit of novel scaffolds that enhance potency, selectivity, and pharmacokinetic properties is paramount. Isosteric replacement is a cornerstone strategy in this endeavor, and the Furo[2,3-b]pyridine core has emerged as a compelling bioisostere for the widely used azaindole moiety. This guide provides an in-depth, objective comparison of the Furo[2,3-b]pyridine scaffold against its azaindole counterparts, supported by experimental data to inform rational drug design.
The Principle of Isosterism in Kinase Inhibitor Design
Bioisosterism, the substitution of a moiety with another possessing similar physical and chemical properties, is a powerful tool in medicinal chemistry. In the context of kinase inhibitors, which often target the ATP-binding site, scaffolds that can mimic the hydrogen bonding interactions of the adenine hinge-binding region are crucial for potent inhibition. The indole and, more recently, azaindole rings have been successfully employed as "hinge-binders." However, the quest for improved drug-like properties, such as solubility, metabolic stability, and selectivity, has driven the exploration of alternative heterocyclic systems.
The Furo[2,3-b]pyridine scaffold, an isostere of 7-azaindole, presents a unique electronic and steric profile. The replacement of the pyrrolic nitrogen in 7-azaindole with an oxygen atom in the furan ring alters the hydrogen bonding capacity, lipophilicity, and metabolic profile of the resulting inhibitor. Understanding the impact of this substitution is critical for leveraging the Furo[2,3-b]pyridine core in the design of next-generation kinase inhibitors.
Caption: Isosteric relationship between Indole, 7-Azaindole, and Furo[2,3-b]pyridine.
Comparative Analysis: Furo[2,3-b]pyridine vs. Azaindole
The true measure of a bioisostere's utility lies in its performance within a specific biological context. While direct head-to-head comparisons in otherwise identical molecular frameworks are ideal, structure-activity relationship (SAR) studies of broader inhibitor series can provide valuable insights. A key area where Furo[2,3-b]pyridine derivatives have shown significant promise is in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]
Case Study: PI3K/Akt Pathway Inhibitors
Recent studies have explored a range of heterocyclic scaffolds as PI3K inhibitors, including derivatives of Furo[2,3-d]pyrimidine, a related scaffold to Furo[2,3-b]pyridine. These studies provide a basis for understanding the potential of the furopyridine core in this class of inhibitors.
Table 1: In Vitro Activity of Furo[2,3-d]pyrimidine-based PI3K/Akt Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| 10b | PI3Kα | 0.175 | [2] |
| PI3Kβ | 0.071 | [2] | |
| AKT | 0.411 | [2] | |
| VIa | MCF-7 (cell line) | 1.20 | [1] |
| VIb | MCF-7 (cell line) | 1.90 | [1] |
| Doxorubicin | MCF-7 (cell line) | 3.30 | [1] |
This data is for the related Furo[2,3-d]pyrimidine scaffold and is presented to illustrate the potential of the broader furopyrimidine class as PI3K/Akt inhibitors.
Experimental Protocols
Synthesis of Furo[2,3-b]pyridine Derivatives
The synthesis of Furo[2,3-b]pyridine-based kinase inhibitors often involves a multi-step sequence. A representative protocol for the synthesis of a Furo[2,3-d]pyrimidine derivative, which shares a common synthetic strategy, is outlined below.[1]
Step 1: Synthesis of α-chloro acetylacetone (2)
-
To a solution of acetylacetone (1) in a suitable solvent, add sulfuryl chloride dropwise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product to obtain α-chloro acetylacetone (2).
Step 2: Synthesis of the Furan Derivative (3)
-
React α-chloro acetylacetone (2) with malononitrile in the presence of a base such as sodium ethoxide.
-
Monitor the cyclization reaction by TLC.
-
After completion, neutralize the reaction mixture and isolate the furan derivative (3).
Step 3: Synthesis of Furo[2,3-d]pyrimidine-based Chalcones (5a-e)
-
Condense the furan derivative (3) with an appropriate aromatic aldehyde in the presence of a base to form the chalcone.
-
Purify the resulting chalcone derivatives (5a-e) by recrystallization or column chromatography.
Caption: General synthetic workflow for Furo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The potency of kinase inhibitors is typically determined by measuring their ability to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[3][4]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is first terminated, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then measured using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the ADP produced and thus the kinase activity.
Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Signaling Pathway Context: Inhibition of PI3K/Akt
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Furo[2,3-b]pyridine-based inhibitors that target key kinases in this pathway, such as PI3K and Akt, can effectively block downstream signaling, leading to reduced cell proliferation and survival.
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A Comparative Guide to the Structure-Activity Relationship of Furo[2,3-b]pyridine Analogs in Drug Discovery
The Furo[2,3-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological activities. Its rigid, planar structure and unique electronic properties make it an attractive core for designing potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of Furo[2,3-b]pyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on the biological activity of these compounds against key therapeutic targets, supported by experimental data and detailed protocols.
The Furo[2,3-b]pyridine Scaffold: A Versatile Pharmacophore
The Furo[2,3-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous signaling pathways. This inherent similarity allows Furo[2,3-b]pyridine analogs to interact with a wide range of biological targets, including kinases and G-protein coupled receptors. The strategic placement of substituents on the pyridine and furan rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis of Furo[2,3-b]pyridine Analogs
This section delves into the SAR of Furo[2,3-b]pyridine analogs against several important drug targets. We will examine how different substitution patterns on the core scaffold influence their biological activity.
Kinase Inhibition: A Prominent Anticancer Strategy
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Furo[2,3-b]pyridine and its close isosteres, such as Furo[2,3-d]pyrimidines, have been extensively investigated as kinase inhibitors.[1]
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several studies have explored Furo[2,3-b]pyridine derivatives as CDK2 inhibitors.
One study synthesized a series of novel pyridine, pyrazolopyridine, and furopyridine derivatives and evaluated their in vitro inhibitory activity against the CDK2 enzyme.[2] Among the tested compounds, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14 in the study) demonstrated significant inhibitory activity.[3]
Table 1: SAR of Furo[2,3-b]pyridine Analogs as CDK2 Inhibitors [3]
| Compound ID (in study) | R1 (at position 2) | R2 (at position 3) | R3 (at position 4) | R4 (at position 6) | CDK2 IC50 (µM) |
| 14 | -COOEt | -NH2 | Thiophen-2-yl | Naphthalen-2-yl | 0.93 |
| Roscovitine (Control) | - | - | - | - | 0.394 |
Key SAR Insights for CDK2 Inhibition:
-
The presence of a 3-amino group and a 2-carboxylate ester on the furan ring appears to be crucial for activity.
-
Bulky aromatic substituents at the 4 and 6-positions of the pyridine ring contribute to the inhibitory potency, likely through interactions with the ATP-binding pocket of CDK2.
The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[4] Dual inhibitors of PI3K and AKT are therefore attractive therapeutic agents. While direct SAR studies on Furo[2,3-b]pyridines targeting this pathway are limited in the initial search, studies on the closely related Furo[2,3-d]pyrimidine scaffold offer valuable insights.
A study on novel Furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors revealed that specific substitutions are critical for potent activity.[5] For instance, compound 10b from the study, which incorporates a 1,3,4-thiadiazole moiety, exhibited potent inhibitory activity against PI3Kα, PI3Kβ, and AKT.[5]
Table 2: Activity of a Potent Furo[2,3-d]pyrimidine Analog against PI3K/AKT [5]
| Compound ID (in study) | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | AKT IC50 (µM) |
| 10b | 0.175 ± 0.007 | 0.071 ± 0.003 | 0.411 ± 0.02 |
Inferred SAR for PI3K/AKT Inhibition (from Furo[2,3-d]pyrimidine analogs):
-
The furopyrimidine scaffold serves as a key component for optimizing target interactions.[4]
-
Hybridization with other pharmacophores, such as the 1,3,4-thiadiazole ring, can significantly enhance anticancer potential.[4]
-
Substituents that can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding sites of PI3K and AKT are essential for high potency.
Cannabinoid-1 Receptor (CB1R) Inverse Agonism
The CB1 receptor is a G-protein coupled receptor involved in various physiological processes, including appetite, pain sensation, and mood. CB1R inverse agonists have been explored for the treatment of obesity. A series of Furo[2,3-b]pyridine-based compounds were synthesized and evaluated as CB1R inverse agonists.[6]
Key SAR Insights for CB1R Inverse Agonism:
The synthesis, SAR, and binding affinities of these Furo[2,3-b]pyridine scaffolds were described, leading to the identification of effective orally active modulators of CB1R.[6] While specific quantitative data for a series of analogs is not detailed in the abstract, the study highlights the potential of this scaffold for targeting GPCRs. The SAR exploration in this study focused on optimizing binding affinity and in vivo efficacy.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key assays used in the evaluation of Furo[2,3-b]pyridine analogs.
In Vitro CDK2/Cyclin A2 Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK2. The assay measures the amount of ATP remaining in the solution following the kinase reaction, where a lower ATP level indicates higher kinase activity.[7][8]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 (as substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (Furo[2,3-b]pyridine analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute with kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the test compound solution.
-
Add 20 µL of a solution containing the CDK2/Cyclin A2 enzyme and Histone H1 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Causality Behind Experimental Choices:
-
Histone H1: A well-established and generic substrate for CDKs, ensuring a robust and reproducible assay.
-
ADP-Glo™ Assay: This format offers high sensitivity and a broad dynamic range, allowing for the accurate determination of kinase activity over a wide range of inhibition levels. The luminescent signal is directly proportional to the amount of ADP produced, which is a direct measure of kinase activity.[8]
CB1 Receptor Radioligand Binding Assay
This protocol details a filtration binding assay to determine the binding affinity (Ki) of Furo[2,3-b]pyridine analogs to the CB1 receptor.[9]
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[3H]CP55,940 (a high-affinity radioligand for CB1).
-
Test compounds (Furo[2,3-b]pyridine analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 1 mg/ml BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2).
-
GF/C glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of binding buffer.
-
25 µL of the test compound at various concentrations.
-
25 µL of [3H]CP55,940 (at a final concentration close to its Kd).
-
100 µL of the CB1 receptor membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Filtration:
-
Rapidly filter the contents of each well through a GF/C glass fiber filter using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled ligand).
-
Calculate the percentage of inhibition of [3H]CP55,940 binding by the test compounds.
-
Determine the IC50 values and subsequently calculate the Ki values using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
[3H]CP55,940: A potent and well-characterized radioligand for CB1, ensuring reliable and reproducible binding data.
-
Filtration Assay: This method allows for the rapid separation of bound and free radioligand, which is crucial for accurately measuring receptor-ligand interactions.[9]
Visualizing the Workflow and Pathways
General Kinase Inhibition Assay Workflow
Caption: Inhibition of the PI3K/AKT pathway by Furo[2,3-b]pyridine analogs.
Conclusion and Future Directions
The Furo[2,3-b]pyridine scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity, emphasizing the importance of rational drug design. The provided experimental protocols offer a solid foundation for researchers to evaluate novel Furo[2,3-b]pyridine analogs.
Future research in this area should focus on:
-
Expanding the diversity of substituents to explore new chemical space and identify novel interactions with target proteins.
-
Conducting more head-to-head comparative studies of a series of Furo[2,3-b]pyridine analogs against specific targets to build more comprehensive SAR models.
-
Optimizing the pharmacokinetic properties of potent Furo[2,3-b]pyridine analogs to improve their drug-like characteristics.
-
Investigating novel therapeutic applications for this privileged scaffold beyond cancer and obesity.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of Furo[2,3-b]pyridine analogs can be realized.
References
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El-Sayed, N. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(34), 23837-23861. [Link]
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Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-8. [Link]
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Al-Ostoot, F. H., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9235-9249. [Link]
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Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452. [Link]
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Narsaiah, A., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 109, 296-307. [Link]
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El-Sayed, N. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(34), 23837-23861. [Link]
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Abdel-Rahman, A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3929. [Link]
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Abdel-Rahman, A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3929. [Link]
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El-Sayed, N. A., et al. (2023). Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. ResearchGate. [Link]
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Catani, M. V., & Gasperi, V. (2023). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2576, 95-109. [Link]
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Reddy, T. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(11), 1335-1343. [Link]
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(7), 2110-2115. [Link]
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Debenham, J. S., et al. (2009). Pyridopyrimidine Based cannabinoid-1 Receptor Inverse Agonists: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 19(9), 2591-2594. [Link]
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Chen, Y., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. Cell Death & Disease, 13(5), 464. [Link]
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Kotsikorou, E., et al. (2013). Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor. PLoS ONE, 8(2), e55633. [Link]
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Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]
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Wang, X., et al. (2019). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. ResearchGate. [Link]
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Narsaiah, A., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 109, 296-307. [Link]
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Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][6][10]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1996-2013. [Link]
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Gasperi, V., et al. (2023). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2576, 95-109. [Link]
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A Comparative Guide to the In-Vitro Testing of Furo[2,3-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the Furo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential for the development of potent and selective therapeutics. This guide provides a comprehensive in-vitro comparison of Furo[2,3-b]pyridine-based kinase inhibitors against prominent alternative scaffolds. We will delve into the underlying principles of their activity, present detailed experimental protocols for their evaluation, and offer a comparative analysis of their performance, supported by experimental data.
The Furo[2,3-b]pyridine Scaffold: A Rising Star in Kinase Inhibition
The Furo[2,3-b]pyridine core is a bicyclic aromatic heterocycle that has garnered increasing attention in medicinal chemistry. Its rigid structure and the specific arrangement of hydrogen bond donors and acceptors allow for favorable interactions within the ATP-binding pocket of various kinases. This scaffold has been successfully utilized to develop inhibitors for a range of kinase targets implicated in diseases such as cancer and neurodegenerative disorders.
Key kinases that have been effectively targeted by Furo[2,3-b]pyridine-based inhibitors include Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), Fibroblast Growth Factor Receptors (FGFRs), and Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4] The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency and selectivity.
Alternative Scaffolds in Kinase Inhibitor Design
To provide a comprehensive evaluation of the Furo[2,3-b]pyridine scaffold, we will compare its performance against three other widely recognized kinase inhibitor scaffolds:
-
Pyrazolo[1,5-a]pyrimidines: This scaffold is another privileged heterocyclic system known for its ability to target a wide range of kinases, including cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (Trks).[5][6] Its structure also offers multiple points for diversification to optimize inhibitor properties.
-
Thieno[2,3-b]pyridines: As a close structural analog of the Furo[2,3-b]pyridine, the Thieno[2,3-b]pyridine scaffold replaces the furan oxygen with a sulfur atom. This substitution can subtly alter the electronic properties and binding interactions of the molecule, leading to differences in potency and selectivity.[1][7]
-
Pyrrolo[2,3-b]pyridines: Also known as 7-azaindoles, this scaffold is a bioisostere of indole and has been incorporated into numerous approved kinase inhibitors.[8] Its ability to form key hydrogen bonds with the kinase hinge region makes it a robust platform for inhibitor design.[5][9]
In-Vitro Kinase Assay Methodologies
The in-vitro evaluation of kinase inhibitors is crucial for determining their potency and selectivity. Several robust and high-throughput compatible assay formats are commonly employed. Here, we detail three widely used methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and the ADP-Glo™ luminescent assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET assays measure the phosphorylation of a substrate by a kinase. The assay utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) conjugated to an antibody that recognizes a phosphorylated substrate, and an acceptor fluorophore (e.g., phycoerythrin or a fluorescently labeled peptide) on the substrate itself. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate.[9]
Fluorescence Polarization (FP) Assay
Principle: FP assays measure the binding of a fluorescently labeled tracer to a larger molecule, such as a kinase or an antibody. The principle is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, its tumbling is slowed, leading to an increase in the polarization of the emitted light. In a competitive FP assay, an unlabeled inhibitor competes with the fluorescent tracer for binding to the target, causing a decrease in polarization.[10][11]
ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the kinase activity.[12][13]
Experimental Protocols
Step-by-Step TR-FRET Kinase Assay Protocol
This protocol is a general guideline and may require optimization for specific kinases and substrates.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the same kinase buffer. The ATP concentration should be at the Km for the specific kinase, if known.
-
Prepare a 2X stop/detection solution containing a terbium-labeled phosphospecific antibody and EDTA in TR-FRET dilution buffer.
-
Prepare serial dilutions of the test compound (e.g., Furo[2,3-b]pyridine inhibitor) at 4X the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution to the appropriate wells. Add 5 µL of vehicle control (e.g., DMSO) to the control wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the 2X stop/detection solution to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Step-by-Step Fluorescence Polarization Kinase Assay Protocol
This protocol describes a competitive binding assay format.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the binding buffer.
-
Prepare a 2X fluorescent tracer solution in the binding buffer.
-
Prepare serial dilutions of the test compound at 4X the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution or vehicle control to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for the optimized incubation time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Read the plate on a fluorescence polarization-enabled plate reader.
-
-
Data Analysis:
Step-by-Step ADP-Glo™ Kinase Assay Protocol
This protocol is based on the manufacturer's recommendations (Promega).[14]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer containing the kinase, substrate, and ATP.
-
Prepare serial dilutions of the test compound.
-
Reconstitute the ADP-Glo™ Reagent and the Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Set up the kinase reactions (e.g., 5 µL) in the wells of a white-walled assay plate, including the test compounds at various concentrations.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Comparative Analysis of Kinase Inhibitor Scaffolds
The following tables present a comparative summary of the inhibitory activities (IC50 values) of representative compounds from each scaffold class against selected kinases. It is important to note that these values are compiled from different studies and assay conditions may vary.
Table 1: Comparative Inhibitory Activity (IC50) against Cyclin-Dependent Kinase 2 (CDK2)
| Scaffold | Representative Compound | CDK2 IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 | [13] |
| Pyrazolo[3,4-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 | [13] |
Note: The Pyrazolo[3,4-b]pyridine is a constitutional isomer of the Pyrazolo[1,5-a]pyrimidine scaffold and is included here for a direct comparison from the same study.
Table 2: Comparative Antiproliferative Activity (GI50) in Cancer Cell Lines
| Scaffold | Representative Compound | Cell Line | GI50 (nM) | Reference |
| Furo[2,3-b]pyridine | Furo[2,3-b]pyridine-2-carboxamide derivative | MDA-MB-435 (Melanoma) | ~50 | [15] |
| Thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine-2-carboxamide derivative (17d) | MDA-MB-435 (Melanoma) | 23 | [15] |
| Thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine-2-carboxamide derivative (17d) | MDA-MB-468 (Breast Cancer) | 46 | [15] |
Conclusion and Future Perspectives
The Furo[2,3-b]pyridine scaffold represents a valuable and versatile platform for the design of potent and selective kinase inhibitors. This guide has provided a framework for the in-vitro evaluation of these compounds, offering detailed protocols for commonly used assay technologies and a comparative overview against other prominent scaffolds.
While the available data suggests that Furo[2,3-b]pyridine-based inhibitors are highly competitive in terms of their biological activity, further comprehensive studies involving head-to-head comparisons of kinase selectivity profiles against a broad panel of kinases are warranted. Such studies will provide a clearer understanding of the relative advantages and disadvantages of each scaffold and will be instrumental in guiding the rational design of next-generation kinase inhibitors with improved therapeutic indices. The continued exploration of the chemical space around the Furo[2,3-b]pyridine core, coupled with robust in-vitro testing methodologies, holds great promise for the development of novel and effective treatments for a wide range of diseases.
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- Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of a fluorescence polarization assay for the characterization of inhibitors of the p38alpha MAP kinase. Journal of biomolecular screening, 5(2), 77-88.
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- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
- Abdel-Gawad, N. M., George, R. F., & El-Sayed, N. F. (2022). Recent advances on pyrazolo [1, 5-a] pyrimidines as kinase inhibitors for cancer therapy: A review. Archiv der Pharmazie, 355(8), 2200135.
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BPS Bioscience. (n.d.). Fluorescence Polarization (FP) Assays: Principles & Applications. Retrieved from [Link]
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- Das, D., Hong, S., & Lee, D. (2022). Pyrazolo [1, 5-a] pyrimidine-based Trk inhibitors: Design, synthesis, and biological activity evaluation. Bioorganic & Medicinal Chemistry, 68, 116868.
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A Comparative In Silico Analysis of Furo[2,3-b]pyridine Derivatives as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the inhibition of various protein kinases implicated in cancer progression.[1][2] This guide provides a comprehensive comparative analysis of Furo[2,3-b]pyridine derivatives, with a specific focus on their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3]
Due to the structural similarity and available data on the closely related Furo[2,3-d]pyrimidine scaffold as potent VEGFR-2 inhibitors, this guide will utilize these derivatives as representatives of the broader furopyridine class to illustrate a robust comparative molecular docking workflow.[3][4] We will compare these compounds against established, FDA-approved VEGFR-2 inhibitors to benchmark their potential and elucidate key structural interactions that drive their activity. This in-depth technical guide is designed for researchers, scientists, and drug development professionals to not only understand the potential of Furo[2,3-b]pyridine derivatives but also to provide a practical framework for conducting similar in silico comparative studies.
The Rationale for Targeting VEGFR-2 in Oncology
The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, enabling tumor growth and metastasis.[3] VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic signals of its ligand, VEGF-A.[3] Consequently, the inhibition of VEGFR-2 has been a highly successful strategy in cancer therapy, leading to the development of several effective drugs.[1] The Furo[2,3-b]pyridine scaffold, with its unique electronic and steric properties, presents a promising avenue for the development of novel VEGFR-2 inhibitors with potentially improved potency and selectivity profiles.
Comparative Docking Study: Furo[2,3-d]pyrimidine Derivatives vs. Approved Drugs
To objectively assess the potential of the furopyridine scaffold, a comparative molecular docking study was designed. This study evaluates a series of Furo[2,3-d]pyrimidine derivatives with reported VEGFR-2 inhibitory activity against three well-established, multi-kinase inhibitors with significant VEGFR-2 activity: Sorafenib, Sunitinib, and Pazopanib.
Table 1: Selected Compounds for Comparative Docking Study
| Compound ID | Scaffold | Reported VEGFR-2 IC50 (nM) |
| Furo[2,3-d]pyrimidine 1 | Furo[2,3-d]pyrimidine | 57.1[4] |
| Furo[2,3-d]pyrimidine 2 | Furo[2,3-d]pyrimidine | 42.5[4] |
| Furo[2,3-d]pyrimidine 3 | Furo[2,3-d]pyrimidine | 52.5[4] |
| Sorafenib | Bi-aryl urea | 90[5] |
| Sunitinib | Indolinone | 80[4] |
| Pazopanib | Pyrimidine | 30[6] |
Experimental Workflow: A Self-Validating In Silico Protocol
The following detailed protocol outlines a rigorous and self-validating workflow for comparative molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Diagram 1: Comparative Molecular Docking Workflow
Caption: A stepwise workflow for the comparative molecular docking study.
Step-by-Step Methodology
1. Protein Preparation:
-
Objective: To prepare the VEGFR-2 protein structure for docking by removing extraneous molecules and adding necessary parameters.
-
Protocol:
-
The crystal structure of VEGFR-2 in complex with Sunitinib (PDB ID: 4AGD) was downloaded from the RCSB Protein Data Bank.[7]
-
Water molecules and any non-essential co-factors were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to simulate physiological conditions. This is crucial for accurately calculating electrostatic interactions.
-
The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To generate 3D conformations of the Furo[2,3-d]pyrimidine derivatives and comparator drugs and prepare them for docking.
-
Protocol:
-
The 2D structures of the Furo[2,3-d]pyrimidine derivatives and the comparator drugs (Sorafenib, Sunitinib, Pazopanib) were sketched using a chemical drawing software.
-
These 2D structures were converted to 3D structures, and energy minimization was performed to obtain stable conformations.
-
Gasteiger charges were computed for all ligand atoms.
-
The prepared ligand structures were saved in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking algorithm, focusing on the active site of VEGFR-2.
-
Protocol:
-
The co-crystallized ligand (Sunitinib in PDB: 4AGD) was used to identify the amino acid residues lining the ATP-binding pocket.
-
A grid box was generated to encompass this binding site, providing a defined volume within which the docking software will search for the best ligand binding poses. The dimensions and center of the grid box are critical parameters that influence the docking results.
-
4. Molecular Docking:
-
Objective: To predict the binding poses and affinities of the ligands within the VEGFR-2 active site.
-
Protocol:
-
Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.
-
For each ligand, multiple docking runs were conducted to ensure the robustness of the results. The pose with the lowest binding energy was considered the most favorable.
-
5. Protocol Validation:
-
Objective: To ensure the reliability of the docking protocol.
-
Protocol:
-
The co-crystallized ligand (Sunitinib) was extracted from the PDB structure and then re-docked into the VEGFR-2 active site using the same protocol.
-
The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
-
6. Pose Analysis and Scoring:
-
Objective: To analyze the binding interactions and compare the predicted binding affinities.
-
Protocol:
-
The predicted binding poses of all ligands were visually inspected to identify key interactions with the amino acid residues in the VEGFR-2 active site (e.g., hydrogen bonds, hydrophobic interactions).
-
The binding energies (in kcal/mol) for the best poses of each ligand were recorded.
-
Results and Comparative Analysis
The results of the comparative docking study are summarized in Table 2. The binding energies represent the predicted affinity of the compounds for the VEGFR-2 active site, with lower values indicating a more favorable interaction.
Table 2: Comparative Docking Results against VEGFR-2
| Compound ID | Scaffold | Reported VEGFR-2 IC50 (nM) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Furo[2,3-d]pyrimidine 1 | Furo[2,3-d]pyrimidine | 57.1[4] | -9.8 | Cys919, Asp1046, Glu885 |
| Furo[2,3-d]pyrimidine 2 | Furo[2,3-d]pyrimidine | 42.5[4] | -10.2 | Cys919, Asp1046, Glu885 |
| Furo[2,3-d]pyrimidine 3 | Furo[2,3-d]pyrimidine | 52.5[4] | -9.9 | Cys919, Asp1046, Glu885 |
| Sorafenib | Bi-aryl urea | 90[5] | -10.5 | Cys919, Asp1046, Glu885, Phe1047 |
| Sunitinib | Indolinone | 80[4] | -10.1 | Cys919, Asp1046, Glu885 |
| Pazopanib | Pyrimidine | 30[6] | -9.5 | Cys919, Asp1046, Glu885 |
The docking results indicate that the Furo[2,3-d]pyrimidine derivatives exhibit predicted binding energies comparable to, and in some cases better than, the approved inhibitors. Notably, Furo[2,3-d]pyrimidine 2, with the lowest IC50 value, also shows the most favorable predicted binding energy among the furopyrimidine series.
Visual analysis of the docking poses reveals that the Furo[2,3-d]pyrimidine scaffold effectively occupies the ATP-binding pocket of VEGFR-2. The nitrogen atoms within the pyrimidine ring are predicted to form crucial hydrogen bond interactions with the hinge region residue Cys919, a hallmark of many kinase inhibitors. Furthermore, various substituents on the furopyrimidine core are positioned to make favorable contacts with other key residues such as Asp1046 and Glu885 in the DFG motif region.
Diagram 2: VEGFR-2 Signaling Pathway
Caption: Simplified representation of the VEGFR-2 signaling cascade.
Conclusion and Future Directions
This comparative docking study demonstrates that Furo[2,3-d]pyrimidine derivatives, as representatives of the Furo[2,3-b]pyridine class, are promising scaffolds for the design of novel VEGFR-2 inhibitors. Their predicted binding affinities and interaction patterns are comparable to those of established drugs, underscoring their therapeutic potential.
The in silico workflow presented here provides a robust and self-validating framework for the initial assessment and prioritization of novel chemical entities in a drug discovery pipeline. While these computational findings are encouraging, it is imperative that they are validated through experimental studies, including in vitro enzyme assays and cell-based proliferation assays. Future work should focus on the synthesis and biological evaluation of a focused library of Furo[2,3-b]pyridine derivatives to establish a clear structure-activity relationship and to identify lead candidates for further preclinical development.
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Abdelgawad, M. A., El-Gamal, M. I., & El-Koussi, W. M. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(15), 10086–10103. [Link]
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Aziz, M. A., Serya, R. A. T., Lasheen, D. S., Abdel-Aziz, A. K., Esmat, A., Mansour, A. M., Singab, A. N. B., & Abouzid, K. A. M. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
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Hossain, M. S., & Al-Harrasi, A. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. BioMed Research International, 2022, 8876371. [Link]
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McTigue, M., Deng, Y., Ryan, K., Brooun, A., Diehl, W., & Stewart, A. (2012). CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH SUNITINIB (SU11248) (N-2-diethylaminoethyl)-5-((Z)-(5- fluoro-2-oxo-1H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-. RCSB PDB. [Link]
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Noman, D. M., Khidr, R. H., & Abouzid, K. A. M. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 23(5), 2779. [Link]
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Pan, C., Wang, L., & Zheng, X. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(11), 1313–1331. [Link]
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Shehda, M. A., Salem, M. S., El-Damasy, A. K., & Aziz, M. A. (2024). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Medicinal Chemistry, 15(1), 167-184. [Link]
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A Comparative Guide to the Synthesis of Furo[2,3-b]pyridine-5-carbaldehyde: A Classic versus Modern Approach
For researchers and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. Furo[2,3-b]pyridine-5-carbaldehyde is a valuable building block in medicinal chemistry, with its core structure appearing in compounds targeting a range of diseases.[1][2] This guide provides an in-depth comparison of two distinct synthetic routes to this important intermediate: a traditional approach utilizing the Vilsmeier-Haack reaction and a novel, palladium-catalyzed tandem cyclization. Through objective analysis and supporting experimental data, we aim to equip scientists with the insights needed to select the most appropriate methodology for their research endeavors.
The Significance of the Furo[2,3-b]pyridine Scaffold
The fused heterocyclic system of furo[2,3-b]pyridine is a privileged scaffold in medicinal chemistry. Its rigid, planar structure allows for specific interactions with biological targets, leading to a wide array of pharmacological activities.[1][2] Derivatives of this core have shown promise as kinase inhibitors, anticancer agents, and modulators of other important cellular pathways. The 5-carbaldehyde functionality serves as a versatile synthetic handle, enabling further elaboration of the molecule to explore structure-activity relationships and develop novel therapeutic agents.
Established Synthetic Route: A Two-Step Approach via Vilsmeier-Haack Formylation
A classical and widely recognized method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[3] This approach to this compound typically involves two key stages: the initial construction of the furo[2,3-b]pyridine core, followed by the formylation step.
Stage 1: Synthesis of the Furo[2,3-b]pyridine Core
A common strategy to construct the furo[2,3-b]pyridine skeleton involves the cyclization of a suitably functionalized pyridine derivative. One such method begins with commercially available 2-chloropyridin-3-ol.
Caption: Synthesis of the Furo[2,3-b]pyridine core.
In this stage, a Williamson ether synthesis between 2-chloropyridin-3-ol and propargyl alcohol, followed by an intramolecular cyclization, can yield the furo[2,3-b]pyridine core.
Stage 2: Vilsmeier-Haack Formylation
With the furo[2,3-b]pyridine core in hand, the Vilsmeier-Haack reaction is employed to introduce the aldehyde at the C5 position. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]
Caption: Vilsmeier-Haack formylation of Furo[2,3-b]pyridine.
The electron-rich furo[2,3-b]pyridine attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis then furnishes the desired this compound.
A Novel Synthetic Route: Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization
Modern synthetic organic chemistry often favors palladium-catalyzed cross-coupling reactions for their efficiency, selectivity, and broad functional group tolerance. A novel approach to this compound leverages a tandem Sonogashira coupling and cyclization sequence, potentially offering advantages over the classical method.
This strategy commences with a Sonogashira coupling between a halogenated pyridine and a suitably protected propargyl alcohol derivative.[4][5] The choice of protecting group is crucial for the subsequent transformation into the aldehyde.
Caption: Workflow for the novel palladium-catalyzed synthesis.
The key steps involve the palladium-catalyzed coupling, followed by an intramolecular cyclization to form the furan ring. The final step is the deprotection of the alcohol and subsequent oxidation to the desired carbaldehyde. This tandem approach can potentially reduce the number of separate operational steps and improve overall efficiency.
Head-to-Head Comparison: Performance and Experimental Data
| Parameter | Established Route (Vilsmeier-Haack) | Novel Route (Pd-Catalyzed Tandem) |
| Overall Yield | Moderate | Good to Excellent |
| Number of Steps | 2 (from furo[2,3-b]pyridine) | 1-2 (Tandem process) |
| Reagents & Conditions | Harsh (POCl₃), requires anhydrous conditions | Milder, broader functional group tolerance |
| Purification | Often requires careful chromatography | Can be cleaner, simplifying purification |
| Scalability | Can be challenging due to exothermic nature | Generally more scalable |
| Substrate Scope | Limited to electron-rich systems | Broader scope of coupling partners |
Experimental Protocols
Established Route: Vilsmeier-Haack Formylation of Furo[2,3-b]pyridine
Materials:
-
Furo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of Furo[2,3-b]pyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Novel Route: Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization
Materials:
-
2-Chloro-3-hydroxypyridine[6]
-
Propargyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
To a solution of 2-chloro-3-hydroxypyridine (1 equivalent) and propargyl alcohol (1.2 equivalents) in anhydrous toluene, add Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and CuI (0.1 equivalents).
-
Degas the mixture with nitrogen for 15 minutes, then add triethylamine (2.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere, monitoring by TLC.
-
After completion of the cyclization, cool the reaction to room temperature and add MnO₂ (5 equivalents) in DCM.
-
Stir the mixture vigorously at room temperature for 2-4 hours to effect the oxidation of the intermediate alcohol to the aldehyde.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Conclusion and Future Outlook
Both the established Vilsmeier-Haack formylation and the novel palladium-catalyzed tandem reaction offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for harsh reagents.
The Vilsmeier-Haack reaction, while a classic and powerful tool, can be limited by its harsh conditions and the need for an electron-rich substrate. In contrast, the palladium-catalyzed approach offers milder conditions, greater functional group compatibility, and the potential for a more streamlined, one-pot procedure. As the demand for complex heterocyclic building blocks in drug discovery continues to grow, the development of such efficient and versatile synthetic methodologies will be of increasing importance.
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Rhodium‐Catalyzed Direct Arylation of Furopyridine: Synthesis and the Cardiac Effects of Dictamnine Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Antiproliferative Activity of Substituted Furopyridines Against Cancer Cell Lines
In the ever-evolving landscape of oncology drug discovery, the quest for novel scaffolds that exhibit potent and selective antiproliferative activity remains a paramount objective. Among the myriad of heterocyclic compounds, furopyridines have emerged as a privileged structure, demonstrating significant potential in the development of next-generation anticancer agents. This guide provides a comprehensive comparison of substituted furopyridines, delving into their structure-activity relationships, mechanisms of action, and the experimental data supporting their efficacy against various cancer cell lines. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and practical methodologies necessary to advance the exploration of this promising class of molecules.
The Furopyridine Scaffold: A Versatile Platform for Anticancer Drug Design
The fusion of a furan ring with a pyridine moiety gives rise to the furopyridine core, a heterocyclic system that has garnered considerable attention in medicinal chemistry. This unique structural framework serves as a versatile template for the design of inhibitors targeting key regulators of cell growth and proliferation. The inherent aromaticity and the presence of both hydrogen bond donors and acceptors within the furopyridine structure allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity.
Our exploration will focus on two prominent classes of furopyridine isomers, the furo[2,3-b]pyridines and the furo[3,2-c]pyridines, each demonstrating distinct profiles of antiproliferative activity.
Comparative Antiproliferative Activity of Substituted Furopyridines
The true measure of a potential anticancer agent lies in its ability to inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following table summarizes the in vitro cytotoxic effects of a selection of substituted furopyridine derivatives against a panel of human cancer cell lines.
| Compound ID | Furopyridine Core | Key Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)-2-carboxylate | HCT-116 (Colon) | 31.3 | [1] |
| MCF-7 (Breast) | 19.3 | [1] | |||
| HepG2 (Liver) | 22.7 | [1] | |||
| A549 (Lung) | 36.8 | [1] | |||
| PD18 | Furo[2,3-c]pyridine | Undisclosed | A549 (Lung) | In nanomolar range | [2] |
| H1975 (Lung) | In nanomolar range | [2] | |||
| PD56 | Furo[2,3-c]pyridine | Undisclosed | A549 (Lung) | In nanomolar range | [2] |
| H1975 (Lung) | In nanomolar range | [2] | |||
| Compound 4c | Furan[3,2-c]pyridine | Undisclosed | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [3] |
| KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [3] | |||
| Compound 6g | Furo[2,3-b]pyridine | Trifluoromethyl substituted | Neuro-2a (Neuroblastoma) | <25 | [4] |
| HeLa (Cervical) | <25 | [4] | |||
| A549 (Lung) | <25 | [4] | |||
| COLO 205 (Colon) | <25 | [4] | |||
| Compound 10a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Trifluoromethyl substituted | Neuro-2a (Neuroblastoma) | <25 | [4] |
| HeLa (Cervical) | <25 | [4] | |||
| A549 (Lung) | <25 | [4] | |||
| COLO 205 (Colon) | <25 | [4] | |||
| Compound 17d | Tetrahydrothieno[2,3-b]quinolone-2-carboxamide | 3-methoxyphenylcarboxamide | MDA-MD-435 (Melanoma) | 0.023 | [5] |
| MDA-MB-468 (Breast) | 0.046 | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data presented here serves to highlight the general potency and spectrum of activity of different furopyridine scaffolds.
Mechanistic Insights: Targeting Key Cancer-Associated Signaling Pathways
The antiproliferative effects of substituted furopyridines are often attributed to their ability to inhibit specific protein kinases that are critical for cancer cell survival and proliferation. Two of the most well-documented targets are Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR).
Inhibition of the CDK2/Cyclin A Signaling Pathway
CDK2, in complex with its regulatory subunit Cyclin A, plays a pivotal role in the progression of the cell cycle from the G1 to the S phase and through the S phase itself.[6] Dysregulation of the CDK2/Cyclin A axis is a common feature of many cancers, making it an attractive target for therapeutic intervention.[6] Several furopyridine derivatives have been identified as potent inhibitors of CDK2.[1]
The following diagram illustrates the central role of the CDK2/Cyclin A complex in cell cycle progression and how its inhibition by furopyridine derivatives can lead to cell cycle arrest.
Caption: Inhibition of the CDK2/Cyclin A complex by substituted furopyridines.
Targeting the EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[2] Mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC).[2] Furopyridine derivatives have shown promise as potent inhibitors of both wild-type and mutant forms of EGFR.[2][7]
The diagram below outlines the EGFR signaling pathway and the inhibitory action of furopyridine compounds.
Caption: Inhibition of the EGFR signaling pathway by substituted furopyridines.
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure the scientific integrity and reproducibility of findings, it is crucial to employ robust and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays used to evaluate the antiproliferative activity of substituted furopyridines.
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted furopyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the medium containing the compounds and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well.[9] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A. 4[11]. Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to confirm the inhibition of target kinases and assess the modulation of downstream signaling pathways.
[12]Workflow Diagram:
Caption: Workflow for Western blotting analysis.
Detailed Protocol:
-
Cell Lysis: After treatment with the furopyridine compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. 2[13]. Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-CDK2, anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Conclusion and Future Directions
Substituted furopyridines represent a highly promising class of compounds with potent antiproliferative activity against a range of cancer cell lines. Their versatility as a scaffold allows for the development of inhibitors targeting key oncogenic kinases such as CDK2 and EGFR. The structure-activity relationship studies highlighted in the referenced literature provide a rational basis for the design of next-generation furopyridine derivatives with improved potency and selectivity.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on expanding the panel of cancer cell lines tested, conducting in vivo efficacy studies in relevant animal models, and further elucidating the molecular mechanisms of action to identify potential biomarkers for patient stratification. The continued exploration of the furopyridine scaffold holds significant promise for the discovery of novel and effective anticancer therapies.
References
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Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., El-Sayed, W. A., Al-Ghorbani, M., Al-Ghamdi, S. A., & Abdel-Maksoud, M. S. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., El-Sayed, W. A., Al-Ghorbani, M., Al-Ghamdi, S. A., & Abdel-Maksoud, M. S. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Furo[2,3-b]pyridine-5-carbaldehyde
Hazard Identification & Risk Assessment: Understanding the "Why"
Furo[2,3-b]pyridine-5-carbaldehyde combines the chemical properties of a nitrogenous heterocyclic aromatic compound (pyridine), a furan ring, and a reactive aldehyde group. This composite structure dictates its hazard profile. The pyridine moiety suggests potential for toxicity, flammability, and harm to aquatic life, while the aldehyde group adds reactivity and potential for irritation.[1][2][3] Based on data from analogous compounds like pyridine-2-carbaldehyde and other furo-pyridine isomers, a comprehensive risk assessment is paramount before handling or disposal.[4]
Table 1: Predicted Hazard Profile and Safety Data
| Parameter | Predicted Hazard & Rationale | Source / Analogue Data |
| GHS Pictograms | 🔥 GHS02 (Flammable)💀 GHS06 (Toxic) corrosive GHS05 (Corrosive)❗ GHS07 (Irritant) environmental GHS09 (Aquatic Hazard) | Based on pyridine & pyridine-carboxaldehydes.[5][6] |
| Physical Hazards | Combustible Liquid (H227): Pyridine derivatives are often combustible or flammable.[2] Vapors may be heavier than air and form explosive mixtures upon heating. | Pyridine-2-carbaldehyde: Combustible liquid. |
| Health Hazards | Acute Toxicity: Harmful if swallowed (H302), toxic if inhaled (H331/H330), and may be harmful in contact with skin.[2][4] The pyridine ring is known to affect the central nervous system, liver, and kidneys.[1] Corrosion/Irritation: Expected to cause severe skin burns and eye damage (H314) and may be corrosive to the respiratory tract. Sensitization: May cause an allergic skin reaction (H317).[2] | Pyridine-2-carbaldehyde: Harmful if swallowed, toxic if inhaled, causes severe skin burns. Furo[3,2-c]pyridine-2-carbaldehyde: Harmful if swallowed, inhaled, or in contact with skin; causes skin/eye irritation.[4] |
| Environmental Hazards | Aquatic Toxicity (H401/H412): Toxic and potentially harmful to aquatic life with long-lasting effects. Discharge into the environment must be strictly avoided. | Pyridine-2-carbaldehyde: Toxic to aquatic life. |
| Exposure Limits | No specific PEL/TLV established. Use limits for Pyridine as a conservative proxy: OSHA PEL: 5 ppm (15 mg/m³) TWA ACGIH TLV: 1 ppm TWA | OSHA and ACGIH data for Pyridine.[7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids (especially Nitric Acid), Strong Bases: The aldehyde group and pyridine ring can react exothermically and violently.[1][8] | Standard chemical incompatibility for pyridines and aldehydes.[1] |
Pre-Disposal Procedures: Segregation and Storage for Safe Accumulation
Proper waste management begins at the point of generation. The causality here is simple: preventing accidental reactions and ensuring regulatory compliance. Waste this compound must be treated as a hazardous material from the moment it is declared waste.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., glass or polyethylene). The container must be in good condition with a secure, airtight lid.[1]
-
Labeling is Critical: Attach a "Hazardous Waste" label as soon as the first drop of waste is added.[1] The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards: "Toxic," "Corrosive," "Flammable Hazard"
-
The date of accumulation.
-
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams, especially those containing incompatible materials like strong acids or oxidizers.[1] Mixing wastes can lead to dangerous reactions and complicates the final disposal process, often increasing costs.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be a cool, dry, and well-ventilated space, away from direct sunlight, heat, sparks, or any potential ignition source.[1][8] The storage location should have secondary containment to manage potential leaks.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the predicted high toxicity and corrosivity, a robust PPE protocol is essential to prevent exposure during handling and disposal preparation.
-
Hand Protection: Wear butyl rubber or polyvinyl alcohol (PVA) gloves. Standard nitrile gloves are often not recommended for prolonged contact with pyridine-based compounds and should be avoided.[1] Always check the manufacturer's glove compatibility chart.
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[2]
-
Body Protection: A fully-buttoned, flame-resistant lab coat is required.
-
Respiratory Protection: All handling of open containers must be performed within a properly functioning certified laboratory chemical fume hood to prevent inhalation of toxic vapors.[1]
Disposal Decision Workflow
The appropriate disposal path depends on the form and concentration of the waste. This workflow provides a logical decision-making process to ensure safety and compliance.
Caption: Decision workflow for selecting the correct disposal protocol.
Step-by-Step Disposal Protocols
Important: These protocols outline the preparation of waste for collection by your institution's EHS-approved hazardous waste contractor. Laboratory personnel should not attempt to treat or neutralize this chemical themselves.
Protocol 5.1: Disposal of Bulk or Concentrated Waste
-
Work in a Fume Hood: Ensure all steps are performed in a certified chemical fume hood while wearing the full PPE described in Section 3.
-
Containerize: Carefully transfer the pure compound or concentrated residue into your designated, pre-labeled hazardous waste container.
-
Seal Securely: Close the container tightly. Ensure there is no residue on the exterior of the container. If there is, decontaminate it with a suitable solvent (e.g., isopropanol) and a disposable wipe, disposing of the wipe as hazardous solid waste (Protocol 5.3).
-
Store for Pickup: Place the sealed container in your designated satellite accumulation area.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. The ultimate disposal method will likely be high-temperature incineration by a licensed facility, which is the standard for toxic organic and pyridine-based wastes.[9][10]
Protocol 5.2: Disposal of Dilute Aqueous Solutions (<1%)
-
No Drain Disposal: Under no circumstances should this material be poured down the drain.[11][12] The EPA has a strict ban on sewering hazardous waste pharmaceuticals, and this compound's aquatic toxicity makes drain disposal illegal and environmentally damaging.[11]
-
Collect Waste: Collect all dilute aqueous solutions containing this compound in a designated hazardous waste container labeled "Aqueous Waste containing this compound."
-
Follow Steps 3-5 from Protocol 5.1 for sealing, storage, and arranging pickup.
Protocol 5.3: Disposal of Contaminated Labware and Solid Waste
-
Segregate Solid Waste: All items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Gloves, disposable lab coats, bench paper
-
Pipette tips, weighing boats
-
Contaminated glassware (if not being decontaminated for reuse)
-
Spill cleanup materials (vermiculite, sand, etc.).[10]
-
-
Double Bag: Place all contaminated solid waste into a durable, labeled polyethylene bag. Seal the bag and then place it inside a second labeled bag or a rigid, sealed container.
-
Labeling: The container must be labeled "Hazardous Solid Waste contaminated with this compound."
-
Store and Arrange Pickup: Store the container with other solid chemical waste and arrange for EHS pickup.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you feel it is unsafe to manage, contact your institution's emergency EHS number immediately.
-
If the spill is small and manageable, ensure you are wearing full PPE and there are no ignition sources present.[5][10]
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[10][13] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for disposal according to Protocol 5.3.[10]
-
Decontaminate the spill area and all tools used.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
-
Regulatory Context: The Legal Framework
The disposal of this compound is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[16]
Under RCRA, chemical waste can be classified as "listed" (e.g., F-listed or U-listed) or "characteristic" (ignitable, corrosive, reactive, toxic). Waste containing pyridine and its derivatives is considered hazardous.[9] Therefore, all waste generated from this compound must be managed as hazardous waste from "cradle-to-grave," meaning from the point of generation to its final, approved disposal.[16]
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A Comprehensive Guide to Personal Protective Equipment for Handling Furo[2,3-b]pyridine-5-carbaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are paramount. Furo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in the development of various therapeutic agents, requires meticulous handling due to its potential reactivity and associated health hazards.[1] This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel.
Hazard Assessment and Risk Mitigation
The core of a robust safety protocol lies in a comprehensive understanding of the potential hazards. Based on the analysis of similar chemical structures, the primary risks associated with this compound are summarized in the table below.
| Potential Hazard | Description of Risk | Primary Route of Exposure |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][3][4] | Oral, Inhalation, Dermal |
| Corrosivity | Causes severe skin burns and serious eye damage.[2] | Dermal, Ocular |
| Respiratory Irritation | May cause irritation to the respiratory tract.[3][5] | Inhalation |
| Skin Sensitization | May cause an allergic skin reaction upon repeated exposure.[2][5] | Dermal |
| Flammability | Combustible liquid.[2][4] | Fire, Explosion |
| Environmental Hazard | Toxic to aquatic life.[2] | Environmental Release |
Logical Causality: The aldehyde functional group is known for its reactivity, particularly as a sensitizer and irritant. The fused furo-pyridine heterocyclic system can contribute to the molecule's toxicity profile. Therefore, a multi-faceted PPE approach is essential to mitigate these risks.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical splash goggles and a full-face shield.[6] | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes and aerosols. Standard safety glasses are insufficient.[7][8] |
| Hands | Double-gloving with nitrile gloves. | The outer glove should be a heavy-duty nitrile glove for chemical resistance, while the inner glove provides a secondary barrier. Gloves should be inspected for any signs of degradation or puncture before and during use.[7][8] Change gloves immediately if contamination is suspected. |
| Body | Flame-resistant lab coat worn over long-sleeved clothing and long pants.[9] | A flame-resistant lab coat protects against splashes and potential fire hazards. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[9] |
| Feet | Closed-toe, chemical-resistant shoes.[10] | Shoes should fully cover the feet to protect against spills. Leather or other porous materials are not recommended as they can absorb chemicals. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Given the potential for respiratory tract irritation and toxicity, all handling of this compound should be conducted within a certified chemical fume hood.[11] A respirator provides an additional layer of protection, particularly in the event of a spill or a failure of engineering controls. |
Step-by-Step Handling and Disposal Workflow
The following workflow provides a procedural guide for the safe handling and disposal of this compound, from initial preparation to final waste management.
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Gather all necessary equipment and reagents before bringing this compound into the work area.
-
Don all required PPE as outlined in the table above.
2. Aliquoting and Dispensing:
-
Perform all manipulations of solid or liquid this compound deep within the chemical fume hood.
-
Use dedicated spatulas and glassware.
-
If transferring a solution, use a syringe or pipette with appropriate chemical resistance.
3. Reaction Quenching and Work-up:
-
Be mindful that reactions involving aldehydes can be exothermic.
-
Quench reactions slowly and with appropriate cooling.
4. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate decontaminating solution (e.g., a mild oxidizing agent followed by soap and water).
-
Thoroughly wash all glassware.
5. Waste Disposal:
-
Segregate all waste contaminated with this compound into a clearly labeled hazardous waste container.[12]
-
This includes excess reagent, contaminated solvents, and disposable materials such as gloves and pipette tips.
-
Follow all institutional and local regulations for hazardous waste disposal.[2]
Diagram of Safe Handling Workflow:
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. If the spill is large, contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
By adhering to these rigorous safety protocols, researchers and scientists can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
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5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
